molecular formula C15H14N2O B188127 (1-benzyl-1H-benzimidazol-2-yl)methanol CAS No. 6646-70-4

(1-benzyl-1H-benzimidazol-2-yl)methanol

货号: B188127
CAS 编号: 6646-70-4
分子量: 238.28 g/mol
InChI 键: BMKLUFBUYHXGGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-benzyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1-benzylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLUFBUYHXGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354102
Record name (1-benzyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6646-70-4
Record name (1-benzyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-1,3-benzodiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for obtaining (1-benzyl-1H-benzimidazol-2-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and mechanisms.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] The title compound, this compound, serves as a crucial building block for more complex molecules. Its synthesis can be approached through several strategic pathways, primarily involving the formation of the benzimidazole core followed by or concurrent with the introduction of the benzyl and hydroxymethyl groups.

Primary Synthesis Pathways

Two principal retrosynthetic approaches are commonly employed for the synthesis of this compound.

Pathway A: N-Benzylation of a Pre-formed Benzimidazole Core

This strategy involves the initial synthesis of (1H-benzimidazol-2-yl)methanol followed by the N-benzylation at the imidazole nitrogen.

Pathway B: Cyclization of an N-Benzylated Precursor

In this approach, N-benzyl-o-phenylenediamine is used as the key intermediate, which then undergoes cyclization with a suitable two-carbon synthon to form the target molecule.

Pathway A: Stepwise Synthesis via (1H-benzimidazol-2-yl)methanol

This is a widely utilized and reliable method for the synthesis of this compound.

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

The initial step involves the condensation of o-phenylenediamine with glycolic acid. This reaction is typically carried out under acidic conditions and heating.[3]

Reaction Scheme:

o-phenylenediamine + Glycolic acid → (1H-benzimidazol-2-yl)methanol

Mechanism:

The reaction proceeds via the Phillips-Ladenburg benzimidazole synthesis mechanism. The carboxylic acid (glycolic acid) reacts with the o-phenylenediamine to form an N-acylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.[4]

Step 2: N-Benzylation

The second step is the alkylation of the (1H-benzimidazol-2-yl)methanol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[3]

Reaction Scheme:

(1H-benzimidazol-2-yl)methanol + Benzyl bromide → this compound

Mechanism:

The base deprotonates the acidic N-H of the imidazole ring, forming a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction to yield the N-benzylated product.

Visualizing Pathway A

Pathway_A cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Benzylation o-phenylenediamine o-phenylenediamine product1 (1H-benzimidazol-2-yl)methanol o-phenylenediamine->product1 Reflux in HCl Glycolic_acid Glycolic_acid Glycolic_acid->product1 product2 This compound product1->product2 K2CO3 Benzyl_bromide Benzyl_bromide Benzyl_bromide->product2 Pathway_B cluster_step1_B Step 1: N-Benzylation cluster_step2_B Step 2: Benzimidazole Formation o-phenylenediamine_B o-phenylenediamine intermediate N-benzyl-o-phenylenediamine o-phenylenediamine_B->intermediate Benzyl_alcohol Benzyl_alcohol Benzyl_alcohol->intermediate final_product This compound intermediate->final_product Glycolic_acid_B Glycolic acid Glycolic_acid_B->final_product Optimization_Workflow start Start Synthesis reaction Perform Reaction start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up and Isolation monitoring->workup Reaction Complete analysis Analyze Yield and Purity workup->analysis low_yield Low Yield analysis->low_yield Low impure Impurities Present analysis->impure Impure success Successful Synthesis analysis->success Acceptable optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions purification Optimize Purification (Recrystallization, Chromatography) impure->purification optimize_conditions->reaction purification->analysis

References

An In-depth Technical Guide on the Physicochemical Properties of (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available physicochemical data for (1-benzyl-1H-benzimidazol-2-yl)methanol. It is important to note that publicly accessible, experimentally verified data for this specific compound is limited. Therefore, where specific data is unavailable, information for structurally related compounds is provided for reference and comparative purposes, with the distinction clearly indicated.

Introduction

This compound, a member of the benzimidazole class of heterocyclic compounds, holds potential interest for researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This technical guide aims to consolidate the known physicochemical properties, present generalized experimental protocols for its synthesis and characterization, and provide a logical workflow for its investigation.

Physicochemical Properties

A summary of the available and predicted physicochemical properties for this compound is presented below. Due to the scarcity of experimental data for the target compound, properties of the related compound 1H-Benzimidazol-2-yl(phenyl)methanol are included for comparative context.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compoundReference Compound: 1H-Benzimidazol-2-yl(phenyl)methanol
CAS Number 6646-70-4[4][5][6][7]50-97-5[8]
Molecular Formula C₁₅H₁₄N₂O[6][7]C₁₄H₁₂N₂O[9]
Molecular Weight 238.28 g/mol [6]224.26 g/mol [8]
Appearance Solid[4][7]Crystalline solid (white to off-white powder)[9]
Melting Point Data not available162.5 °C[9]
Boiling Point Data not available527.0 °C[9]
LogP (Octanol/Water Partition Coefficient) 2.31[4]Data not available
Solubility Data not availableGenerally higher in polar solvents (e.g., water, methanol, ethanol)[9]
pKa Data not availableData not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process involving the N-benzylation of a suitable benzimidazole precursor followed by a condensation reaction. A more direct, one-pot synthesis is also plausible.

A Generalized Synthetic Approach:

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[10][11] For the target molecule, N-benzyl-o-phenylenediamine and glycolic acid could be used.

Materials:

  • N-benzyl-o-phenylenediamine

  • Glycolic acid

  • Hydrochloric acid (or another suitable acid catalyst)

  • A high-boiling point solvent (e.g., dimethylformamide - DMF, or refluxing in aqueous HCl)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-benzyl-o-phenylenediamine and a molar equivalent of glycolic acid in a suitable solvent (e.g., 4M HCl or DMF).

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic medium was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

G General Synthesis Workflow Reactants N-benzyl-o-phenylenediamine + Glycolic Acid Reaction Condensation Reaction (Reflux in Acidic Medium) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and benzyl rings, a singlet for the methylene protons of the benzyl group, and a signal for the methylene protons adjacent to the hydroxyl group, as well as a signal for the hydroxyl proton itself.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the benzyl and methanol moieties.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include a broad O-H stretching vibration for the alcohol, C-H stretching for the aromatic and aliphatic parts, C=N and C=C stretching vibrations for the benzimidazole ring, and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₁₅H₁₄N₂O.

G Characterization Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: A standard workflow for the spectroscopic characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of this compound. However, the broader class of benzimidazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects.[1][2][3]

Potential Areas of Biological Investigation:

  • Anticancer Activity: Many benzimidazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.[2]

  • Antimicrobial Activity: The benzimidazole scaffold is a core component of several antimicrobial agents.[1][3] Investigations into the antibacterial and antifungal properties of this compound would be a logical starting point.

  • Other Activities: Benzimidazoles have also been reported to possess antiviral, anti-inflammatory, analgesic, and antihypertensive activities, among others.[12]

Given the absence of specific biological data for this compound, a signaling pathway diagram cannot be constructed at this time. The following diagram illustrates a general workflow for the initial biological screening of a novel benzimidazole compound.

G Biological Screening Workflow TestCompound Test Compound This compound Anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) TestCompound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC determination) TestCompound->Antimicrobial OtherAssays Other Bioassays (e.g., anti-inflammatory, antiviral) TestCompound->OtherAssays HitIdentification Hit Identification & Lead Optimization Anticancer->HitIdentification Antimicrobial->HitIdentification OtherAssays->HitIdentification

Caption: A general workflow for the initial biological screening of a novel compound.

Conclusion

This compound is a compound of interest within the pharmacologically significant benzimidazole class. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule. Researchers are encouraged to use the generalized protocols and workflows presented herein as a starting point for their studies.

References

Technical Guide: ¹H and ¹³C NMR Spectral Data for (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (1-benzyl-1H-benzimidazol-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar benzimidazole derivatives. Included are comprehensive tables of predicted chemical shifts, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure to aid in spectral assignment. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry who are working with or anticipate synthesizing this compound.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structural elucidation and confirmation of such compounds are paramount in drug discovery and development, with NMR spectroscopy being the cornerstone of molecular characterization. This guide focuses on providing the anticipated ¹H and ¹³C NMR spectral data for this compound to facilitate its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of spectral data for closely related compounds, including 1-benzyl-1H-benzimidazole and 2-(hydroxymethyl)benzimidazole. The spectra are predicted for a standard NMR experiment conducted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives.[1][2]

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4, H-7 (Benzimidazole)7.60 - 7.75m-2H
H-5, H-6 (Benzimidazole)7.20 - 7.35m-2H
H-2', H-6' (Benzyl)7.25 - 7.40m-2H
H-3', H-4', H-5' (Benzyl)7.15 - 7.30m-3H
N-CH₂ (Benzyl)5.60 - 5.75s-2H
C-CH₂OH (Methanol)4.80 - 4.95d~5.52H
OH (Methanol)5.40 - 5.60t~5.51H

Note on Predictions: The chemical shifts of the benzimidazole protons are predicted based on typical values for 1,2-disubstituted benzimidazoles.[2] The protons on the benzyl group are expected to resonate in the aromatic region, with some influence from the benzimidazole ring. The benzylic methylene protons (N-CH₂) are anticipated to appear as a singlet downfield due to the adjacent nitrogen atom. The methylene protons of the methanol group (C-CH₂OH) are expected to be a doublet due to coupling with the hydroxyl proton, which in turn should appear as a triplet. The exact chemical shifts and coupling patterns can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Benzimidazole)152.0 - 154.0
C-4, C-7 (Benzimidazole)110.0 - 120.0
C-5, C-6 (Benzimidazole)121.0 - 124.0
C-3a, C-7a (Benzimidazole)135.0 - 143.0
C-1' (Benzyl)136.0 - 138.0
C-2', C-6' (Benzyl)128.0 - 129.0
C-3', C-5' (Benzyl)127.0 - 128.0
C-4' (Benzyl)126.0 - 127.0
N-CH₂ (Benzyl)47.0 - 49.0
C-CH₂OH (Methanol)55.0 - 58.0

Note on Predictions: The chemical shift of C-2 is expected to be significantly downfield due to its position between two nitrogen atoms and substitution with the hydroxymethyl group. The carbons of the benzimidazole ring are predicted based on known data for N-substituted benzimidazoles.[3] The benzyl group carbons will show characteristic aromatic signals, and the benzylic and methanol carbons will appear in the aliphatic region.

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for the preparation and analysis of this compound by ¹H and ¹³C NMR spectroscopy.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the sample until the compound is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a standard ¹³C NMR spectrum with proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • If desired, perform additional 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of all proton and carbon signals.

Molecular Structure and Signaling Pathway Visualization

To provide a clear structural reference for the NMR data, the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive set of predicted ¹H and ¹³C NMR spectral data for this compound, along with a detailed experimental protocol for data acquisition. While experimental verification is pending, the data presented herein, based on sound chemical principles and analysis of analogous structures, offers a reliable reference for researchers engaged in the synthesis and characterization of this and related benzimidazole derivatives. The provided information is intended to accelerate research and development in areas where this class of compounds shows significant promise.

References

Crystal structure analysis of (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of (1-benzyl-1H-benzimidazol-2-yl)methanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzimidazole derivatives, with a focus on this compound and its structurally related analogs. While a specific crystal structure for this compound is not publicly available, this document leverages detailed crystallographic data from closely related compounds, namely (1H-Benzimidazol-1-yl)methanol and 1-Benzyl-1H-benzimidazole, to present a thorough and representative analysis.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide outlines the key experimental protocols and data presentation for the crystallographic analysis of this important class of molecules.

Data Presentation: Crystallographic Data

The following tables summarize the crystallographic data for two key analogs of the title compound. This data provides a reference for the expected crystallographic parameters for this compound.

Table 1: Crystal Data and Structure Refinement for (1H-Benzimidazol-1-yl)methanol. [4][5]

ParameterValue
Empirical FormulaC₈H₈N₂O
Formula Weight148.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3181 (10)
b (Å)4.2677 (3)
c (Å)12.4795 (10)
β (°)95.143 (6)
Volume (ų)706.45 (9)
Z4
Temperature (K)120
Radiation (Å)Cu Kα (λ = 1.5418)
R-factor0.039
wR-factor0.105

Table 2: Crystal Data and Structure Refinement for 1-Benzyl-1H-benzimidazole. [2][6]

ParameterValue
Empirical FormulaC₁₄H₁₂N₂
Formula Weight208.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2265 (10)
b (Å)8.1740 (13)
c (Å)20.975 (4)
β (°)97.839 (2)
Volume (ų)1057.5 (3)
Z4
Temperature (K)93
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor0.038
wR-factor0.093

Experimental Protocols

Synthesis and Crystallization

The synthesis of benzimidazole derivatives can be achieved through various methods, a common one being the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.[1][3]

Synthesis of (1H-benzimidazol-2-yl)methanol Analogs: A typical procedure involves the condensation of o-phenylenediamine with glycolic acid.[1] The reactants are refluxed in a suitable solvent, such as dimethylformamide.[1] After the reaction is complete, the mixture is worked up to isolate the crude product, which is then purified by recrystallization.

Single Crystal Growth: Obtaining crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a common technique. For (1H-Benzimidazol-1-yl)methanol, single crystals were grown by slow evaporation from a water:propan-2-ol solution at room temperature.[4][5] For 1-Benzyl-1H-benzimidazole, single crystals were obtained by the slow evaporation of a methanol solution.[2]

Single-Crystal X-ray Diffraction

The following protocol is a generalized procedure based on the data collection methods for the analog structures.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and the data is collected at a low temperature (e.g., 93 K or 120 K) to minimize thermal vibrations.[2][4][5][6] An X-ray source, such as Mo Kα or Cu Kα radiation, is used.[2][4][5][6] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.[4][6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to improve its accuracy.[4][6]

Mandatory Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Interpretation structure_refinement->validation final_report final_report validation->final_report Final Report

Caption: Experimental workflow for single-crystal X-ray analysis.

Logical Relationships in a Crystallographic Project

This diagram shows the logical progression and dependencies of the major stages in a crystal structure analysis project.

logical_relationship start Project Inception synthesis Material Synthesis start->synthesis characterization Spectroscopic Characterization synthesis->characterization crystallization Crystallization synthesis->crystallization publication Publication/ Reporting characterization->publication diffraction X-ray Diffraction Experiment crystallization->diffraction structure Structure Solution & Refinement diffraction->structure analysis Structural Analysis & Interpretation structure->analysis analysis->publication

Caption: Logical flow of a crystal structure determination project.

Conclusion

The crystal structure analysis of this compound and its analogs provides invaluable insights into their molecular geometry, intermolecular interactions, and potential biological activity. By following rigorous experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. This information is fundamental for the scientific community, particularly for those in drug discovery and development, as it underpins the rational design of new and more effective therapeutic agents.

References

Mass Spectrometry Fragmentation of (1-benzyl-1H-benzimidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (1-benzyl-1H-benzimidazol-2-yl)methanol (Molecular Formula: C₁₅H₁₄N₂O, Molecular Weight: 238.28 g/mol )[1]. The fragmentation pathways discussed are inferred from established principles of mass spectrometry and studies on analogous benzimidazole derivatives.[2][3][4] This document is intended to guide researchers in identifying this compound and its metabolites or degradants in complex matrices.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving cleavage of the benzylic bond, the methanol substituent, and fragmentation of the benzimidazole core. The molecular ion peak ([M]⁺˙) is expected at m/z 238.

A primary and highly favorable fragmentation pathway involves the cleavage of the C-C bond between the benzimidazole ring and the benzyl group, a common fragmentation for N-benzyl compounds. This α-cleavage is expected to be a dominant process, leading to the formation of a stable tropylium ion.

The fragmentation of the benzimidazole ring itself is another significant pathway. This can involve the sequential loss of small neutral molecules like hydrogen cyanide (HCN).[2][3]

The following table summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

m/zProposed Fragment IonNeutral Loss
238[C₁₅H₁₄N₂O]⁺˙ (Molecular Ion)-
221[C₁₅H₁₃N₂]⁺H₂O
209[C₁₄H₁₃N₂]⁺CHO
147[C₈H₇N₂O]⁺C₇H₇ (benzyl radical)
118[C₇H₆N₂]⁺˙ (Benzimidazole)C₈H₈O
91[C₇H₇]⁺ (Tropylium ion)C₈H₇N₂O
77[C₆H₅]⁺ (Phenyl ion)C₉H₉N₂O

Proposed Fragmentation Pathway

The fragmentation cascade of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events are depicted in the following diagram.

Fragmentation_Pathway M [M]⁺˙ m/z 238 F221 m/z 221 M->F221 - H₂O F209 m/z 209 M->F209 - CHO F147 m/z 147 M->F147 - C₇H₇ F91 m/z 91 M->F91 - C₈H₇N₂O F118 m/z 118 F147->F118 - CHO F77 m/z 77 F91->F77 - C₂H₂

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 100-1000 µg/mL.

  • Ensure the sample is fully dissolved and free of particulate matter before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Scan Rate: 2-3 scans/second.

    • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying this compound using mass spectrometry.

Identification_Workflow cluster_0 Experimental Analysis cluster_1 Data Interpretation cluster_2 Confirmation SamplePrep Sample Preparation GCMS GC-MS Analysis SamplePrep->GCMS DataAcq Data Acquisition GCMS->DataAcq TIC Analyze Total Ion Chromatogram DataAcq->TIC MassSpec Extract Mass Spectrum of Target Peak TIC->MassSpec FragAnalysis Analyze Fragmentation Pattern MassSpec->FragAnalysis Compare Compare with Predicted Fragmentation and Reference Data FragAnalysis->Compare Identify Compound Identification Compare->Identify

Caption: Logical workflow for the identification of this compound.

References

Initial Biological Screening of (1-benzyl-1H-benzimidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the initial biological screening of (1-benzyl-1H-benzimidazol-2-yl)methanol. Due to the limited availability of published data for this specific compound, this report focuses on the biological activities of the closely related structural analogue, (1H-benzimidazol-2-yl)methanol. This guide includes a summary of its reported antioxidant and antimicrobial activities, presented in detailed tables for clear comparison. Furthermore, comprehensive experimental protocols for key biological assays are provided to facilitate further research. Visual diagrams of the synthetic pathway and experimental workflows are included to enhance understanding of the described methodologies.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The biological efficacy of these compounds is intricately linked to the nature and position of substituents on the benzimidazole core. This guide focuses on this compound, a derivative with potential biological activity. Given the current scarcity of direct biological data for this specific molecule, we present the initial screening results for its parent compound, (1H-benzimidazol-2-yl)methanol, to provide foundational insights for researchers.

Synthesis

The synthesis of benzimidazole derivatives can be achieved through various methods. A common approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. The synthesis of the analogue, (1H-benzimidazol-2-yl)methanol, is typically achieved through the condensation of o-phenylenediamine with glycolic acid.

Synthesis of (1H-benzimidazol-2-yl)methanol

A mixture of o-phenylenediamine and glycolic acid in a suitable solvent, such as dimethylformamide, is refluxed to yield (1H-benzimidazol-2-yl)methanol.

Synthesis_Workflow Reactants o-Phenylenediamine + Glycolic Acid Reaction Reflux Reactants->Reaction Solvent Dimethylformamide (Solvent) Solvent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product (1H-benzimidazol-2-yl)methanol Workup->Product

General synthesis workflow for (1H-benzimidazol-2-yl)methanol.

Biological Screening Data

The following data pertains to the biological screening of (1H-benzimidazol-2-yl)methanol , a structural analogue of this compound.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The compound exhibited mild antioxidant activity.

CompoundAssayIC₅₀ (µg/mL)Activity LevelStandardStandard IC₅₀ (µg/mL)
(1H-benzimidazol-2-yl)methanolDPPH400.42MildButylated Hydroxytoluene (BHT)51.56
Antimicrobial Activity

The antimicrobial activity was assessed using the disc diffusion method against a panel of pathogenic bacteria. The compound did not show any significant antimicrobial activity.

CompoundMethodTest OrganismsZone of Inhibition (mm)Activity LevelStandardStandard Zone of Inhibition (mm)
(1H-benzimidazol-2-yl)methanolDisc DiffusionNot specified0InactiveCiprofloxacin41-45
Cytotoxicity

A preliminary assessment of cytotoxicity was conducted using the brine shrimp lethality assay.

CompoundAssayLC₅₀ (µg/mL)Activity LevelStandardStandard LC₅₀ (µg/mL)
(1H-benzimidazol-2-yl)methanolBrine Shrimp Lethality Assay>10[1]MildVincristine Sulphate0.544

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of a test compound using the stable DPPH radical.

DPPH_Assay_Workflow A Prepare DPPH solution (0.1 mM in methanol) C Mix test solution with DPPH solution A->C B Prepare test compound solutions (various concentrations) B->C D Incubate in the dark (30 minutes at room temperature) C->D E Measure absorbance at 517 nm D->E F Calculate percentage inhibition and IC50 value E->F

Workflow for the DPPH antioxidant assay.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.[2][3]

  • Preparation of Test Samples: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain various concentrations.[2]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of each concentration of the test sample.

    • Add an equal volume of the DPPH working solution to each well.[2]

    • A control well should contain the solvent and the DPPH solution without the test compound.[3]

    • A blank well should contain the solvent and methanol.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Susceptibility Test (Kirby-Bauer Disc Diffusion Method)

This protocol describes a standardized method for determining the susceptibility of bacteria to a test compound.[4][5][6][7]

Disc_Diffusion_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar plate evenly A->B C Apply paper discs impregnated with test compound B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E F Interpret results as Susceptible, Intermediate, or Resistant E->F

Workflow for the Kirby-Bauer disc diffusion test.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[4]

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[5]

  • Application of Discs: Aseptically place paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar. A standard antibiotic disc should be used as a positive control.[6]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[7]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[6]

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for the preliminary screening of cytotoxicity.[8][9]

Brine_Shrimp_Assay_Workflow A Hatch brine shrimp eggs (Artemia salina) in artificial seawater C Add 10-15 nauplii to each vial containing the test solution A->C B Prepare various concentrations of the test compound B->C D Incubate for 24 hours under a light source C->D E Count the number of surviving nauplii D->E F Calculate the percentage mortality and determine the LC50 value E->F

Workflow for the brine shrimp lethality assay.

Procedure:

  • Hatching of Brine Shrimp: Hatch brine shrimp (Artemia salina) eggs in artificial seawater under constant light and aeration for 24-48 hours.[8]

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.[8]

  • Assay Procedure:

    • In vials or wells of a multi-well plate, add a specific volume of each test concentration.

    • Add 10-15 brine shrimp nauplii to each vial.[8]

    • A control group containing the solvent and nauplii should be included.

  • Incubation: Incubate the vials for 24 hours under a light source.[9]

  • Data Collection: After 24 hours, count the number of surviving nauplii in each vial.

  • Calculation: Calculate the percentage of mortality for each concentration. The LC₅₀ value (the concentration at which 50% of the nauplii are killed) is determined by plotting the percentage of mortality against the logarithm of the concentration.

Conclusion

While direct biological screening data for this compound is not yet available in the public domain, the initial screening of its close analogue, (1H-benzimidazol-2-yl)methanol, suggests a profile of mild antioxidant activity and a lack of significant antimicrobial or cytotoxic effects at the concentrations tested. These findings provide a preliminary basis for further investigation into the structure-activity relationships of N-substituted benzimidazole-2-yl-methanol derivatives. The detailed protocols provided herein offer a standardized framework for researchers to conduct further biological evaluations of this compound and other related compounds, which may lead to the discovery of novel therapeutic agents.

References

A Technical Guide to 1,2-Disubstituted Benzimidazole Compounds: Synthesis, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry. This core is present in a multitude of naturally occurring and synthetic molecules with a wide array of pharmacological activities. Among the various substituted benzimidazoles, the 1,2-disubstituted derivatives have garnered significant attention due to their potent and diverse biological effects. These compounds have been extensively investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Their therapeutic potential often stems from their ability to interact with various biological targets, including enzymes and receptors, thereby modulating key signaling pathways involved in disease pathogenesis. The versatility of the benzimidazole ring allows for substitutions at the 1 and 2 positions, enabling the fine-tuning of their physicochemical properties and biological activities. This guide provides a comprehensive literature review of 1,2-disubstituted benzimidazole compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Synthesis of 1,2-Disubstituted Benzimidazoles

The synthesis of 1,2-disubstituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde. This reaction can be catalyzed by various reagents and performed under different conditions to yield the desired products.

General Experimental Protocol for Synthesis

A widely adopted method involves the reaction of an o-phenylenediamine with two equivalents of an aldehyde in the presence of an acid catalyst.

Materials:

  • o-Phenylenediamine derivative

  • Substituted aldehyde

  • Phosphoric acid (H₃PO₄) or another suitable catalyst

  • Methanol or other appropriate solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)

  • Rotary evaporator

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) in methanol (10 mL) in a round-bottom flask, add the substituted aldehyde (2 mmol).

  • Add a catalytic amount of phosphoric acid (e.g., 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 30 minutes to several hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 1,2-disubstituted benzimidazole.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 1,2-Disubstituted Benzimidazoles

1,2-Disubstituted benzimidazoles exhibit a broad spectrum of biological activities, which are summarized in the following sections with quantitative data presented in tabular format.

Anticancer Activity

Many 1,2-disubstituted benzimidazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A primary mechanism of their anticancer action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 1: Anticancer Activity of 1,2-Disubstituted Benzimidazoles (IC₅₀ values in µM)

Compound IDSubstitution Pattern (R1 at N-1, R2 at C-2)Cancer Cell LineIC₅₀ (µM)Reference
1a R1: -CH₂-Ph, R2: -PhA549 (Lung)111.70[2]
DLD-1 (Colon)185.30[2]
L929 (Fibrosarcoma)167.30[2]
1b R1: -CH₂-(p-Cl-Ph), R2: -PhA549 (Lung)15.66[3]
C6 (Glioma)9.33[3]
MCF-7 (Breast)10.21[3]
1c R1: -CH₂-(p-OCH₃-Ph), R2: -PhA549 (Lung)58.33[3]
1d R1: -CH₂-(p-CH₃-Ph), R2: -PhC6 (Glioma)12.50[3]
7n Complex carboxamide structureSK-Mel-28 (Melanoma)2.55[4]
7u Complex carboxamide structureSK-Mel-28 (Melanoma)3.15[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

1,2-Disubstituted benzimidazoles have shown significant activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 1,2-Disubstituted Benzimidazoles (MIC values in µg/mL)

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference
2a Complex structureStaphylococcus aureus3.12[5]
Escherichia coli3.12[5]
2b Complex structureStaphylococcus aureus3.12[5]
2c Complex structureBacillus cereus32[5]
Pseudomonas aeruginosa64[5]
3a 1-((dimethylamino)methyl)-2-(p-dimethylaminophenyl)Bacillus subtilis>100
Escherichia coli50
6c 1-benzyl-2-(4-chlorophenyl)E. coli JW55031 (TolC mutant)2[6]
E. coli BW25113 (wild-type) + colistin8[6]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth or other suitable growth medium

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral Activity

Several 1,2-disubstituted benzimidazole derivatives have been identified as potent inhibitors of various viruses.

Table 3: Antiviral Activity of 1,2-Disubstituted Benzimidazoles (EC₅₀ values in µM)

Compound IDSubstitution PatternVirusEC₅₀ (µM)Reference
4a 1-(3-(dimethylamino)propyl)-2-((benzotriazol-1-yl)methyl)Respiratory Syncytial Virus (RSV)0.02[7]
4b 1-(3-(diethylamino)propyl)-2-((benzotriazol-1-yl)methyl)Bovine Viral Diarrhoea Virus (BVDV)>25[7]
4c 1-((quinolizidin-1-yl)methyl)-2-((benzotriazol-1-yl)methyl)Yellow Fever Virus (YFV)15[7]
5a 1-benzyl-2-(p-tolyl)Coxsackie B5 Virus (CVB-5)9[8]
5b 1-benzyl-2-(p-methoxyphenyl)Poliovirus (Sb-1)17[8]

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Susceptible host cell line

  • Virus stock

  • 6-well plates

  • Cell culture medium

  • Test compounds

  • Overlay medium (containing agar or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • After a 1-hour adsorption period, remove the virus/compound mixture and add an overlay medium.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC₅₀ value from the dose-response curve.

Anti-inflammatory Activity

1,2-Disubstituted benzimidazoles have demonstrated significant anti-inflammatory effects in preclinical models.

Table 4: Anti-inflammatory Activity of 1,2-Disubstituted Benzimidazoles

Compound IDSubstitution PatternAnimal ModelDose (mg/kg)% Inhibition of Paw EdemaReference
6a 1-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-2-(morpholinomethyl)Rat1074.17[9]
6b 1-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-2-(morpholinomethyl)Rat1068.25[9]
7a N-(1H-benzimidazol-2-ylmethyl)anilineRat100100[10]
7b N-(1H-benzimidazol-2-ylmethyl)-3-chloroanilineRat100100[10]

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer or calipers

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Fast the animals overnight.

  • Administer the test compounds orally or intraperitoneally at a specific dose.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2-disubstituted benzimidazoles are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

A prominent mechanism of anticancer activity for many benzimidazole derivatives is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Furthermore, 1,2-disubstituted benzimidazoles have been shown to modulate several critical signaling pathways in cancer cells, including the PI3K/Akt/mTOR and MAPK pathways.[11][12][13] Inhibition of these pathways can suppress cell proliferation, survival, and angiogenesis. Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway .[14]

anticancer_pathways BZD 1,2-Disubstituted Benzimidazole Tubulin Tubulin Polymerization BZD->Tubulin Inhibits PI3K PI3K/Akt/mTOR Pathway BZD->PI3K Inhibits MAPK MAPK Pathway BZD->MAPK Inhibits ROS ROS Generation BZD->ROS Induces Microtubules Microtubule Formation Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation JNK JNK Pathway ROS->JNK JNK->Apoptosis

Anticancer mechanisms of 1,2-disubstituted benzimidazoles.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of 1,2-disubstituted benzimidazoles are often associated with the inhibition of pro-inflammatory enzymes and signaling pathways. A key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By inhibiting the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, some derivatives may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation COX_Enzymes COX Enzymes Inflammatory_Stimuli->COX_Enzymes Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Proinflammatory_Cytokines Upregulates BZD 1,2-Disubstituted Benzimidazole BZD->NFkB_Activation Inhibits BZD->COX_Enzymes Inhibits Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Prostaglandins->Inflammation

Anti-inflammatory mechanisms of 1,2-disubstituted benzimidazoles.

Antiviral Mechanisms

The antiviral mechanisms of 1,2-disubstituted benzimidazoles are diverse and often virus-specific. For some viruses, such as the hepatitis C virus (HCV), benzimidazole derivatives can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase, a key enzyme in viral replication.[1] For other viruses, they may interfere with viral entry into host cells or other stages of the viral life cycle.

antiviral_mechanism Virus Virus Viral_Entry Viral Entry Virus->Viral_Entry Host_Cell Host Cell Viral_Replication Viral Replication (e.g., RdRp activity) Viral_Entry->Viral_Replication New_Virions New Virions Viral_Replication->New_Virions BZD 1,2-Disubstituted Benzimidazole BZD->Viral_Entry Inhibits BZD->Viral_Replication Inhibits

General antiviral mechanisms of 1,2-disubstituted benzimidazoles.

General Experimental Workflow

The development and evaluation of novel 1,2-disubstituted benzimidazole compounds typically follow a structured workflow, from synthesis to biological characterization.

experimental_workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, MIC, Plaque Assay) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Lead_Identification->In_Vivo_Studies Mechanism_Studies->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

General experimental workflow for the development of benzimidazole derivatives.

Conclusion

1,2-Disubstituted benzimidazole derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis and the ease of modifying their substitution patterns allow for the generation of large libraries for biological screening. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, provides a rational basis for the design of more potent and selective drug candidates. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this important chemical scaffold. Future efforts in this area will likely focus on optimizing the lead compounds to enhance their efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies.

References

The Benzimidazole Scaffold: A Privileged Motif in Modern Drug Discovery and Its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1][2][3][4][5][6][7][8][9] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[10][11][12][13][14] This technical guide delves into the core therapeutic targets of benzimidazole derivatives, presenting key quantitative data, detailed experimental methodologies for cited experiments, and visual representations of associated signaling pathways and workflows.

Anticancer Therapeutic Targets

Benzimidazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms of action that target various hallmarks of cancer.[10][11][12][15]

Tubulin Polymerization Inhibition

A primary and well-established anticancer mechanism of benzimidazole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[15][16][17] By binding to the colchicine site on β-tubulin, these derivatives prevent the formation of microtubules, which are essential for mitotic spindle assembly, intracellular transport, and maintenance of cell shape.[15] This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.[18][19]

  • Key Quantitative Data: Inhibition of Tubulin Polymerization and Cytotoxicity

CompoundCell LineIC50 (µM) - CytotoxicityIC50 (µM) - Tubulin PolymerizationReference
Compound 7n SK-Mel-282.555.05[17]
Compound 7u SK-Mel-2817.89-[17]
Compound 12b A2780S0.0062-[18][20]
Compound 12b A2780/T (paclitaxel-resistant)0.0097-[18][20]
  • Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibitory effect of benzimidazole derivatives on tubulin polymerization involves a cell-free assay using purified tubulin.

  • Reagents: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), fluorescent reporter (e.g., DAPI), test compounds, and a known inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of the benzimidazole derivative or control compounds on ice.

    • The mixture is transferred to a temperature-controlled spectrophotometer or fluorometer set at 37°C to initiate polymerization.

    • The increase in absorbance or fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time.

    • The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.

  • Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G Tubulin Polymerization Inhibition Pathway Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin (Colchicine Site) Benzimidazole->Tubulin Binds to Microtubule Microtubule Formation Inhibition Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Benzimidazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Protein Kinase Inhibition

The benzimidazole scaffold is a common motif in kinase inhibitors, where it can interact with the enzyme's hinge region or act as a scaffold, often as an ATP-competitive inhibitor.[21][22][23] The simultaneous inhibition of multiple kinases is a promising strategy in cancer therapy.[21][22]

  • Key Targets:

    • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is crucial in cancers with excessive cell proliferation driven by this receptor.[1]

    • Protein Kinase B (AKT): A key node in cell survival and inflammatory stress response signaling.[24]

    • Lymphocyte-specific Kinase (Lck): A target for anti-inflammatory and potentially anticancer agents.[25]

    • Other kinases targeted include Aurora kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).[26]

  • Experimental Protocol: Kinase Inhibition Assay (General)

  • Reagents: Recombinant kinase, substrate peptide (often with a fluorescent or biotin tag), ATP, assay buffer, test compounds, and a known inhibitor as a positive control.

  • Procedure:

    • The kinase is incubated with various concentrations of the benzimidazole derivative in the assay buffer.

    • The reaction is initiated by adding the substrate peptide and ATP.

    • After a set incubation period at a specific temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using methods like fluorescence polarization, FRET, or ELISA.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

  • Signaling Pathway: Inhibition of a Generic Kinase Pathway

G General Kinase Inhibition Pathway Benzimidazole Benzimidazole Kinase Inhibitor Kinase Protein Kinase (e.g., EGFR, AKT) Benzimidazole->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Benzimidazole kinase inhibitors block downstream signaling, reducing cell proliferation and survival.

DNA and Associated Enzymes

Benzimidazole derivatives can interfere with DNA replication and integrity by targeting DNA itself or the enzymes that regulate its topology.[10][27]

  • Key Targets:

    • Topoisomerases I and II: These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Benzimidazole derivatives can act as catalytic inhibitors or "poisons," trapping the enzyme-DNA complex and leading to DNA strand breaks.[10]

    • DNA Minor Groove Binding and Intercalation: The benzimidazole scaffold can bind to the minor groove of DNA or intercalate between base pairs, disrupting DNA replication and transcription.[10]

    • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors, such as the benzimidazole-containing drug Veliparib, prevent the repair of single-strand DNA breaks, leading to cell death in cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers).[10][28]

    • Telomerase and G-quadruplex Stabilization: Benzimidazole derivatives can stabilize G-quadruplex structures found in telomeric regions and oncogene promoters.[29][30] This stabilization inhibits the activity of telomerase, an enzyme essential for maintaining telomere length and enabling the replicative immortality of cancer cells.[30]

  • Experimental Workflow: Assessing DNA Intercalation

G Workflow for DNA Intercalation Study Compound Benzimidazole Derivative Mix1 Incubate DNA with Compound Compound->Mix1 DNA Purified DNA (e.g., calf thymus) DNA->Mix1 EtBr Ethidium Bromide (EtBr) Mix2 Add EtBr EtBr->Mix2 Mix1->Mix2 Measure Fluorescence Spectroscopy Mix2->Measure Result Quenching of EtBr-DNA Fluorescence Measure->Result

Caption: A fluorescence quenching assay can determine the DNA intercalating ability of benzimidazoles.

Anti-inflammatory Therapeutic Targets

Benzimidazole derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.[1][25][31]

  • Key Targets:

    • Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

    • Cytokine Production: Benzimidazole compounds can inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[24]

    • NF-κB and p38 MAPK Signaling: They can suppress the activation of the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.[31]

    • Receptor Modulation: Benzimidazoles can interact with various receptors involved in pain and inflammation, including transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin receptors.[25]

  • Key Quantitative Data: Anti-inflammatory Activity

CompoundModelDosage% Inhibition of EdemaReference
6a Carrageenan-induced rat paw edema100 mg/kg81.75[1]
6b Carrageenan-induced rat paw edema100 mg/kg79.09[1]
6c Carrageenan-induced rat paw edema100 mg/kg86.69[1]
Acesulfamethoxazole (Standard) Carrageenan-induced rat paw edema-87.83[1]
2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole Carrageenan-induced rat paw edema100 mg/kg p.o.53.2[25]
  • Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

  • Animals: Wistar or Sprague-Dawley rats.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test benzimidazole derivative, a standard drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw of each rat.

    • The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Antiviral Therapeutic Targets

The benzimidazole scaffold is present in several antiviral drugs and is a key area of research for new antiviral agents.[28][32]

  • Key Targets:

    • Viral Polymerases: Benzimidazole derivatives can act as non-nucleoside inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C virus (HCV), by binding to allosteric sites.[33]

    • Viral Replication Cycle: They can inhibit various stages of the viral life cycle, including entry into host cells, genome replication, and protein processing.[32] For example, some derivatives have shown activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV).[28]

Antimicrobial Therapeutic Targets

Benzimidazole derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[34][35][36]

  • Key Targets and Mechanisms:

    • DNA Gyrase: In bacteria, some benzimidazoles inhibit DNA gyrase, an enzyme essential for DNA replication, leading to a bactericidal effect.[37]

    • Inhibition of Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with microbial protein synthesis.[]

    • Tubulin Homologs: In fungi and protozoa, benzimidazoles can bind to tubulin, disrupting microtubule-dependent processes, similar to their anticancer mechanism.[36]

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. Its ability to interact with a multitude of biological targets, including enzymes like kinases and topoisomerases, structural proteins like tubulin, and even nucleic acids, underscores its "privileged" status. The diverse mechanisms of action—from competitive enzyme inhibition and allosteric modulation to DNA intercalation and disruption of protein-protein interactions—provide a rich platform for the development of novel therapeutics for a wide range of diseases, most notably cancer, inflammation, and infectious diseases. Future research will likely focus on the rational design of next-generation benzimidazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further expanding their therapeutic utility.

References

In Silico Prediction of (1-benzyl-1H-benzimidazol-2-yl)methanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of (1-benzyl-1H-benzimidazol-2-yl)methanol. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] Computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, are pivotal in accelerating the discovery and development of novel therapeutic agents by providing insights into their potential efficacy and safety profiles.[2][5] This document outlines the theoretical basis of these methods, presents detailed experimental protocols for their application, and summarizes predictive data in a structured format for effective comparison and analysis.

Introduction to this compound

The benzimidazole scaffold is a bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings. This core structure is a key pharmacophore in a wide array of biologically active compounds, exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and other therapeutic properties.[1][2][3][4] The specific derivative, this compound, incorporates a benzyl group at the N1 position and a methanol group at the C2 position. These substitutions are known to significantly influence the compound's interaction with biological targets.[6] In silico prediction methods offer a rapid and cost-effective means to explore the potential bioactivities of this molecule and guide further experimental validation.

In Silico Methodologies for Bioactivity Prediction

A multi-faceted in silico approach is crucial for a thorough assessment of a compound's potential bioactivity. This typically involves target identification, binding affinity prediction, elucidation of structure-activity relationships, and evaluation of pharmacokinetic properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][7] It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges using a force field (e.g., CHARMM).

    • Identify the binding site, often defined by the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atomic charges.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina, GOLD, or Glide.[8][9]

    • Define the grid box encompassing the identified binding site of the target protein.

    • Run the docking simulation to generate multiple binding poses of the ligand within the active site.

    • The poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most favorable binding mode.

    • Visualize and examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[10][11] By developing a robust QSAR model, the activity of new compounds, such as this compound, can be predicted based on their molecular descriptors.

  • Dataset Collection:

    • Compile a dataset of benzimidazole derivatives with experimentally determined biological activity against a specific target.

    • The dataset should be structurally diverse and cover a significant range of activity values.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors. Software like DRAGON or PaDEL-Descriptor can be used.

  • Model Development:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a regression model that correlates the descriptors of the training set with their biological activities.[1][10]

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set and statistical metrics such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).

  • Prediction for New Compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This is crucial for evaluating the drug-likeness of a molecule and identifying potential liabilities early in the drug discovery process.[5][8]

  • Input Structure:

    • Provide the 2D or 3D structure of this compound as input.

  • Prediction Software/Web Servers:

    • Utilize specialized software or web-based platforms such as SwissADME, pkCSM, or ADMETlab.[8][12][13]

  • Parameter Calculation and Analysis:

    • The software calculates a range of physicochemical and pharmacokinetic properties, including:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

      • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

      • Excretion: Renal clearance.

      • Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

    • Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Predicted Bioactivity Data

The following tables summarize the hypothetical in silico predicted data for this compound based on the methodologies described above.

Table 1: Predicted Molecular Docking Scores against Potential Targets
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Biological Activity
Cyclooxygenase-2 (COX-2)1CX2-8.5Arg120, Tyr355, Ser530Anti-inflammatory
Tyrosyl-tRNA Synthetase1JII-7.9Asp79, Tyr170, Gly36Antibacterial
Lanosterol 14α-demethylase5V5Z-9.1Tyr132, His377, Cys449Antifungal
Urease4H9M-7.2His136, His246, Asp360Urease Inhibitor
Akt1 Kinase4GV1-8.8Lys179, Glu234, Asp292Anticancer
Table 2: Predicted ADMET Properties
PropertyPredicted ValueAcceptable RangeInterpretation
Physicochemical Properties
Molecular Weight238.29 g/mol < 500 g/mol Good
LogP (o/w)2.85≤ 5Good
Hydrogen Bond Donors1≤ 5Good
Hydrogen Bond Acceptors2≤ 10Good
Topological Polar Surface Area (TPSA)41.57 Ų< 140 ŲGood
Pharmacokinetics
Human Intestinal AbsorptionHighHighGood oral absorption
Blood-Brain Barrier PermeantYes-Potential for CNS activity
P-glycoprotein SubstrateNo-Low efflux
CYP1A2 InhibitorNo-Low risk of drug-drug interactions
CYP2C9 InhibitorYes-Potential for drug-drug interactions
CYP2D6 InhibitorNo-Low risk of drug-drug interactions
CYP3A4 InhibitorYes-Potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violations0-1 violationsDrug-like
Toxicity
AMES MutagenicityNon-mutagen-Low genotoxicity risk
HepatotoxicityLow risk-Low risk of liver damage

Visualizations

Experimental Workflow

Caption: A generalized workflow for the in silico prediction of bioactivity.

Potential Signaling Pathway Involvement: COX-2 Inhibition

cox2_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Ligand (1-benzyl-1H-benzimidazol- 2-yl)methanol Ligand->COX2

Caption: Predicted inhibitory action on the COX-2 inflammatory pathway.

Conclusion

The in silico prediction of the bioactivity of this compound provides valuable preliminary data for guiding further drug discovery efforts. Molecular docking studies can identify potential biological targets and elucidate binding interactions, while QSAR analysis can offer quantitative predictions of potency. Furthermore, ADMET profiling is essential for assessing the compound's drug-like properties and potential safety concerns. The collective insights from these computational methods enable a more focused and efficient experimental validation process, ultimately accelerating the journey from a chemical entity to a potential therapeutic agent. It is imperative to note that in silico predictions are hypothetical and must be confirmed through in vitro and in vivo experimental studies.

References

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1,2-disubstituted benzimidazoles, a crucial scaffold in medicinal chemistry, via copper-catalyzed reactions. The methodologies outlined are based on established literature and offer efficient and versatile routes to a wide range of benzimidazole derivatives.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds renowned for their diverse pharmacological activities, including antiviral, antifungal, and anticancer properties. The development of efficient synthetic routes to these molecules is of paramount importance in drug discovery and development. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C-N bonds, enabling the synthesis of 1,2-disubstituted benzimidazoles with high efficiency and broad substrate scope. These methods often utilize readily available starting materials and proceed under relatively mild conditions.

This protocol details a common and effective one-pot copper-catalyzed synthesis from o-phenylenediamines and aldehydes. Variations and alternative multi-component strategies are also discussed, providing researchers with a comprehensive guide to selecting the most suitable method for their specific target molecules.

Data Presentation: A Comparative Overview of Copper-Catalyzed Methodologies

The following table summarizes quantitative data from various reported copper-catalyzed syntheses of 1,2-disubstituted benzimidazoles, highlighting the versatility of different copper sources, bases, and reaction conditions.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Starting MaterialsReference
CuIEt3NCHCl3803.573N-(2-aminophenyl)benzamide, tosylazide, and ethynylbenzene[1]
Cu(I) or Cu(II) saltsEt3NMeCN803.5up to 95N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides[2]
CuBr (10 mol%)Cs2CO3DMSONot specifiedNot specifiedNot specifiedo-haloacetanilide derivatives and amidine hydrochlorides[3]
CuO nanoparticlesNot specifiedDMSONot specifiedNot specifiedGood to higho-bromoaryl derivatives[4]
CuClTMEDADMSO12012Good2-haloanilines, aldehydes, and NaN3[5]
Cu(II) complexNot specifiedNot specifiedAmbientNot specifiedHigho-phenylenediamines and aryl aldehydes[6]
Nano copper on aluminaNot specifiedAqueous mediumRoom TempNot specifiedup to 96substituted o-phenylenediamines and aldehydes or α-bromo ketones[7]
Cu(II)-loaded alginate hydrogel beadsNot specifiedWater-ethanolRoom Temp< 170-94Substituted benzimidazole derivatives[8]

Experimental Protocols

General One-Pot Synthesis of 1,2-Disubstituted Benzimidazoles from o-Phenylenediamines and Aldehydes

This protocol describes a general and widely applicable method for the synthesis of 1,2-disubstituted benzimidazoles.

Materials:

  • Substituted o-phenylenediamine

  • Substituted aldehyde

  • Copper catalyst (e.g., CuI, CuBr, or CuO nanoparticles)

  • Base (e.g., K3PO4, Cs2CO3, or Et3N)

  • Solvent (e.g., DMSO, MeCN, or CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol), the substituted aldehyde (1.2 mmol), the copper catalyst (5-10 mol%), and the base (2.0 mmol).

  • Solvent Addition: Add the appropriate solvent (5-10 mL).

  • Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to 120 °C, depending on the specific catalyst and substrates) for the required time (typically 3 to 12 hours).[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1,2-disubstituted benzimidazole.

Three-Component Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol outlines a multi-component approach for synthesizing more complex benzimidazoles.[1][2]

Procedure:

  • Reaction Setup: In a sealed tube, combine the N-substituted o-phenylenediamine (1.0 mmol), the terminal alkyne (1.2 mmol), the sulfonyl azide (1.1 mmol), the copper catalyst (e.g., CuI, 5 mol%), and a base (e.g., Et3N, 2.0 mmol) in a suitable solvent (e.g., MeCN or CHCl3, 5 mL).[1][2]

  • Reaction: Heat the mixture at 80 °C for 3.5-4 hours.[1]

  • Monitoring and Work-up: Follow the monitoring and work-up procedures as described in the general one-pot synthesis protocol.

  • Purification: Purify the crude product via column chromatography to yield the desired 1,2-disubstituted benzimidazole.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot synthesis of 1,2-disubstituted benzimidazoles.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine o-phenylenediamine, aldehyde, Cu catalyst, and base solvent Add solvent (e.g., DMSO) reagents->solvent heating Heat and stir reaction mixture solvent->heating monitoring Monitor by TLC heating->monitoring extraction Aqueous work-up and extraction monitoring->extraction drying Dry and concentrate extraction->drying purification Column chromatography drying->purification product Pure 1,2-disubstituted benzimidazole purification->product

Caption: General workflow for the copper-catalyzed synthesis of 1,2-disubstituted benzimidazoles.

Proposed Catalytic Cycle

This diagram illustrates a plausible catalytic cycle for the copper-catalyzed synthesis of benzimidazoles from o-phenylenediamines and aldehydes.

catalytic_cycle Cu_I Cu(I) Catalyst Intermediate_A Aldehyde Coordination Cu_I->Intermediate_A Aldehyde Intermediate_B Amine Condensation Intermediate_A->Intermediate_B o-phenylenediamine Intermediate_C Schiff Base Intermediate Intermediate_B->Intermediate_C - H2O Intermediate_D Oxidative Addition Intermediate_C->Intermediate_D Oxidation Intermediate_E Intramolecular Cyclization Intermediate_D->Intermediate_E Product 1,2-Disubstituted Benzimidazole Intermediate_E->Product Reductive Elimination Product->Cu_I Regeneration

Caption: Proposed catalytic cycle for copper-catalyzed benzimidazole synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the rapid and efficient synthesis of (1-benzyl-1H-benzimidazol-2-yl)methanol, a key intermediate in the development of various pharmaceutical agents. The featured method utilizes microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note includes a detailed experimental protocol, a comparison with traditional synthetic routes, and a workflow diagram for clarity.

Introduction

Benzimidazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex drug candidates. Traditional methods for the synthesis of N-substituted benzimidazoles often involve prolonged reaction times, harsh conditions, and laborious work-ups. Microwave-assisted synthesis offers a green and efficient alternative, leveraging the rapid and uniform heating of reactants to accelerate chemical transformations.[1] This protocol details a microwave-promoted condensation reaction between N-benzyl-o-phenylenediamine and glycolic acid.

Comparison of Synthetic Methods

The use of microwave irradiation dramatically accelerates the synthesis of this compound, offering significant advantages over conventional heating methods in terms of reaction time and yield.

ParameterMicrowave-Assisted Synthesis (Inferred)Conventional Synthesis (Inferred)
Starting Materials N-benzyl-o-phenylenediamine, Glycolic acidN-benzyl-o-phenylenediamine, Glycolic acid
Solvent p-Toluenesulfonic acid (catalyst), neat or high-boiling solvent (e.g., DMF)4M Hydrochloric acid or Polyphosphoric acid
Temperature 120-150 °C100-160 °C
Reaction Time 10 - 30 minutes4 - 12 hours
Yield High (expected > 85%)Moderate to High (60-80%)
Work-up Simple neutralization and extractionNeutralization, filtration, and often column chromatography
Advantages Rapid, high yield, energy-efficient, cleaner reaction profileEstablished methodology, does not require specialized microwave equipment

Experimental Protocols

Preparation of N-benzyl-o-phenylenediamine (Starting Material)

A detailed procedure for the N-benzylation of o-phenylenediamine can be adapted from established methods.[2] Typically, this involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or DMF. The reaction mixture is heated until completion, followed by an aqueous work-up and purification to yield N-benzyl-o-phenylenediamine.

Microwave-Assisted Synthesis of this compound

This protocol is adapted from general procedures for microwave-assisted benzimidazole synthesis.[1][3]

Materials:

  • N-benzyl-o-phenylenediamine

  • Glycolic acid

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Dimethylformamide (DMF, optional)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microwave reactor vials (10 mL)

  • Monitored microwave reactor

Procedure:

  • In a 10 mL microwave reactor vial, combine N-benzyl-o-phenylenediamine (1.0 mmol), glycolic acid (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

  • If a solvent is desired for better heat distribution, a minimal amount of a high-boiling polar solvent such as DMF (1-2 mL) can be added.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the mixture at a constant temperature of 140°C for 15 minutes with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Quench the reaction mixture by adding a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Conventional Synthesis of this compound

This protocol is an adaptation of the synthesis of (1H-benzimidazol-2-yl)methanol.[4]

Materials:

  • N-benzyl-o-phenylenediamine

  • Glycolic acid

  • 4M Hydrochloric acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add N-benzyl-o-phenylenediamine (1.0 mmol) and glycolic acid (1.5 mmol).

  • Add 4M hydrochloric acid (10 mL) to the mixture.

  • Heat the reaction mixture to reflux at 100°C for 6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and the logical relationship of the microwave-assisted approach.

experimental_workflow start Start A N-benzyl-o-phenylenediamine Glycolic acid p-TSA start->A Weigh Reactants process process decision decision output output end End B Add optional DMF A->B Combine in Microwave Vial C Microwave Irradiation (140°C, 15 min) B->C Seal Vial D Quench with NaHCO3 (aq) C->D Cool to RT E Dry & Concentrate D->E Extract with Ethyl Acetate F This compound E->F Purify by Chromatography F->end

Caption: Experimental workflow for the microwave-assisted synthesis.

synthesis_pathway reactant1 N-benzyl-o-phenylenediamine plus + reactant2 Glycolic Acid intermediate Intermediate plus->intermediate Microwave Irradiation (Heat, Pressure) - H2O product This compound intermediate->product Cyclization - H2O

Caption: Simplified reaction pathway for the synthesis.

References

Application of (1-benzyl-1H-benzimidazol-2-yl)methanol in Antifungal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2] Among these, (1-benzyl-1H-benzimidazol-2-yl)methanol represents a key structural scaffold with potential for the development of novel antifungal agents. This document provides a comprehensive overview of the application of this compound and its analogs in antifungal research, including detailed experimental protocols and a summary of reported activity data for related structures.

The primary mechanism of antifungal action for many azole compounds, including benzimidazole derivatives, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4] Disruption of ergosterol biosynthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.[4]

Antifungal Activity Data

While specific quantitative antifungal data for this compound is not extensively available in the public domain, numerous studies have reported the antifungal activity of structurally related benzimidazole derivatives against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various benzimidazole analogs, providing a comparative insight into their potential efficacy.

Table 1: Antifungal Activity of Benzimidazole Derivatives against Candida Species

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference(s)
1-nonyl-1H-benzo[d]imidazole0.5-256---[1]
1-decyl-1H-benzo[d]imidazole0.5-256---[1]
Compound 6b¹-0.97--[3]
Compound 6i²-0.97--[3]
Compound 6j³-0.97--[3]
Fluconazole (Standard)->64>642[3]
Voriconazole (Standard)-110.25[3]

¹Compound 6b: 5-cyano-1-((1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)-1H-benzo[d]imidazole ²Compound 6i: 5-cyano-1-((1-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-yl)methyl)-1H-benzo[d]imidazole ³Compound 6j: 5-cyano-1-((1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)methyl)-1H-benzo[d]imidazole

Table 2: Antifungal Activity of Benzimidazole Derivatives against Other Fungal Species

CompoundAspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Reference(s)
1-nonyl-1H-benzo[d]imidazole-Effective[1]
1-decyl-1H-benzo[d]imidazole-Effective[1]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and the evaluation of its antifungal activity.

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of 2-substituted benzimidazoles.[5][6]

Materials:

  • N-benzyl-o-phenylenediamine

  • Glycolic acid

  • 4N Hydrochloric acid

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary)

Procedure:

  • In a round bottom flask, dissolve N-benzyl-o-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents) in ethanol.

  • Add 4N hydrochloric acid to the mixture and reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][7]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium only)

  • Sterile saline

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plates to obtain a range of desired concentrations.

    • Prepare similar dilutions for the positive control drug.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.[8]

    • Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • Results from the MIC assay

  • Sabouraud Dextrose Agar plates

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot the aliquot onto a fresh Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is defined as the lowest concentration of the compound at which no fungal colonies are observed on the agar plate, indicating a ≥99.9% killing of the initial inoculum.[7]

Visualizations

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the proposed mechanism of action for azole antifungal agents, which is relevant to benzimidazole derivatives.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Consequence AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Disruption Membrane Disruption & Inhibition of Growth Lanosterol->Disruption Accumulation of toxic sterols Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor This compound Target 14α-demethylase (CYP51) Inhibitor->Target Inhibits Membrane->Disruption Depletion of Ergosterol

Caption: Proposed mechanism of antifungal action.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for determining the MIC and MFC of an antifungal compound.

G cluster_prep Preparation cluster_assay Assay cluster_results Results cluster_mfc MFC Determination A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35°C for 24-48h C->D E Read MIC D->E F Plate Aliquots from Clear Wells E->F G Incubate at 35°C for 24-48h F->G H Read MFC G->H

Caption: Workflow for MIC and MFC determination.

Structure-Activity Relationship (SAR) Insights

Based on the provided literature for benzimidazole derivatives, certain structural features appear to influence antifungal activity.

G cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Impact on Antifungal Activity Core Benzimidazole Scaffold N1 Substitution at N-1 (e.g., benzyl, alkyl chains) Core->N1 C2 Substitution at C-2 (e.g., methanol, triazole-methyl) Core->C2 C5 Substitution at C-5 (e.g., cyano, halo groups) Core->C5 Activity Enhanced Antifungal Potency N1->Activity C2->Activity C5->Activity

Caption: Key structural modifications influencing antifungal activity.

References

Application Notes and Protocols for (1-benzyl-1H-benzimidazol-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-benzyl-1H-benzimidazol-2-yl)methanol is a key intermediate in the synthesis of a diverse range of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, leading to a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The presence of the N-benzyl group and the 2-hydroxymethyl substituent provides strategic points for molecular modifications to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the utility of this compound as a versatile building block in drug discovery, with a focus on the development of inhibitors for two prominent cancer targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and Galectin-1. Detailed experimental protocols for the synthesis of the intermediate and its derivatives, along with methods for their biological evaluation, are also presented.

Therapeutic Applications and Key Biological Targets

Derivatives of this compound have shown significant promise as modulators of key signaling pathways implicated in cancer.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA single-strand break repair.[1][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3] The benzimidazole core can mimic the nicotinamide moiety of the NAD+ cofactor, enabling competitive inhibition of the PARP-1 active site.

Galectin-1 Inhibition

Galectin-1 is a β-galactoside-binding protein that is overexpressed in various cancers and contributes to tumor progression, angiogenesis, and immune evasion.[4][5] It promotes cancer cell adhesion, migration, and invasion.[4] Small molecule inhibitors that bind to the carbohydrate recognition domain of Galectin-1 can disrupt its oncogenic functions. The 1-benzyl-1H-benzimidazole scaffold has been identified as a promising non-carbohydrate-based framework for the development of potent Galectin-1 inhibitors.

Signaling Pathway Diagrams

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of Benzimidazole Inhibitor DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair mediates Inhibitor This compound Derivative Inhibitor->PARP1 inhibits

PARP-1 Signaling Pathway in DNA Repair.

Galectin1_Signaling_Pathway cluster_0 Extracellular Signaling cluster_1 Intracellular Signaling cluster_2 Inhibitor Action Gal1 Galectin-1 (dimer) Glycoprotein Cell Surface Glycoproteins (e.g., Integrins, EGFR) Gal1->Glycoprotein cross-links ECM Extracellular Matrix (ECM) Gal1->ECM interacts with Cell_Adhesion Cell Adhesion Glycoprotein->Cell_Adhesion Ras Ras Glycoprotein->Ras activates Migration Cell Migration Cell_Adhesion->Migration Invasion Cell Invasion Migration->Invasion Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Gal1 binds to CRD & inhibits

Galectin-1 Signaling in Cancer Progression.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative benzimidazole derivatives.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDDerivative ofTarget Cell LineAssayIC50 (µM)Reference
Compound 12-methyl-1H-benzimidazole-Cytotoxicity0.42 (LC50, µg/mL)[6]
Compound 21H-benzimidazol-2-yl-methanol-Cytotoxicity>10 (LC50, µg/mL)[6]
4cBenzimidazole-based derivativeNCI-60 panelAntiproliferative0.20 (BRAFV600E)[7]
4eBenzimidazole-based derivativeNCI-60 panelAntiproliferative-[7]
3a1-(4-hydroxy benzyl)-2-(4-hydroxyphenyl)-1H-benzimidazole---[8]

Table 2: Antioxidant Activity of Benzimidazole Precursors

Compound IDStructureAssayIC50 (µg/mL)Reference
12-methyl-1H-benzimidazoleDPPH radical scavenging144.84[6]
21H-benzimidazol-2-yl-methanolDPPH radical scavenging400.42[6]

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process starting from o-phenylenediamine.

Synthesis_Workflow A o-Phenylenediamine + Glycolic Acid B Reflux in 4N HCl A->B C (1H-benzo[d]imidazol-2-yl)methanol B->C D N-Benzylation with Benzyl Bromide & K2CO3 in DMF C->D E This compound D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Synthetic workflow for the target intermediate.

Step 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol [9][10]

  • Materials:

    • o-Phenylenediamine

    • Glycolic acid

    • 4N Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of o-phenylenediamine (1 equivalent) in 4N HCl, add glycolic acid (1.1 equivalents).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Synthesis of this compound [9][11]

  • Materials:

    • (1H-benzo[d]imidazol-2-yl)methanol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (1H-benzo[d]imidazol-2-yl)methanol (1 equivalent) in anhydrous DMF.

    • Add K₂CO₃ (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.

    • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 70°C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

In Vitro Biological Evaluation Protocols

MTT Assay for Cytotoxicity [12]

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized benzimidazole derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

  • Procedure:

    • Use a commercially available PARP-1 inhibition assay kit (e.g., colorimetric or chemiluminescent).

    • Add recombinant PARP-1 enzyme, activated DNA, and the test compound at various concentrations to the wells of a 96-well plate.

    • Add NAD+ to initiate the PARP-1 reaction and incubate according to the kit's instructions.

    • Add the developing solution and measure the signal (absorbance or luminescence).

    • Calculate the percent inhibition and determine the IC50 value of the compound.

Galectin-1 Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to Galectin-1.

  • Procedure:

    • Label a known carbohydrate ligand of Galectin-1 (e.g., fluorescein-labeled lactose) with a fluorescent probe.

    • In a 96-well plate, mix a constant concentration of recombinant Galectin-1 and the fluorescently labeled ligand.

    • Add increasing concentrations of the test compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the labeled ligand by the test compound.

    • Calculate the binding affinity (e.g., Ki or IC50) from the competition binding curve.

Conclusion

This compound serves as a highly valuable and versatile intermediate for the synthesis of novel drug candidates. Its structural features allow for the exploration of diverse chemical space, leading to the identification of potent inhibitors of key cancer targets such as PARP-1 and Galectin-1. The provided protocols offer a foundation for researchers to synthesize and evaluate new benzimidazole-based compounds in the ongoing quest for more effective cancer therapies.

References

Application Notes and Protocols for Evaluating Benzimidazole Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Their structural similarity to naturally occurring nucleotides allows them to interact with various biological macromolecules, leading to effects such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][4] The evaluation of the cytotoxic potential of novel benzimidazole compounds is a critical step in the drug discovery and development process. This document provides detailed protocols for common cell-based assays used to assess the cytotoxicity of benzimidazole derivatives, along with data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

The cytotoxic activity of benzimidazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values for various benzimidazole derivatives against several human cancer cell lines, as determined by the MTT assay.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Compound 3 MCF-7 (Breast)MTT7222.41[5]
HepG2 (Liver)MTT7225.14[5]
DLD-1 (Colon)MTT7241.97[5]
Compound 4 A549 (Lung)MTT-40.32 ± 3.90[6]
HepG2 (Liver)MTT-15.85 ± 2.21[6]
Compound 5 MCF-7 (Breast)MTT-17.8 ± 0.24 (µg/mL)[7]
DU-145 (Prostate)MTT-10.2 ± 1.4 (µg/mL)[7]
H69AR (Lung)MTT-49.9 ± 0.22 (µg/mL)[7]
SL-9 DLD-1 (Colon)MTT-57.68[8][9]
se-182 A549 (Lung)MTT-15.80[10]
HepG2 (Liver)MTT-15.58[10]

Experimental Workflow

The general workflow for evaluating the cytotoxicity of benzimidazole compounds involves several key steps, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Benzimidazole Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation assay_procedure Assay-Specific Procedure (MTT, Neutral Red, or LDH) incubation->assay_procedure data_acquisition Data Acquisition (Absorbance/Fluorescence Reading) assay_procedure->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Experimental Protocols

Detailed methodologies for three common colorimetric cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7, DLD-1)[10][13]

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)[9]

  • Benzimidazole test compounds

  • MTT solution (5 mg/mL in PBS)[14]

  • Dimethyl sulfoxide (DMSO)[14]

  • 96-well plates[14]

  • Microplate reader[14]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin). Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[14][15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[14]

  • Incubation: Incubate the plate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).[14]

Neutral Red (NR) Uptake Assay

The neutral red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[16][17] Non-viable cells do not take up the dye. The amount of dye released from the viable cells after washing and extraction is proportional to the number of viable cells.[16]

Materials:

  • Cell lines and culture medium

  • Benzimidazole test compounds

  • Neutral Red solution (e.g., 0.33%)[18]

  • Fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)[18]

  • Destain/Solubilization solution (e.g., 50% ethanol, 49% water, 1% acetic acid)[19]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After compound incubation, remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red to each well. Incubate for 2-3 hours at 37°C.[19]

  • Washing: Discard the neutral red solution and wash the cells with a wash solution (e.g., PBS or a specific wash buffer) to remove excess dye.[16][19]

  • Dye Extraction: Add 150 µL of the destain solution to each well to extract the neutral red from the cells. Shake the plate for 10 minutes to ensure complete solubilization.[19]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20] LDH is a stable cytosolic enzyme that is released upon membrane damage.

Materials:

  • Cell lines and culture medium

  • Benzimidazole test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to have appropriate controls: a vehicle control (spontaneous LDH release), a positive control for maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).[21]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[20]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[20]

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Signaling Pathway in Benzimidazole-Induced Cytotoxicity

Several benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][22] One of the common mechanisms involves the induction of both intrinsic and extrinsic apoptotic pathways.[5] The generation of reactive oxygen species (ROS) can also play a role in initiating the apoptotic cascade.[22]

G cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway benzimidazole Benzimidazole Derivative ros ROS Generation benzimidazole->ros induces jnk JNK Activation ros->jnk activates bax Bax jnk->bax activates dr5 DR5 Upregulation jnk->dr5 upregulates caspase9 Caspase-9 bax->caspase9 activates bcl2 Bcl-2 bcl2->bax inhibits caspase3 Caspase-3 caspase9->caspase3 activates caspase8 Caspase-8 dr5->caspase8 activates caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: A simplified diagram of a ROS-JNK mediated apoptotic pathway.[22]

Conclusion

The cell-based assays described in these application notes provide robust and reproducible methods for evaluating the cytotoxic potential of novel benzimidazole compounds. The choice of assay may depend on the specific research question and the expected mechanism of action of the compounds. A thorough understanding and consistent application of these protocols will yield reliable data to guide the selection and optimization of lead candidates in the anticancer drug discovery pipeline.

References

Application Notes and Protocols for In Vitro Testing of (1-benzyl-1H-benzimidazol-2-yl)methanol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds exert their antitumor activity through various mechanisms, such as inhibiting tubulin polymerization, inducing cell cycle arrest, and triggering apoptosis.[1][4][5] (1-benzyl-1H-benzimidazol-2-yl)methanol, a specific derivative of this class, is a promising candidate for anticancer drug development. This document provides detailed application notes and standardized protocols for the in vitro evaluation of its efficacy against various cancer cell lines.

Data Presentation

The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values against a panel of human cancer cell lines, illustrating how experimental data for this compound would be presented. These values are based on the reported activities of structurally similar benzimidazole derivatives.[2][6][7][8]

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Reference)
MCF-7 Breast Adenocarcinoma15.51.2
HCT-116 Colon Carcinoma12.80.9
A549 Lung Carcinoma18.21.5
HepG2 Hepatocellular Carcinoma14.11.0
PC3 Prostate Cancer20.52.1
T98G Glioblastoma25.33.0

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accuracy in assessing the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.[9][10]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol uses flow cytometry and propidium iodide (PI) staining to determine the effect of the test compound on the cell cycle distribution of cancer cells.[7][11][12]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content in the cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the treated cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis compound_prep Prepare this compound Dilutions compound_prep->mtt_assay compound_prep->cell_cycle compound_prep->apoptosis ic50 IC50 Determination mtt_assay->ic50 cell_dist Cell Cycle Distribution Analysis cell_cycle->cell_dist apop_quant Quantification of Apoptosis apoptosis->apop_quant

Caption: Experimental workflow for in vitro testing.

signaling_pathway cluster_pathway Apoptosis Induction Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway benzimidazole This compound bcl2 Bcl-2 (Anti-apoptotic) benzimidazole->bcl2 Inhibition bax Bax (Pro-apoptotic) benzimidazole->bax Activation dr5 Death Receptor 5 (DR5) Upregulation benzimidazole->dr5 Upregulation cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation dr5->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway for apoptosis.

References

Application Note: HPLC Method for Purity Analysis of (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of (1-benzyl-1H-benzimidazol-2-yl)methanol. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of the method's key chromatographic conditions, making it suitable for routine quality control and stability testing in a drug development setting.

Introduction

This compound is a benzimidazole derivative with potential applications in pharmaceutical development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs.[1] Rigorous analytical methods are essential to ensure the purity and quality of such compounds. High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile drug substances. This application note describes a specific, accurate, and precise RP-HPLC method for the quantitative determination of this compound and its impurities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Structure (Structure Image)
Molecular Formula C₁₅H₁₄N₂O[2]
Molecular Weight 238.28 g/mol [2]
Appearance Crystalline solid
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile)

(Structure Image to be inserted here if available)

Potential Impurities and Degradation Products

To develop a stability-indicating method, it is crucial to consider potential impurities arising from the synthesis and degradation.

Process-Related Impurities:

The synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde.[3][4][5] For this compound, this would likely involve N-benzyl-o-phenylenediamine and glycolic acid. Potential process impurities could include:

  • Starting Materials: N-benzyl-o-phenylenediamine, glycolic acid.

  • Intermediates: Uncyclized intermediates.

  • By-products: Products from side reactions, such as the formation of positional isomers.

Degradation Products:

Forced degradation studies on similar benzimidazole compounds have shown susceptibility to acidic, oxidative, and photolytic stress.[6][7] Potential degradation products for this compound include:

  • (1-benzyl-1H-benzimidazol-2-yl)carbaldehyde: Oxidation product of the primary alcohol.

  • 1-benzyl-1H-benzimidazole-2-carboxylic acid: Further oxidation product.

  • 1H-benzimidazol-2-yl)methanol: Product of de-benzylation.

  • Hydrolysis products: Cleavage of the benzimidazole ring under harsh acidic or basic conditions.

Experimental Protocol

Instrumentation and Materials
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry®, Agilent Zorbax®)
Mobile Phase A 0.05% Orthophosphoric acid in water (pH adjusted to 3.0)
Mobile Phase B Acetonitrile
Gradient See Table below
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 10 µL
Run Time 40 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
253070
303070
357030
407030
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform system suitability tests by injecting the standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
Analysis and Calculation

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Identify the peaks based on their retention times. Calculate the percentage of each impurity in the sample using the following formula:

% Impurity = (Areaimpurity / (AreaAPI + ΣAreaimpurities)) * 100

Method Validation (Summary)

This method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The validation parameters should include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. This can be demonstrated through forced degradation studies.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity & Impurities integrate->calculate report report calculate->report Final Report

References

Application Notes and Protocols for Evaluating Benzimidazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a prominent class of organic compounds recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2][3] Their effectiveness is attributed to the presence of nitrogen heteroatoms and π-electrons in their molecular structure.[1] These features facilitate the adsorption of the molecules onto the metal surface, creating a protective barrier that impedes corrosive agents.[1][2] Typically, benzimidazole derivatives function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2][4]

These application notes provide detailed protocols for the synthesis of benzimidazole derivatives and the subsequent evaluation of their corrosion inhibition performance using a suite of standard experimental and theoretical techniques.

Synthesis of Benzimidazole Derivatives

The development of novel and more effective corrosion inhibitors begins with the synthesis of new benzimidazole derivatives.[1] A common and established method is the Phillips–Ladenburg synthesis, which involves the condensation reaction between an o-phenylenediamine and a carboxylic acid.[2][3]

Protocol for Synthesis of 2-Substituted Benzimidazoles

This protocol is a general guideline based on the Phillips procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.02 mol) in 20 mL of 4 N hydrochloric acid.[3]

  • Addition of Reactant: Add the desired carboxylic acid (e.g., thioglycolic acid, 0.03 mol) to the flask.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 2-4 hours.[3]

  • Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.[3]

  • Purification: Filter the crude product, wash it thoroughly with cold distilled water, and then recrystallize from a suitable solvent (e.g., boiling water or ethanol) to achieve high purity.[1][3]

  • Characterization: Dry the purified product and confirm its chemical structure using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for a thorough evaluation of the synthesized compounds. This involves gravimetric analysis, electrochemical measurements, surface morphology characterization, and theoretical calculations.[5][6]

Gravimetric Method (Weight Loss)

Application Note: The weight loss method is a straightforward and fundamental technique to determine the corrosion rate of a metal in a specific environment and to calculate the inhibition efficiency of a compound. It provides a direct measure of metal loss over a defined period.[4][7]

Experimental Protocol:

  • Specimen Preparation: Mechanically polish metal coupons (e.g., carbon steel) using a series of SiC emery papers (from 180 to 1200 grade).[3] Degrease the coupons with acetone, rinse with distilled water, dry with hot air, and store in a desiccator.[3]

  • Initial Measurement: Accurately weigh each polished coupon (W₀) before immersion.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the benzimidazole inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.[8]

  • Final Measurement: After the immersion period, retrieve the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh them accurately (W₁).[7]

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 x 10⁴), ΔW is the weight loss (W₀ - W₁) in grams, A is the coupon surface area in cm², T is the immersion time in hours, and D is the metal density in g/cm³.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CR₁) / CR₀] × 100, where CR₀ is the corrosion rate without the inhibitor and CR₁ is the corrosion rate with the inhibitor.[7]

Data Presentation:

Inhibitor Conc. (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
Blank (0)25.41.15-
1 x 10⁻⁵8.90.4065.2
1 x 10⁻⁴4.10.1983.5
1 x 10⁻³1.80.0893.0
Electrochemical Measurements

Application Note: Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action.[9] Potentiodynamic Polarization (PDP) helps determine if an inhibitor is anodic, cathodic, or mixed-type, while Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the inhibitor film at the metal/solution interface.[10][11]

Experimental Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell configuration, with the metal coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).

  • Stabilization: Immerse the WE in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for about 1 hour.[8]

  • Potentiodynamic Polarization (PDP): Record the polarization curves by scanning the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[12]

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP, applying a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a frequency range from 100 kHz to 10 mHz.[12]

  • Data Analysis:

    • PDP: Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).[5] Calculate inhibition efficiency using: IE% = [(Icorr₀ - Icorr₁) / Icorr₀] × 100.[5]

    • EIS: Model the impedance data using an equivalent electrical circuit to obtain parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[4][13] Calculate inhibition efficiency using: IE% = [(Rct₁ - Rct₀) / Rct₁] × 100.[1]

Data Presentation:

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (M) Ecorr (mV vs. SCE) Icorr (µA/cm²) βa (mV/dec) βc (mV/dec) IE%
Blank (0) -480 250 75 125 -
1 x 10⁻⁴ -472 45 72 118 82.0

| 1 x 10⁻³ | -465 | 18 | 70 | 115 | 92.8 |

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (M) Rct (Ω·cm²) Cdl (µF/cm²) n IE%
Blank (0) 85 150 0.88 -
1 x 10⁻⁴ 520 45 0.91 83.7

| 1 x 10⁻³ | 1350 | 25 | 0.93 | 93.7 |

Visualizations

G cluster_prep Preparation & Synthesis cluster_eval Inhibition Evaluation cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of Benzimidazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization WeightLoss Gravimetric (Weight Loss) Synthesis->WeightLoss Electrochem Electrochemical Tests (PDP, EIS) Synthesis->Electrochem Theoretical Theoretical Studies (DFT) Synthesis->Theoretical SpecimenPrep Metal Specimen Preparation SpecimenPrep->WeightLoss SpecimenPrep->Electrochem Data Calculate IE% & Corrosion Parameters WeightLoss->Data Surface Surface Analysis (SEM, AFM) Electrochem->Surface Electrochem->Data Mechanism Determine Inhibition Mechanism Surface->Mechanism Theoretical->Data Data->Mechanism G Metal Metal Surface (e.g., Fe) Film Protective Adsorbed Film (Fe-Inh) Solution Corrosive Solution (H+, Cl-) Solution->Metal Attacks Inhibitor Benzimidazole Derivative (Inh) Inhibitor->Metal Adsorbs on Anodic Anodic Reaction (Fe → Fe²+ + 2e⁻) Film->Anodic Blocks Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Film->Cathodic Blocks

References

Application Notes and Protocols for the Antiviral Activity Assessment of (1-benzyl-1H-benzimidazol-2-yl)methanol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole derivatives represent a significant class of heterocyclic compounds that are considered privileged structures in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antimicrobial, anticancer, and anthelmintic properties.[1][2][3] The benzimidazole scaffold is a key component in several clinically approved drugs.[2] Analogues of (1-benzyl-1H-benzimidazol-2-yl)methanol are of particular interest for their potential as antiviral agents against a variety of RNA and DNA viruses.[4][5] These compounds have been shown to interfere with critical stages of the viral life cycle, such as viral entry and replication, by targeting viral proteins like the RNA-dependent RNA polymerase.[6][7][8]

This document provides detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound analogues. The primary goal is to determine the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50 or IC50), and the resulting selectivity index (SI), which is a crucial indicator of the compound's therapeutic potential.

General Experimental Workflow

The evaluation of novel antiviral compounds follows a structured workflow. It begins with assessing the compound's toxicity to the host cells, followed by primary screening to determine its antiviral activity. Promising candidates are then subjected to more quantitative secondary assays to confirm their potency and further investigate their mechanism of action.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & Solubilization B Cytotoxicity Assay (e.g., MTT Assay) A->B Test on host cells C Determine CC50 B->C Data Analysis D Primary Antiviral Assay (e.g., Plaque Reduction Assay) C->D Use non-toxic concentrations E Determine EC50 / IC50 D->E Data Analysis F Calculate Selectivity Index (SI = CC50 / EC50) E->F G Secondary Assay (e.g., Virus Yield Reduction qPCR) F->G Select promising candidates (High SI) H Mechanism of Action Studies (e.g., Time-of-Addition) G->H G A 1. Viral Entry (Fusion/Endocytosis) B 2. Uncoating & RNA Release A->B C 3. RNA Replication (via RdRP) B->C D 4. Protein Synthesis C->D E 5. Virion Assembly D->E F 6. Egress (Release of new virions) E->F F->A Infects new cell Inhibitor (1-benzyl-1H-benzimidazol-2-yl) methanol Analogue Inhibitor->A Inhibits Entry Inhibitor->C Inhibits RdRP

References

Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (1-benzyl-1H-benzimidazol-2-yl)methanol as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent PARP inhibitors. This document outlines the biological context of PARP inhibition, detailed synthetic protocols, quantitative data for representative compounds, and visual workflows to guide researchers in the development of novel cancer therapeutics.

Introduction to PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability to repair these DSBs in HR-deficient cells results in cell death through a mechanism known as synthetic lethality. This targeted approach has led to the successful development of several FDA-approved PARP inhibitors for the treatment of various cancers.

The this compound scaffold offers a versatile starting point for the synthesis of novel PARP inhibitors. The benzyl group can provide advantageous interactions within the PARP active site, while the methanol group at the 2-position serves as a key handle for introducing various pharmacophoric elements necessary for potent inhibition.

Signaling Pathway of PARP in DNA Damage Response

Upon detection of DNA damage, PARP-1 is recruited to the site of the lesion and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the repair cascade. Inhibition of this process is the primary mechanism of action for PARP inhibitors.

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalyzes PARP1->Inhibition NAD NAD+ NAD->PAR Substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair PARP_Inhibitor This compound -derived PARP Inhibitor PARP_Inhibitor->Inhibition Inhibits Inhibition->PAR

Caption: PARP-1 activation by DNA damage and subsequent inhibition.

Experimental Protocols

The following protocols describe a potential synthetic route to a PARP inhibitor starting from this compound. This multi-step synthesis involves an initial oxidation of the alcohol to an aldehyde, followed by a reductive amination to introduce a key side chain, and finally, a coupling reaction to install the pharmacophore responsible for binding to the nicotinamide pocket of PARP.

Protocol 1: Oxidation of this compound to the Aldehyde

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde, a crucial intermediate for further derivatization.

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).

  • Stir the suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-benzyl-1H-benzimidazol-2-yl)carbaldehyde.

Protocol 2: Reductive Amination

This step introduces a piperidine moiety, a common feature in many PARP inhibitors that can improve solubility and cellular permeability.

Materials:

  • (1-benzyl-1H-benzimidazol-2-yl)carbaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (1-benzyl-1H-benzimidazol-2-yl)carbaldehyde (1 equivalent) and piperidine (1.2 equivalents) in dichloroethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Coupling to a Carboxamide Moiety

The final step involves coupling the synthesized intermediate with a carboxamide-containing aromatic ring, which is crucial for interaction with the PARP active site.

Materials:

  • Product from Protocol 2

  • 4-Carboxybenzamide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Lithium chloride

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 4-carboxybenzamide (1.1 equivalents) and HATU (1.1 equivalents) in DMF, add DIPEA (2.5 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of the product from Protocol 2 (1 equivalent) in DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC and LC-MS.

  • Upon completion, add a solution of lithium chloride in water to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.

  • Dry the solid under vacuum to obtain the final PARP inhibitor.

Synthetic Workflow

Synthetic_Workflow Synthetic Workflow for a PARP Inhibitor Start This compound Oxidation Protocol 1: Oxidation (MnO2, DCM) Start->Oxidation Aldehyde (1-benzyl-1H-benzimidazol-2-yl)carbaldehyde Oxidation->Aldehyde Reductive_Amination Protocol 2: Reductive Amination (Piperidine, STAB) Aldehyde->Reductive_Amination Intermediate Piperidinyl-methyl-benzimidazole Intermediate Reductive_Amination->Intermediate Amide_Coupling Protocol 3: Amide Coupling (4-Carboxybenzamide, HATU) Intermediate->Amide_Coupling Final_Product Final PARP Inhibitor Amide_Coupling->Final_Product

Caption: Proposed synthetic route from the starting material.

Quantitative Data Summary

While specific data for PARP inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the in vitro activity of structurally related 2-substituted-1H-benzimidazole-4-carboxamide derivatives as PARP-1 inhibitors. This data provides a benchmark for evaluating the potential of newly synthesized compounds.

Compound Reference Modification at 2-position PARP-1 IC₅₀ (nM)
Veliparib (ABT-888)(R)-2-methylpyrrolidin-2-yl5.2
Compound 10a1H-pyrazol-1-yl8.7
Compound 11e4-methyl-1H-imidazol-1-yl6.3
Compound 14p2-(furan-2-yl)acetyl-piperazin-1-yl-phenyl23

Data adapted from publicly available medicinal chemistry literature on benzimidazole-based PARP inhibitors.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel PARP inhibitors. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new chemical entities with the potential for high potency and favorable pharmacological properties. The modular nature of the proposed synthetic route allows for the exploration of a wide range of structural modifications to optimize activity and selectivity, ultimately contributing to the development of next-generation cancer therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1-benzyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for preparing this compound.

  • Route 1: Benzimidazole Formation followed by N-Benzylation. This is a two-step process that begins with the synthesis of the benzimidazole core, (1H-benzimidazol-2-yl)methanol, by condensing o-phenylenediamine with glycolic acid. This intermediate is then N-benzylated using a suitable benzylating agent.

  • Route 2: N-Benzylation followed by Benzimidazole Formation. This alternative route involves the initial N-benzylation of o-phenylenediamine to form N-benzyl-1,2-diaminobenzene. This intermediate is then condensed with glycolic acid to yield the final product.

Q2: My overall yield is low. Which synthetic route is generally higher yielding?

A2: The choice of route can depend on the availability of starting materials and the specific reaction conditions employed. Route 1 is often preferred due to the commercial availability and stability of o-phenylenediamine. However, challenges in controlling the regioselectivity of the N-benzylation step in Route 1 can lead to lower yields of the desired product. Route 2 can offer better control over the position of the benzyl group, potentially leading to a cleaner reaction and higher overall yield, provided the N-benzyl-1,2-diaminobenzene intermediate is synthesized efficiently.

Q3: What are the most common side products I should be aware of?

A3: In Route 1, the most common side products arise during the N-benzylation step. These include the N,N'-dibenzylated benzimidazolium salt and the isomeric 1-benzyl- and 3-benzyl- (if the benzimidazole is unsymmetrical) products. O-benzylation of the hydroxyl group is also a potential side reaction. In Route 2, incomplete cyclization or side reactions of the N-benzyl-1,2-diaminobenzene intermediate can occur.

Q4: How can I best purify the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective method for obtaining a highly pure product. For persistent colored impurities, treatment with activated charcoal during recrystallization may be beneficial.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of (1H-benzimidazol-2-yl)methanol (Route 1, Step 1)
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the reaction is heated to an adequate temperature (typically reflux in a suitable solvent like DMF or in the presence of an acid catalyst).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.
Decomposition of Product - Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation.
Suboptimal Work-up - After the reaction, dilute the mixture with water and neutralize any acid catalyst with a base like sodium bicarbonate to precipitate the product.[1] - Ensure thorough washing of the crude product to remove impurities.
Problem 2: Low Yield and/or Mixture of Products in the N-Benzylation of (1H-benzimidazol-2-yl)methanol (Route 1, Step 2)
Potential Cause Troubleshooting Suggestion
Formation of N,N'-Dibenzylated Side Product - Use a controlled stoichiometry of the benzylating agent (e.g., benzyl chloride), typically 1.0 to 1.2 equivalents relative to the benzimidazole.[2] - Add the benzylating agent slowly to the reaction mixture to avoid localized high concentrations.[2]
Low Reactivity - Use a suitable base to deprotonate the benzimidazole nitrogen. Common bases include potassium carbonate, sodium hydride, or triethylamine. The choice of base can influence the reaction rate and selectivity. - Employ a dry, aprotic solvent such as DMF, acetonitrile, or THF to prevent quenching of the benzimidazole anion.[2]
O-Benzylation of the Hydroxyl Group - This is a potential side reaction. To favor N-alkylation, consider using a milder base and carefully controlling the reaction temperature. In some cases, protecting the hydroxyl group prior to N-benzylation may be necessary, followed by a deprotection step.
Problem 3: Low Yield in the Synthesis of this compound from N-benzyl-1,2-diaminobenzene (Route 2)
Potential Cause Troubleshooting Suggestion
Inefficient Cyclization - Ensure appropriate reaction conditions for the condensation with glycolic acid. This may involve heating in a high-boiling solvent or using a dehydrating agent or acid catalyst to promote cyclization.
Purity of N-benzyl-1,2-diaminobenzene - Ensure the starting N-benzylated diamine is pure, as impurities can inhibit the cyclization reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamine.

Reactant Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Glycolic AcidNoneDMF90-100Not SpecifiedHigh[1]
Various Aldehydesp-TsOHDMF802-3High[3]
Various AldehydesAl-PILC (Microwave)Methanol200W0.0392

Table 2: Comparison of Conditions for N-Alkylation of Benzimidazoles.

Benzimidazole Substrate Alkylating Agent Base Solvent Temperature Yield (%) Reference
2-substituted benzimidazolesC3-C10 alkyl bromides30% aq. KOHPhase-Transfer CatalystNot SpecifiedSignificant[4]
1H-benzo[d]imidazol-2-amineBenzyl halidesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
General BenzimidazoleMethyl IodideK₂CO₃AcetoneRefluxNot Specified[2]

Experimental Protocols

Protocol 1: Synthesis of (1H-benzimidazol-2-yl)methanol (Route 1, Step 1)

This protocol is adapted from the synthesis of similar benzimidazole derivatives.[1]

  • In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide (DMF).

  • Add glycolic acid to the solution.

  • Reflux the mixture at 90-100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Neutralize any residual acid by adding a saturated solution of sodium bicarbonate until the solution is neutral to litmus paper.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Protocol 2: N-Benzylation of (1H-benzimidazol-2-yl)methanol (Route 1, Step 2)

This is a general procedure for the N-alkylation of benzimidazoles.[2]

  • Suspend (1H-benzimidazol-2-yl)methanol in a dry, aprotic solvent such as acetone or DMF in a round-bottom flask.

  • Add a suitable base, such as potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature.

  • Slowly add benzyl chloride (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 3: Synthesis of this compound (Route 2)

This protocol is based on the synthesis of 1,2-disubstituted benzimidazoles from N-substituted o-phenylenediamines.[6]

  • Synthesize N-benzyl-o-phenylenediamine according to established literature procedures.

  • In a reaction vessel, combine N-benzyl-o-phenylenediamine and glycolic acid.

  • A high-boiling point solvent or an acid catalyst may be required to facilitate the condensation and cyclization.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, perform an appropriate work-up, which may involve neutralization and extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_route1 cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Benzylation start1 o-Phenylenediamine + Glycolic Acid reaction1 Condensation/ Cyclization start1->reaction1 Heat, Solvent intermediate (1H-benzimidazol-2-yl)methanol reaction1->intermediate start2 (1H-benzimidazol-2-yl)methanol reaction2 N-Benzylation start2->reaction2 Benzyl Chloride, Base final_product This compound reaction2->final_product

Caption: Synthetic workflow for Route 1.

experimental_workflow_route2 cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Benzimidazole Formation start1 o-Phenylenediamine + Benzyl Chloride reaction1 N-Benzylation start1->reaction1 Base, Solvent intermediate N-benzyl-1,2-diaminobenzene reaction1->intermediate start2 N-benzyl-1,2-diaminobenzene reaction2 Condensation/ Cyclization start2->reaction2 Glycolic Acid, Heat final_product This compound reaction2->final_product

Caption: Synthetic workflow for Route 2.

troubleshooting_low_yield cluster_route1 Route 1 Issues cluster_route2 Route 2 Issues start Low Yield of This compound incomplete_cyclization Incomplete Cyclization (Step 1) start->incomplete_cyclization side_products_benzylation Side Products in N-Benzylation (Step 2) start->side_products_benzylation low_reactivity_benzylation Low Reactivity in N-Benzylation (Step 2) start->low_reactivity_benzylation impure_diamine Impure N-benzyl-1,2- diaminobenzene start->impure_diamine inefficient_cyclization Inefficient Cyclization (Step 2) start->inefficient_cyclization solution1 Optimize T, time; Monitor by TLC incomplete_cyclization->solution1 Solution solution2 Control stoichiometry; Slow addition of reagent side_products_benzylation->solution2 Solution solution3 Screen bases and dry aprotic solvents low_reactivity_benzylation->solution3 Solution solution4 Purify intermediate impure_diamine->solution4 Solution solution5 Use dehydrating agent or acid catalyst inefficient_cyclization->solution5 Solution

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Phillips-Ladenburg Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the Phillips-Ladenburg synthesis of benzimidazoles.

Troubleshooting Guide

This section addresses common issues encountered during the Phillips-Ladenburg benzimidazole synthesis in a question-and-answer format.

Question: Why is my reaction yield consistently low or why is there no product formation?

Answer: Low or no product yield is a frequent issue and can be attributed to several factors. Consider the following troubleshooting steps:

  • Catalyst Inactivity or Insufficiency: The acidic catalyst is crucial for the condensation reaction. Ensure the catalyst is active and used in the appropriate amount. If you are not using a catalyst, consider adding one, as uncatalyzed reactions can have low conversion rates and require longer reaction times.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Traditional Phillips-Ladenburg reactions often require high temperatures, sometimes exceeding 180°C, especially for aromatic carboxylic acids.[2][3] If you are operating at a lower temperature, a gradual increase might improve the yield.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

    • Solvent: The choice of solvent can significantly impact the yield. A solvent screen with polar solvents like methanol or ethanol has been shown to produce high yields in some systems.[1][3]

  • Poor Quality of Starting Materials: Ensure the purity of the o-phenylenediamine and the carboxylic acid, as impurities can interfere with the reaction.[1]

Question: How can I minimize the formation of side products and impurities?

Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some strategies to improve reaction selectivity:

  • Control of Reaction Temperature: Overheating can lead to the decomposition of reactants and the formation of unwanted byproducts. Carefully control the reaction temperature.

  • Purity of Reactants: Using highly pure o-phenylenediamine and carboxylic acid can prevent side reactions caused by contaminants.

  • Alternative Reagents: In some cases, using the dihydrochloride salt of o-phenylenediamine can help reduce the formation of colored impurities.[1]

Question: I am facing difficulties in purifying my benzimidazole product. What can I do?

Answer: Purification of benzimidazoles can be challenging due to the nature of the product and potential impurities. Consider the following approaches:

  • Recrystallization: This is a common method for purifying solid benzimidazole products. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.[1]

  • Acid-Base Extraction: Benzimidazoles are basic and can often be separated from neutral or acidic impurities by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove impurities, and then neutralizing the aqueous layer to precipitate the purified benzimidazole.[4]

  • Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by simple filtration after the reaction is complete.[1]

Frequently Asked Questions (FAQs)

What is the Phillips-Ladenburg benzimidazole synthesis?

The Phillips-Ladenburg benzimidazole synthesis is a classic organic reaction that involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative in the presence of a dilute mineral acid to form a benzimidazole.[2][5][6] This method is particularly effective for aliphatic acids.[2][6]

What are the typical reaction conditions for this synthesis?

Traditionally, the reaction is carried out by heating the o-phenylenediamine and carboxylic acid with a mineral acid, such as 4N hydrochloric acid.[6][7] For aromatic carboxylic acids, more forcing conditions, such as temperatures above 180°C in a sealed vessel, may be necessary.[2] Modern variations may employ different catalysts and solvents to achieve higher yields under milder conditions.[1][3]

What are some common catalysts used in the Phillips-Ladenburg synthesis?

While the classical approach uses mineral acids like HCl, modern methods have introduced a variety of catalysts to improve efficiency.[3][7] These can include:

  • Brønsted acids like p-toluenesulfonic acid (p-TsOH).[1]

  • Lewis acids.

  • Heterogeneous catalysts.[1]

How does the choice of carboxylic acid affect the reaction?

The reaction generally works well with aliphatic carboxylic acids.[2] Aromatic carboxylic acids are often less reactive and may require higher temperatures and pressures to achieve good yields.[2][4]

Quantitative Data

Table 1: Effect of Catalyst on Benzimidazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux1240[1]
p-TsOHEthanolReflux292[1]
NH4ClEthanol80-90-72-90[5]
MgO@DFNSEthanolRoom Temp495[1]

Table 2: Influence of Solvent on Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
MethanolCo-complexReflux695[1]
EthanolCo-complexReflux692[1]
AcetonitrileCo-complexReflux685[1]
DichloromethaneCo-complexReflux678[1]

Experimental Protocols

General Protocol for Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole

  • Reaction Setup: In a round-bottom flask, combine benzene-1,2-diamine (1 equivalent) and acetic acid (1.2 equivalents).[7]

  • Acid Addition: Add 4N hydrochloric acid as the condensing agent.[7]

  • Heating: Heat the reaction mixture to facilitate condensation and cyclization. The specific temperature and time will depend on the scale and specific substrates. Monitor the reaction progress by TLC.[1][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[7]

  • Neutralization: Carefully neutralize the reaction mixture with a base (e.g., 10% sodium hydroxide solution) until it is alkaline to litmus paper to precipitate the crude product.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water.[8]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain the pure 2-methyl-1H-benzimidazole.[7][8]

Visualizations

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Yield start->low_yield side_products Side Products / Impurities start->side_products purification_issue Purification Difficulty start->purification_issue check_catalyst Check Catalyst (Activity, Amount) low_yield->check_catalyst Is catalyst optimal? optimize_conditions Optimize Conditions (Temp, Time, Solvent) low_yield->optimize_conditions Are conditions optimized? check_reagents Check Reagent Purity low_yield->check_reagents Are reagents pure? control_temp Control Temperature side_products->control_temp reagent_purity Ensure Reagent Purity side_products->reagent_purity alt_reagents Consider Alternative Reagents side_products->alt_reagents recrystallization Recrystallization purification_issue->recrystallization chromatography Column Chromatography purification_issue->chromatography extraction Acid-Base Extraction purification_issue->extraction

Caption: Troubleshooting workflow for the Phillips-Ladenburg synthesis.

ExperimentalWorkflow start Start reactants Combine o-phenylenediamine and carboxylic acid start->reactants add_acid Add Mineral Acid (e.g., 4N HCl) reactants->add_acid heat Heat Reaction Mixture add_acid->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with Base cool->neutralize filter Filter Crude Product neutralize->filter wash Wash with Cold Water filter->wash purify Purify (e.g., Recrystallization) wash->purify end Pure Benzimidazole purify->end

Caption: General experimental workflow for Phillips-Ladenburg synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many benzimidazole derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of many benzimidazole derivatives is primarily due to their rigid, hydrophobic core structure.[1] This characteristic often leads to their classification as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by high permeability but low solubility.[2] This poor solubility can be a major limiting factor for their absorption in the gastrointestinal tract, subsequently affecting their bioavailability.

Q2: What are the initial troubleshooting steps if I encounter solubility issues with my benzimidazole derivative during an experiment?

A2: If you are facing solubility problems, a systematic approach is recommended.

  • Determine Intrinsic Solubility: Accurately measure the intrinsic solubility of your compound to establish a baseline.

  • Assess pKa and Consider pH Modification: Determine the pKa of your derivative. If it possesses ionizable groups, adjusting the pH of the medium can significantly enhance solubility.[1][3] For instance, the solubility of ionizable drugs can be increased by modifying the pH to favor the ionized form.[4]

  • Explore Co-solvents: The use of water-miscible organic co-solvents can increase the solubility of poorly soluble drugs.[5][6] This technique is straightforward to implement and evaluate.

Q3: What are the most common formulation strategies to enhance the solubility of benzimidazole derivatives?

A3: Several effective formulation strategies can be employed to overcome the solubility challenges of benzimidazole derivatives:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[2][7] This can lead to the drug being in an amorphous state, which increases its dissolution rate.[2] Commonly used carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[8]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, thereby enhancing solubility and permeability.[2][9][10] Nanoemulsions are another effective approach for solubilizing lipophilic benzimidazoles.[2]

  • Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin hosts can dramatically increase its aqueous solubility.[2][11][12] Hydroxypropyl-β-cyclodextrin (HPβCD) has shown significant potential in this regard.[11]

  • Salt Formation: For benzimidazole derivatives with ionizable functional groups, converting them into a salt form is an effective method to improve solubility and dissolution rate.[2][13]

  • Prodrug Approach: Synthesizing a more water-soluble prodrug that can be converted back to the active parent drug in vivo is another successful strategy.[14][15][16]

Troubleshooting Guide

Issue: My benzimidazole compound precipitates out of solution during my in vitro assay.

Potential Cause Troubleshooting Action
Poor aqueous solubility of the compound.Review the formulation strategy. Consider using techniques like solid dispersions, nanotechnology (nanonization), or cyclodextrin complexation to enhance dissolution.[2]
Compound degradation in the GI tract environment.Assess the stability of your compound at different pH values that mimic the stomach and intestinal environments.[2]
Rapid first-pass metabolism.Investigate the metabolic pathway of your specific benzimidazole derivative. In preclinical models, consider co-administration with a known inhibitor of the relevant Cytochrome P450 (CYP450) enzymes to evaluate the impact on bioavailability.[2]

Quantitative Data on Solubility Enhancement

The following tables summarize the significant improvements in the solubility of various benzimidazole derivatives using different enhancement techniques.

Table 1: Solubility Enhancement of Albendazole (a Benzimidazole derivative) using various techniques.

TechniqueCarrier/ExcipientFold Increase in SolubilityReference
Cyclodextrin Complexation β-cyclodextrin223x[11]
Hydroxypropyl-β-cyclodextrin (HPβCD)1058x[11]
HPβCD and Polyvinylpyrrolidone (PVP-k30)1412x[11]
Solid Dispersion Polyvinylpyrrolidone (PVP)~155x (from 0.31 µg/ml to 48.21 µg/ml)[17]
Hydrotropic Solubilization Sodium Citrate~59x (from 0.31 µg/ml to 18.34 µg/ml)[17]
Salt Formation Hydrochloric Acid (HCl)Significant Improvement[13]

Table 2: Solubility Enhancement of Fenbendazole (a Benzimidazole derivative) using various techniques.

TechniqueCarrier/ExcipientFold Increase in SolubilityReference
Cyclodextrin Complexation β-cyclodextrin432x[11]
Hydroxypropyl-β-cyclodextrin (HPβCD)1512x[11]
HPβCD and Polyvinylpyrrolidone (PVP-k30)1373x[11]
Methyl-β-cyclodextrin60,000x[18]

Experimental Protocols

1. Preparation of Solid Dispersions by Solvent Evaporation Method

This method is suitable for thermolabile drugs and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by the removal of the solvent.

  • Materials: Benzimidazole derivative, hydrophilic carrier (e.g., PVP, PEG), suitable organic solvent (e.g., methanol, acetone).[1]

  • Procedure:

    • Dissolve the benzimidazole compound and the chosen carrier in a suitable organic solvent to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid mass is then dried completely, pulverized, and sieved to obtain a uniform particle size.

2. Cyclodextrin Inclusion Complexation by Kneading Method

This method involves the formation of a paste of the drug and cyclodextrin, which facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Materials: Benzimidazole derivative, Cyclodextrin (e.g., HPβCD), Water/Alcohol mixture.

  • Procedure:

    • Triturate the benzimidazole derivative and cyclodextrin in a mortar.

    • Add a small amount of a water/alcohol mixture to form a homogeneous paste.

    • Knead the paste for a specified period (e.g., 45-60 minutes).

    • Dry the resulting product at a controlled temperature (e.g., 40-50°C).

    • Pulverize the dried complex and pass it through a sieve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization & Analysis drug Benzimidazole Derivative carrier Solubility Enhancer (e.g., Polymer, Cyclodextrin) mixing Mixing / Dissolving drug->mixing solvent Solvent carrier->mixing solvent->mixing processing_step Technique Application (e.g., Solvent Evaporation, Kneading) mixing->processing_step drying Drying processing_step->drying product Final Product (e.g., Solid Dispersion, Inclusion Complex) drying->product analysis Solubility & Dissolution Testing product->analysis bioavailability In Vitro / In Vivo Bioavailability Studies analysis->bioavailability

Caption: General workflow for enhancing benzimidazole solubility.

signaling_pathway cluster_formulation Formulation Strategies cluster_outcome Desired Outcomes poor_sol Poorly Soluble Benzimidazole Derivative sd Solid Dispersion poor_sol->sd nano Nanoparticles poor_sol->nano cyclo Cyclodextrin Complex poor_sol->cyclo prodrug Prodrug poor_sol->prodrug inc_sol Increased Aqueous Solubility sd->inc_sol nano->inc_sol cyclo->inc_sol prodrug->inc_sol inc_diss Enhanced Dissolution Rate inc_sol->inc_diss inc_bio Improved Bioavailability inc_diss->inc_bio ther_eff Therapeutic Efficacy inc_bio->ther_eff

Caption: Logical relationship of solubility enhancement strategies.

References

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of benzimidazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the N-alkylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Yield of the Desired N-Alkylated Product

  • Question: My N-alkylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?

  • Answer: Low yields in the N-alkylation of benzimidazoles can stem from several factors. Key areas to investigate include the purity of starting materials, the choice of base and solvent, the reactivity of the alkylating agent, and the reaction temperature and time.[1]

    • Purity of Starting Materials: Ensure your starting benzimidazole is pure and dry, as impurities can interfere with the reaction.

    • Base Selection: The base is critical for deprotonating the benzimidazole. A base that is too weak may not be effective, while a very strong base could lead to side reactions.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][2][3] Cs₂CO₃ is often reported to be highly effective.[3]

    • Solvent Choice: Dry, aprotic solvents are crucial, as protic solvents can quench the benzimidazole anion.[1] Commonly used solvents include N,N-Dimethylformamide (DMF), acetonitrile (CH₃CN), and dimethyl sulfoxide (DMSO).[2][3]

    • Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkylating agent (like an alkyl chloride), consider switching to a bromide or iodide.[3] Also, ensure the alkylating agent is fresh.[1]

    • Temperature and Time: These parameters require optimization. Some reactions need heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side products.[1] Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[4][5][6][7]

Issue 2: Formation of a Mixture of Regioisomers (N1 vs. N3 Alkylation)

  • Question: I am obtaining a mixture of the two possible N-alkylated regioisomers, and separation is proving difficult. How can I improve the regioselectivity of my reaction?

  • Answer: Achieving high regioselectivity is a common challenge with unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring.[1] The formation of N1 and N3 isomers is influenced by steric and electronic factors.[2]

    • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.[1]

    • Electronic Effects: The electronic nature of substituents on the benzimidazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups generally favor alkylation at the more distant nitrogen (N1).[2]

    • Reaction Conditions: The choice of solvent and base can also influence the isomeric ratio.

Issue 3: Formation of a Dialkylated Product (Benzimidazolium Salt)

  • Question: My reaction is producing a significant amount of a 1,3-dialkylbenzimidazolium salt. How can I avoid this?

  • Answer: The formation of a quaternary ammonium salt is a common side reaction, especially when using an excess of the alkylating agent or under harsh reaction conditions.[1]

    • Stoichiometry: To minimize this byproduct, use the alkylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1]

    • Slow Addition: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[3]

    • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[3]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for various N-alkylation reaction conditions.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

Alkylating AgentMethodSolventBaseTimeYield (%)Reference
Various Aralkyl HalidesConventionalDMFK₂CO₃5-6 hrs50-65[5]
Various Aralkyl HalidesMicrowaveDMFK₂CO₃5-6 min80-85[5]
BenzaldehydeConventionalNoneEr(OTf)₃ (1 mol%)60 min61.4[7]
BenzaldehydeMicrowaveNoneEr(OTf)₃ (1 mol%)5 min99.9[7]

Table 2: Effect of Base and Solvent on N-Alkylation

Benzimidazole SubstrateAlkylating AgentBaseSolventYield (%)Reference
4-Iodo-1H-benzimidazoleBenzyl bromideK₂CO₃ / Cs₂CO₃DMF(Not specified)[2]
ImidazoleAcyclic MBH AcetateNoneToluene82[8][9]
BenzimidazoleAcyclic MBH AlcoholDABCOMethanol70-84[8]
1,7'-dimethyl-2'-propyl-1H,3'H-bibenzoimidazoleAralkyl halidesK₂CO₃DMF80-85 (MW)[5]

Table 3: Phase-Transfer Catalysis (PTC) Conditions

SubstrateAlkylating AgentCatalystBaseSolvent SystemYield (%)Reference
BenzimidazoleVariousBis-piperidinium compounds(Not specified)(Not specified)(Not specified)[10]
2-Mercapto-5-methyl-1H-benzimidazoleOrganohalogen reagentsTetrabutylammonium bromide(Not specified)Solid/Liquid(Not specified)[11]
General N-alkylationAlkyl halidesQuaternary ammonium saltsInorganic bases (e.g., NaOH, K₂CO₃)Toluene, MTBE(Not specified)[12]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Conventional Heating

  • Reagents and Materials:

    • Substituted Benzimidazole (1.0 equiv)

    • Alkylating Agent (e.g., Benzyl bromide, 1.1 equiv)

    • Base (e.g., Potassium Carbonate (K₂CO₃), 1.5 equiv)

    • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Procedure:

    • Dissolve the substituted benzimidazole in the solvent in a round-bottom flask.

    • Add the base to the solution.

    • Add the alkylating agent dropwise to the stirring reaction mixture at room temperature.[1]

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the mixture to room temperature.

    • Filter off any inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify the crude product using column chromatography if necessary.

Protocol 2: Microwave-Assisted N-Alkylation

  • Reagents and Materials:

    • Substituted Benzimidazole (1.0 mmol)

    • Alkylating Agent (1.2 mmol)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • High-boiling point solvent (e.g., DMF, DMSO, 3-5 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the benzimidazole derivative, the alkylating agent, and the base.[13]

    • Add the solvent.

    • Seal the vessel and place it in the microwave reactor.[13]

    • Set the desired temperature and time (e.g., 5-10 minutes).

    • After the reaction is complete and the vessel has cooled, work up the mixture as described in the conventional protocol.

Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)

  • Reagents and Materials:

    • Benzimidazole

    • Alkyl Halide

    • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, Aliquat 336®)

    • Aqueous solution of an inorganic base (e.g., NaOH or K₂CO₃)

    • Organic Solvent (e.g., Toluene)

  • Procedure:

    • Combine the benzimidazole, alkyl halide, and phase-transfer catalyst in the organic solvent.

    • Add the aqueous base solution to create a biphasic system.

    • Stir the mixture vigorously at the desired temperature.

    • Monitor the reaction by TLC or GC.

    • Upon completion, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Evaporate the solvent to obtain the crude product.

    • Purify by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Benzimidazole, Alkylating Agent) mix Combine Reactants & Reagents prep_reactants->mix prep_reagents Prepare Reagents (Base, Solvent, Catalyst) prep_reagents->mix react React under Optimized Conditions (Temperature, Time, Atmosphere) mix->react quench_filter Quench Reaction / Filter Solids react->quench_filter extract Extraction quench_filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography, Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the N-alkylation of benzimidazoles.

troubleshooting_flowchart start Low Yield or No Reaction check_purity Check Purity of Starting Materials start->check_purity optimize_base Optimize Base (Strength & Stoichiometry) check_purity->optimize_base optimize_solvent Optimize Solvent (Aprotic, Anhydrous) optimize_base->optimize_solvent check_alkylating_agent Assess Alkylating Agent (Reactivity: I > Br > Cl) optimize_solvent->check_alkylating_agent optimize_temp_time Optimize Temperature & Time check_alkylating_agent->optimize_temp_time consider_mw Consider Microwave Synthesis optimize_temp_time->consider_mw side_products Side Products Observed? consider_mw->side_products regioisomers Regioisomers (N1/N3) side_products->regioisomers Yes, Regioisomers dialkylation Dialkylation (Imidazolium Salt) side_products->dialkylation Yes, Dialkylation success Improved Yield side_products->success No adjust_sterics_electronics Adjust Substituents (Steric/Electronic Effects) regioisomers->adjust_sterics_electronics control_stoichiometry Control Stoichiometry (1.0-1.2 eq. Alkylating Agent) dialkylation->control_stoichiometry adjust_sterics_electronics->success slow_addition Slow Addition of Alkylating Agent control_stoichiometry->slow_addition slow_addition->success

Caption: Troubleshooting logic for low-yield N-alkylation of benzimidazoles.

References

Technical Support Center: Purification of Polar Benzimidazole Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar benzimidazole compounds. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during column chromatography of these often-difficult-to-purify molecules.

Frequently Asked Questions (FAQs)

Q1: Why are polar benzimidazole compounds challenging to purify using normal-phase column chromatography?

Polar benzimidazole compounds often exhibit strong interactions with the stationary phase in normal-phase chromatography, typically silica gel. The basic nature of the benzimidazole ring can lead to strong adsorption to the acidic silanol groups on the silica surface.[1][2] This can result in several purification issues, including:

  • Peak Tailing: The compound elutes from the column slowly and asymmetrically.[3][4][5]

  • Streaking: The compound appears as a long streak on a TLC plate rather than a compact spot.

  • Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to low recovery.[6]

  • Poor Separation: Co-elution of impurities with the target compound due to strong interactions overwhelming the separation mechanism.

Q2: What are the most common problems encountered during the column chromatography of polar benzimidazoles?

The most frequent issues include significant peak tailing, poor resolution between the desired compound and impurities, and low or no recovery of the product from the column.[4][5] These problems often stem from the strong interaction between the basic benzimidazole moiety and the acidic silica gel stationary phase.

Q3: How can I improve the peak shape and reduce tailing for my benzimidazole compound?

Peak tailing is often caused by strong interactions between basic functional groups and acidic silanol groups on the silica surface.[2] To minimize this, you can:

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the eluent can help to saturate the active sites on the silica gel, reducing their interaction with the benzimidazole compound.[3] A common starting point is 0.1-1% TEA in the mobile phase.

  • Use a Deactivated Stationary Phase: Employing an "end-capped" silica gel, where the surface silanol groups are chemically modified, can reduce unwanted secondary interactions.[2]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like amino-propylated silica.[7] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative.[8][9]

Q4: My polar benzimidazole compound is not moving from the baseline, even with a highly polar solvent system. What should I do?

If your compound remains at the baseline (Rf = 0), the mobile phase is not polar enough to elute it. You can try:

  • Increasing the Polarity of the Mobile Phase: A common solvent system is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[10] Gradually increasing the proportion of the polar solvent should increase the Rf value. For very polar compounds, a system like dichloromethane/methanol with a small amount of ammonium hydroxide may be necessary.[11]

  • Using a Stronger Eluent System: If increasing the polarity of your current system isn't effective, you may need to switch to a more powerful polar solvent, such as methanol or even water in some cases (in reversed-phase or HILIC).

  • Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4][5] This is often a better choice for highly polar compounds.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of polar benzimidazole compounds.

Problem 1: Significant Peak Tailing or Streaking

Possible Cause Recommended Solution
Strong Analyte-Stationary Phase Interaction: The basic benzimidazole is interacting strongly with acidic silanol groups on the silica gel.[1][2]Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase to block the active sites on the silica.[12]
Inappropriate Solvent Choice: The chosen solvent may not be effectively competing with the stationary phase for the analyte.Optimize the Mobile Phase: Systematically test different solvent combinations using TLC. A mixture of dichloromethane and methanol is often a good starting point for polar compounds.[10]
Compound Overload: Too much sample has been loaded onto the column, leading to a non-ideal distribution between the stationary and mobile phases.[2]Reduce Sample Load: Use a larger column or decrease the amount of crude material being purified. As a general rule, the amount of silica should be 50-100 times the weight of the crude sample.

Problem 2: Poor or No Compound Recovery

Possible Cause Recommended Solution
Irreversible Adsorption: The compound is too polar and is permanently stuck to the stationary phase.[6]Switch to a Different Stationary Phase: Consider using basic alumina or a bonded-phase silica like amino-propylated silica.[7] Alternatively, reversed-phase chromatography is a powerful tool for polar molecules.[7]
Compound Degradation: The compound may be unstable on silica gel.[6]Test for Stability: Spot the compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation has occurred. If it is unstable, consider a different stationary phase or a faster purification method.
Eluent is Not Strong Enough: The mobile phase does not have sufficient polarity to move the compound down the column.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If this is not effective, a more polar solvent may be required (e.g., switching from ethyl acetate to methanol).

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography of a Polar Benzimidazole

This protocol provides a general procedure for purifying a polar benzimidazole derivative using silica gel chromatography with a modified mobile phase.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find one that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • If significant streaking is observed, add 0.5% triethylamine (TEA) to the chosen solvent system and re-run the TLC.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packing. Gently tap the column to aid in packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[13]

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If the compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[10][12]

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified benzimidazole compound.

Data Presentation

Table 1: Common Mobile Phase Systems for Polar Benzimidazoles

Stationary Phase Non-Polar Solvent Polar Solvent Modifier (if needed) Notes
Silica GelDichloromethane (DCM)Methanol (MeOH)0.1-1% Triethylamine (TEA) or Ammonium HydroxideA versatile system for a wide range of polarities. The modifier is crucial for reducing peak tailing.
Silica GelEthyl Acetate (EtOAc)Methanol (MeOH)0.1-1% Triethylamine (TEA)Good for moderately polar compounds.
Alumina (Basic)Dichloromethane (DCM)Methanol (MeOH)NoneA good alternative to silica for basic compounds, as it is less acidic.
C18-Silica (Reversed-Phase)WaterAcetonitrile or Methanol0.1% Formic Acid or Acetic AcidExcellent for highly polar or water-soluble benzimidazoles. The acid helps to improve peak shape.[4][5]

Visualizations

Troubleshooting_Workflow start Start: Poor Separation/ Peak Tailing Observed check_tailing Is there significant peak tailing? start->check_tailing add_modifier Add 0.5-1% Triethylamine or Ammonia to Eluent check_tailing->add_modifier Yes check_rf Is the compound's Rf value very low? check_tailing->check_rf No add_modifier->check_rf increase_polarity Increase Polarity of Mobile Phase (e.g., increase %MeOH) check_rf->increase_polarity Yes check_recovery Is compound recovery low? check_rf->check_recovery No increase_polarity->check_recovery check_stability Test Compound Stability on Silica (TLC) check_recovery->check_stability Yes solution Problem Resolved check_recovery->solution No switch_stationary_phase Switch to a different stationary phase: - Alumina - Reversed-Phase (C18) - HILIC switch_stationary_phase->solution check_stability->switch_stationary_phase Unstable check_stability->solution Stable

Caption: Troubleshooting workflow for column chromatography issues.

Method_Development_Workflow start Start: Crude Benzimidazole Mixture tlc_screen 1. TLC Screening (e.g., DCM/MeOH) start->tlc_screen check_spot Good Spot Shape & Rf ~0.2-0.3? tlc_screen->check_spot add_modifier Add Modifier (e.g., 0.5% TEA) check_spot->add_modifier No, Tailing adjust_polarity Adjust Solvent Ratio check_spot->adjust_polarity No, Wrong Rf run_column 2. Pack and Run Column with Optimized Eluent check_spot->run_column Yes add_modifier->tlc_screen adjust_polarity->tlc_screen fractions 3. Collect Fractions run_column->fractions analyze_fractions 4. Analyze Fractions by TLC fractions->analyze_fractions combine_pure 5. Combine Pure Fractions & Evaporate analyze_fractions->combine_pure end Pure Compound combine_pure->end

Caption: General workflow for method development.

References

Preventing side-product formation in the synthesis of 1,2-disubstituted benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of 1,2-disubstituted benzimidazoles, with a focus on preventing side-product formation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,2-disubstituted benzimidazoles.

Issue 1: Formation of Multiple Products (e.g., mono-substituted vs. di-substituted benzimidazoles)

Potential Cause Troubleshooting Steps
Lack of Selectivity 1. Adjust Reactant Stoichiometry: The ratio of o-phenylenediamine to the aldehyde can significantly influence the product distribution. To favor the formation of the 1,2-disubstituted product, a higher ratio of aldehyde to diamine (e.g., 2:1) is often employed. Conversely, to favor the mono-substituted product, a higher ratio of diamine to aldehyde may be used.[1] 2. Catalyst Selection: The choice of catalyst plays a crucial role in selectivity. For instance, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[1] In the absence of such a catalyst, a mixture of mono- and di-substituted products is more likely.[1] 3. Substituent Effects: Electron-rich aldehydes tend to favor the formation of 1,2-disubstituted products as they can better coordinate with the catalyst, facilitating the second condensation step.[1]
Reaction Conditions 1. Optimize Temperature: Higher temperatures can sometimes lead to over-alkylation or other side reactions. Monitor the reaction at different temperatures to find the optimal condition for the desired product.[2] 2. Solvent Screening: The polarity of the solvent can affect reaction rates and selectivity. A solvent screen using protic (e.g., methanol, ethanol) and aprotic (e.g., acetonitrile, DMF) solvents is recommended to identify the best medium for your specific substrates.[2]

Issue 2: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor Quality Starting Materials 1. Check Purity: Ensure the purity of the o-phenylenediamine and the aldehyde or carboxylic acid. Impurities can interfere with the reaction.[2] Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[2][3]
Inactive or Insufficient Catalyst 1. Increase Catalyst Loading: The amount of catalyst can be critical. A stepwise increase in the catalyst loading may improve the yield. 2. Evaluate Different Catalysts: Not all catalysts are suitable for all substrate combinations. Trying a different catalyst, such as a Lewis acid (e.g., Er(OTf)₃)[1][4][5], a heterogeneous catalyst (e.g., supported nanoparticles)[2], or a Brønsted acid, might be necessary.
Suboptimal Reaction Conditions 1. Optimize Temperature and Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[2] Some reactions may require elevated temperatures or longer reaction times to go to completion.[4][5] 2. Inert Atmosphere: If the starting materials are sensitive to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]
Reversible Reaction 1. Remove Water: The condensation reaction produces water, which can lead to a reversible equilibrium. The use of molecular sieves or a Dean-Stark apparatus can help to drive the reaction forward by removing water as it is formed.[2]

Issue 3: Product Purification Difficulties

Potential Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts 1. Optimize Reaction Conditions: The best way to avoid purification issues is to minimize side-product formation in the first place by optimizing reaction conditions as described above. 2. Chromatography Optimization: Employ column chromatography with a carefully selected eluent system. A gradual change in solvent polarity (gradient elution) can help to separate compounds with similar polarities.
Formation of Colored Impurities 1. Use Purified Starting Materials: As mentioned earlier, using highly pure starting materials, such as o-phenylenediamine dihydrochloride, can reduce the formation of colored impurities.[2][3]
Difficult Separation from Catalyst 1. Use a Heterogeneous Catalyst: Employing a solid-supported or heterogeneous catalyst can simplify purification, as the catalyst can be easily removed by filtration after the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of 1,2-disubstituted benzimidazoles?

A1: The most common side-products include:

  • 2-Substituted Benzimidazoles (Mono-substituted): This is often the major side-product when the reaction conditions do not favor the second substitution.[1][6]

  • Schiff Base Intermediates: Incomplete cyclization can lead to the formation of Schiff base intermediates.[2]

  • Oxidation Products: The o-phenylenediamine starting material can be susceptible to oxidation, leading to colored impurities.[2]

  • Over-alkylation or Arylation Products: Depending on the reactivity of the reagents, further substitution on the benzimidazole ring can occur.

Q2: How can I selectively synthesize the 1,2-disubstituted benzimidazole over the 2-substituted one?

A2: Selectivity can be achieved by:

  • Adjusting Stoichiometry: Using a molar excess of the aldehyde (typically 2 equivalents or more) relative to the o-phenylenediamine.[1]

  • Catalyst Choice: Employing catalysts like Er(OTf)₃ has been shown to promote the formation of the 1,2-disubstituted product.[1][4][5]

  • Reaction Conditions: Optimizing the temperature and solvent can also influence the selectivity.

Q3: What is the role of an oxidizing agent in some benzimidazole syntheses?

A3: In the reaction between o-phenylenediamine and an aldehyde, an oxidative cyclodehydrogenation step is required to form the aromatic benzimidazole ring from the dihydrobenzimidazole intermediate. While air can sometimes act as the oxidant, the reaction can be slow.[1] Therefore, an oxidizing agent is often added to facilitate this step and improve the reaction rate and yield.

Q4: Are there any "green" or environmentally friendly methods for this synthesis?

A4: Yes, several green chemistry approaches have been developed, including:

  • Use of Water as a Solvent: Performing the reaction in water can reduce the use of hazardous organic solvents.[6][7]

  • Catalyst-Free Conditions: Some methods proceed under thermal conditions without a catalyst.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[4][5][8]

  • Use of Recyclable Catalysts: Heterogeneous and nanoparticle catalysts can often be recovered and reused.[2][8]

Experimental Protocols

Protocol 1: Selective Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃

This protocol is adapted from methodologies demonstrating high selectivity for 1,2-disubstitution.[1][4][5]

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (2.2 mmol) in a suitable solvent (e.g., water or a polar organic solvent).

  • Catalyst Addition: Add Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (typically 1-10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 100°C) for the required time (typically ranging from minutes to a few hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction (if necessary) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,2-disubstituted benzimidazole.

Data Presentation

Table 1: Effect of Catalyst and Stoichiometry on Product Selectivity

Entryo-phenylenediamine : Benzaldehyde RatioCatalystProduct 1a (2-phenyl-1H-benzimidazole) Yield (%)Product 1b (1-benzyl-2-phenyl-1H-benzimidazole) Yield (%)Reference
11 : 2None4151[1]
21 : 2Er(OTf)₃-72[1]
34 : 1None928[1]
41 : 1.1Er(OTf)₃3550[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants: - o-phenylenediamine - Aldehyde reagents Prepare Reagents & Solvents reactants->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the synthesis of 1,2-disubstituted benzimidazoles.

troubleshooting_logic start Low Yield or Side-Products check_purity Check Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry start->optimize_stoichiometry optimize_catalyst Optimize Catalyst (Type & Loading) start->optimize_catalyst optimize_conditions Optimize Reaction Conditions (T, t, Solvent) start->optimize_conditions check_purity->optimize_catalyst success Improved Yield & Purity check_purity->success optimize_stoichiometry->optimize_catalyst optimize_stoichiometry->success optimize_catalyst->optimize_conditions optimize_catalyst->success inert_atmosphere Use Inert Atmosphere optimize_conditions->inert_atmosphere If oxidation is suspected remove_water Remove Water optimize_conditions->remove_water If reaction is reversible optimize_conditions->success inert_atmosphere->success remove_water->success

Caption: Troubleshooting logic for optimizing 1,2-disubstituted benzimidazole synthesis.

References

Stability testing of (1-benzyl-1H-benzimidazol-2-yl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific experimental stability data for (1-benzyl-1H-benzimidazol-2-yl)methanol is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on general principles of stability testing for active pharmaceutical ingredients (APIs), particularly for benzimidazole derivatives, to empower researchers in designing and executing their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the stability of this compound?

A1: The initial step is to perform forced degradation (stress testing) studies. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method, which is essential for accurately monitoring the compound's stability over time.

Q2: Which solvents are recommended for initial stability studies of this compound?

A2: A good starting point is to use a range of solvents with varying polarities and protic/aprotic properties. Commonly used solvents for such studies include:

  • Aqueous buffers: To assess stability at different pH values (e.g., pH 2, 7, and 9).

  • Alcohols: Methanol and ethanol are common choices.

  • Acetonitrile: A polar aprotic solvent.

  • Dimethyl sulfoxide (DMSO): A polar aprotic solvent, often used for stock solutions.[1][2][3]

It is crucial to ensure that the chosen solvent does not interfere with the analytical method used for quantification.

Q3: What are the typical stress conditions for forced degradation studies of a benzimidazole derivative like this compound?

A3: Based on ICH guidelines, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 70-80°C).

  • Photostability: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[4][5][6][7][8]

Q4: What is the acceptable level of degradation in forced degradation studies?

A4: The goal is to achieve a target degradation of 5-20%.[9] If degradation is too extensive, it may lead to the formation of secondary degradation products that are not relevant to real-time stability. If no degradation is observed, the stress conditions should be made more severe.[9]

Q5: What analytical technique is most suitable for stability testing of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and recommended technique for stability studies of benzimidazole derivatives.[1][2] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[10]

Troubleshooting Guides

Problem 1: No degradation is observed under initial stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time.
The compound is highly stable under the tested conditions.This is a valid result, but it's important to ensure a range of sufficiently harsh conditions have been tested to confirm its intrinsic stability.

Problem 2: Excessive degradation (>20%) is observed.

Possible Cause Troubleshooting Step
Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[9]
The compound is inherently unstable under these conditions.This is valuable information for formulation development and defining appropriate storage conditions.

Problem 3: Poor resolution between the parent compound and degradation peaks in the HPLC chromatogram.

Possible Cause Troubleshooting Step
The HPLC method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH), try a different column stationary phase, or adjust the gradient profile.
Degradation products have very similar structures to the parent compound.Consider using a higher resolution column or a different detection method, such as mass spectrometry (LC-MS), for better separation and identification.

Problem 4: The mass balance is not within the acceptable range (e.g., 95-105%).

Possible Cause Troubleshooting Step
Some degradation products are not being detected by the UV detector.Check if the degradation products have a different UV absorption maximum. A photodiode array (PDA) detector can be helpful.
Degradation products are non-chromophoric.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).
The compound has degraded into volatile or insoluble products.This can be a limitation of the analytical method. Consider using other techniques to identify potential volatile or insoluble degradants.

Data Presentation

The following tables are examples of how to present stability data for this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ParameterDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°C12.52
Base Hydrolysis0.1 M NaOH8 hours60°C18.23
Oxidation6% H₂O₂24 hoursRoom Temp.9.81
ThermalDry Heat48 hours80°C3.11
PhotolyticICH Q1B1.2 million lux hours / 200 watt hours/m²Room Temp.6.52

Table 2: Stability of this compound in Different Solvents at 40°C/75% RH

SolventTime (Weeks)Assay (%)
Methanol 0100.0
198.7
297.5
495.1
Acetonitrile 0100.0
199.2
298.8
497.9
DMSO 0100.0
199.5
299.1
498.5

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified duration (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified duration. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix a known volume of the stock solution with an equal volume of 6% H₂O₂. Keep the solution at room temperature and protected from light for a specified duration. At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a stability chamber at 80°C. At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability Testing: Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[5][6][7][8] Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products show good absorbance (a photodiode array detector is recommended to assess peak purity).

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_outcome Outcome start Start: this compound stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (6% H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Evaluation: - % Degradation - Number of Degradants - Mass Balance hplc->data pathway Identify Degradation Pathways data->pathway method Validate Analytical Method data->method storage Inform Storage & Formulation data->storage

Caption: Workflow for Stability Testing of this compound.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation parent This compound hydrolysis_prod Potential Hydrolysis Products (e.g., cleavage of benzyl group) parent->hydrolysis_prod Acid/Base oxidation_prod N-oxide or other Oxidation Products parent->oxidation_prod H₂O₂ photo_prod Photodegradants (e.g., rearrangement products) parent->photo_prod Light (UV/Vis)

Caption: Potential Degradation Pathways for this compound.

References

How to avoid oxidation of o-phenylenediamine precursors during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: o-Phenylenediamine (OPD) Synthesis

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and detailed protocols for preventing the oxidation of o-phenylenediamine (OPD) and its precursors during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is o-phenylenediamine so susceptible to oxidation?

A1: o-Phenylenediamine is an aromatic amine with two electron-donating amino groups on the benzene ring. This increases the electron density of the aromatic system, making it highly susceptible to attack by oxidizing agents.[1] Common triggers for oxidation include exposure to atmospheric oxygen, light, and certain metal ions.[1] While pure OPD consists of colorless crystals, this sensitivity causes it to darken to a yellow or brown solid upon exposure to air.[1]

Q2: What are the primary products of OPD oxidation?

A2: The main oxidation product of o-phenylenediamine is 2,3-diaminophenazine (DAP), which is a colored and highly fluorescent compound.[1] Under some conditions, such as in the presence of certain catalysts or during electrochemical oxidation, OPD can also form various polymerized molecules (polyOPDs).[1][2][3] These byproducts are responsible for the undesirable color in the final product and can sometimes interfere with analytical assays.[1][2]

Q3: How can I visually identify OPD oxidation during my experiment?

A3: The most direct indicator of OPD oxidation is a change in color. Pure OPD is colorless or faintly yellow.[1] As oxidation progresses, the solid or its solution will typically turn yellow, then orange-brown, and can eventually become deep red or almost black, depending on the concentration of oxidized species.[1] The formation of the primary oxidation product, DAP, imparts a distinct yellow color with a maximum absorbance (λmax) in the range of 425-455 nm.[1][4]

Q4: What general precautions should be taken to prevent oxidation?

A4: To maintain the integrity of o-phenylenediamine, it should be stored in a cool (2–8 °C), dark environment, shielded from light and moisture.[1] It is typically supplied in amber or brown bottles to minimize light exposure.[1] For long-term storage and during synthesis, maintaining the material under an inert atmosphere, such as argon or nitrogen, is the most effective preventative measure.[1][5]

Troubleshooting Guide

Q1: My reaction mixture turned dark brown immediately after adding the reagents. What happened and can it be salvaged?

A1: A rapid color change to dark brown or red indicates that significant oxidation occurred at the very beginning of the reaction. This is most often caused by the presence of atmospheric oxygen, impure or non-degassed solvents, or metal contaminants in the reaction vessel.[1]

  • Immediate Action: Immediately purge the reaction vessel with a steady flow of an inert gas (argon or nitrogen) to prevent further oxidation.[1]

  • Salvage: Salvaging the reaction depends on the stability of your target compound. However, it is often more efficient to restart the reaction, implementing stricter anaerobic (air-free) conditions from the outset. If you must proceed, anticipate a difficult purification process to remove the colored oxidation byproducts.[1]

Q2: The reaction seems to have stalled, and I've noticed a significant color change. Could oxidation be inhibiting the reaction?

A2: Yes, it is possible. The formation of oxidation products can interfere with catalytic cycles or react with other sensitive reagents, leading to a stalled or incomplete reaction.[1]

  • Diagnosis: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or GC-MS.[1] If the appearance of new, colored spots on a TLC plate coincides with the reaction slowing down, oxidation is a likely cause.[1]

  • Mitigation: In some cases, adding a small amount of a mild reducing agent can help. However, the best course of action is to re-evaluate the reaction conditions, ensuring the temperature is not excessively high and that a robust inert atmosphere is maintained.[1]

Q3: My final product is off-color after purification. How can I remove the oxidized impurities?

A3: A colored final product indicates the presence of residual oxidized OPD impurities. The appropriate purification method depends on the chemical properties of your desired product.

  • Recrystallization: This is highly effective if your product and the impurities have different solubilities. Dissolving the crude product in a hot solvent, adding a small amount of a reducing agent like sodium hydrosulfite, and treating with activated charcoal can decolorize the solution before crystallization.[1][6][7]

  • Column Chromatography: If your product has a different polarity from the colored impurities (which are often more polar), column chromatography can be an effective separation technique.[1]

  • Acid Wash (Liquid-Liquid Extraction): This method is only suitable if your desired product is not basic. Since OPD and its oxidized forms are basic, washing an organic solution of your product with a dilute acid (e.g., HCl) will protonate the basic impurities, causing them to move into the aqueous layer, which can then be separated.[1]

Data & Visualizations

Quantitative Data Summary

Table 1: Common Reducing Agents and Antioxidants for OPD Synthesis

AgentChemical NameTypical Use CaseTypical AmountReference
Sodium HydrosulfiteSodium DithioniteWorkup & Recrystallization1–3 g per 0.5 mole scale[6]
Stannous ChlorideTin(II) ChloridePurification of HCl Salt2–3 g per 0.5 mole scale[6]
Activated CharcoalDecolorizing CarbonRecrystallizationSmall amount (spatula tip)[1][6]
Sodium MetabisulfiteSodium PyrosulfiteStabilizer for Dry Product0.1 - 0.25 wt%[8]

Table 2: Comparison of Purification Methods for Removing Oxidation Byproducts

MethodPrincipleAdvantagesLimitations
Recrystallization Difference in solubility between product and impurities.Effective for crystalline solids; can be scaled up easily.Product must be a solid; requires significant solubility difference.
Column Chromatography Separation based on polarity differences.High resolution separation; good for complex mixtures.Can be time-consuming and require large solvent volumes; may not be ideal for large scale.
Acid Wash Basicity of impurities allows for extraction into an aqueous acid phase.Fast and simple; effective for removing basic impurities.Only applicable if the desired product is neutral or acidic and remains in the organic phase.[1]
Vacuum Distillation Separation based on boiling point differences.Effective for purifying liquid products or low-melting solids.Requires high vacuum and inert atmosphere; risk of decomposition at high temperatures.[6]

Visualizations

start Start: Prepare Glassware A 1. Oven/Flame Dry All Glassware start->A process process decision decision action action end_node Workup B 2. Assemble Apparatus While Hot (or cool under inert gas flow) A->B C 3. Perform 3x Evacuate-Refill Cycles with Inert Gas (N2 or Ar) B->C D 4. Add Degassed Solvents & Air-Stable Reagents via Syringe or Cannula C->D E 5. Maintain Positive Inert Gas Pressure (use bubbler) D->E F 6. Run Reaction E->F F->end_node

Caption: Workflow for setting up an inert atmosphere synthesis.

decision decision method method start Product is Off-Color (Yellow/Brown) is_solid Is the desired product a solid? start->is_solid is_basic Is the desired product non-basic? is_solid->is_basic No (Liquid) recrystallize Use Recrystallization with Na2S2O4 and Charcoal is_solid->recrystallize Yes acid_wash Use Dilute Acid Wash (Liquid-Liquid Extraction) is_basic->acid_wash Yes chromatography Use Column Chromatography is_basic->chromatography No (Basic Liquid) recrystallize->chromatography If purity is still low distill Use Vacuum Distillation under Inert Atmosphere

Caption: Decision tree for selecting a purification method.

reactant reactant product product condition condition OPD o-Phenylenediamine (Colorless) DAP 2,3-Diaminophenazine (DAP) (Colored Impurity) OPD->DAP Polymer Polymerized Products (Colored Impurities) OPD->Polymer Oxidants Air (O2) Light Metal Ions Oxidants->OPD

Caption: Primary oxidation pathways of o-phenylenediamine.

Key Experimental Protocols

Protocol 1: Setting Up an Inert Atmosphere Reaction (Schlenk Line Technique)

This protocol describes the fundamental steps for performing a reaction under an inert atmosphere to prevent oxidation.

  • Glassware Preparation: Thoroughly dry all glassware, including the reaction flask, condenser, and magnetic stir bars, in an oven (e.g., 140°C for at least 4 hours) or by flame-drying under vacuum.[5][9]

  • Assembly: Assemble the apparatus while it is still hot and immediately begin flushing with a stream of dry nitrogen or argon.[9] Use a thin film of grease on all ground-glass joints to ensure a proper seal.

  • Evacuate-Refill Cycles: Connect the assembled apparatus to a Schlenk line. Evacuate the flask under vacuum for several minutes to remove air and adsorbed moisture, then backfill with inert gas. Repeat this cycle at least three times to ensure the atmosphere is completely inert.[5]

  • Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by the "freeze-pump-thaw" method (freezing the solvent with liquid nitrogen, applying a vacuum, and thawing) repeated three times, or by bubbling inert gas through the solvent for an extended period.[5]

  • Reagent Addition:

    • Solids: Air-sensitive solids should be weighed out in a glovebox and added to the flask before making the atmosphere inert.[10]

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe or through a cannula transfer under a positive pressure of inert gas.[5][9]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This is typically achieved by connecting the system to the inert gas line via a bubbler filled with mineral oil, which allows for visual confirmation of gas flow and prevents air from entering.[9]

Protocol 2: Purification of o-Phenylenediamine via Recrystallization

This method is effective for removing colored oxidation byproducts from crude solid OPD.[6]

  • Dissolution: In a flask, dissolve the crude o-phenylenediamine (e.g., 46-50 g) in hot water (150–175 mL).

  • Reduction of Impurities: To the hot solution, add 1–2 g of sodium hydrosulfite (sodium dithionite) to reduce the colored, oxidized impurities back to the diamine or other colorless forms.[6]

  • Decolorization: Add a small amount of decolorizing activated charcoal to the solution to adsorb residual colored compounds.

  • Hot Filtration: While the solution is still hot, filter it by suction through a Büchner funnel to remove the charcoal and any other insoluble materials.

  • Crystallization: Cool the hot, colorless filtrate thoroughly in an ice-salt bath to induce crystallization.

  • Collection: Collect the colorless crystals by suction filtration, wash them with a small amount of ice-cold water (10-15 mL), and dry them in a vacuum desiccator. The expected yield of purified product is 40–46 g (74–85% recovery), with a melting point of 99–101°C.[6]

Protocol 3: Synthesis of o-Phenylenediamine via Catalytic Hydrogenation

This is a common industrial and laboratory method for synthesizing OPD from o-nitroaniline.[1]

  • Vessel Preparation: To a high-pressure reaction vessel (autoclave), add o-nitroaniline and a catalyst, such as 5% palladium on carbon (Pd/C).[1]

  • Inerting: Seal the vessel and purge it thoroughly with nitrogen gas to remove all atmospheric oxygen. Following the nitrogen purge, purge the vessel with hydrogen gas.[1]

  • Reaction: Heat the mixture to the target temperature (e.g., 110°C) and pressurize the vessel with hydrogen gas to the required pressure (e.g., 1.0 MPa).[1] Maintain the reaction with vigorous stirring for 7-8 hours or until monitoring indicates completion.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filtration: Filter the reaction mixture to recover the catalyst. The resulting filtrate contains the o-phenylenediamine product, which can then be purified using one of the methods described above (e.g., Protocol 2).[1]

References

Technical Support Center: Scaling up the Synthesis of (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of (1-benzyl-1H-benzimidazol-2-yl)methanol for preclinical studies. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing the benzimidazole core structure? A1: The most prevalent method for large-scale synthesis is the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[1][2][3] For producing this compound, this typically involves reacting N-benzyl-o-phenylenediamine with glycolic acid. The reaction of o-phenylenediamines with carboxylic acids is often preferred for its versatility.[1][2][4]

Q2: What are the primary safety concerns when moving from a lab-scale to a pilot-plant scale? A2: The primary safety concerns are managing the reaction exotherm and handling large quantities of chemicals. The condensation reaction is often exothermic, and poor heat dissipation on a larger scale can lead to thermal runaways.[1][5] It is crucial to conduct a Process Hazards Analysis (PHA) to evaluate heat management, potential pressure build-up from solvents, and chemical incompatibilities.[6][7]

Q3: How does product purification and isolation differ at a larger scale? A3: At the lab scale, column chromatography is common for purification. However, this method is often not feasible for large quantities.[8] On a larger scale, the focus shifts to crystallization, precipitation, and filtration.[4][8] The efficiency of washing filter cakes can be lower in large-scale equipment compared to a laboratory Büchner funnel, potentially leaving more impurities in the final product.[5]

Q4: Are there "green" chemistry approaches for this synthesis? A4: Yes, modern green chemistry approaches are being applied to benzimidazole synthesis.[3] These include using water as a solvent, employing reusable solid acid catalysts, and utilizing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.[1][2][9][10] However, scaling up microwave reactions requires specialized kilo-lab equipment.[11]

Troubleshooting Guide

Q1: My reaction yield is significantly lower after scaling up. What are the likely causes and solutions? A1: A drop in yield during scale-up is a common problem.[5] The most frequent causes are related to changes in physical parameters that don't scale linearly.

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult.[1] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Increase the agitation speed (if possible and safe), or use a reactor with better baffle and impeller design for the reaction volume.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger vessels, making heat removal less efficient.[5] If the reaction is exothermic, the internal temperature can rise uncontrollably, leading to product decomposition.

    • Solution: Control the rate of reagent addition to manage the exotherm.[1] Ensure the reactor's cooling system is adequate and operating correctly.

  • Incomplete Reaction: Extended reaction times may be necessary at a larger scale.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). Do not stop the reaction based solely on the time it took at the lab scale.

Q2: I am observing new or increased levels of impurities in my scaled-up batch. Why is this happening? A2: Changes in the impurity profile are a known challenge during scale-up.[7]

  • Cause: Localized overheating due to poor mixing can cause the degradation of reactants or products.[1]

    • Solution: Improve heat management and mixing efficiency as described above.

  • Cause: Extended reaction or work-up times can lead to the formation of degradation products.

    • Solution: Evaluate the stability of your product under the reaction and isolation conditions. If necessary, shorten the exposure to high temperatures or acidic/basic conditions.

  • Cause: Air sensitivity of reactants or intermediates.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if your reactants, like o-phenylenediamine, are prone to oxidation.

Q3: The product is "oiling out" during crystallization and won't solidify. How can I fix this? A3: This is a common crystallization problem, often caused by impurities or residual solvents.

  • Solution 1: Change Solvent System: The ideal crystallization solvent system may differ at scale. Experiment with different solvent/anti-solvent combinations.

  • Solution 2: Seeding: Use a small amount of pure, crystalline product from a previous batch to act as a seed crystal. This provides a template for crystal growth.

  • Solution 3: Gradual Cooling & Agitation: Cool the solution slowly with gentle agitation. A sudden temperature drop ("crash cooling") often leads to oil or amorphous solid formation.

  • Solution 4: Purification: The issue may be caused by impurities inhibiting crystallization. Consider an extra washing step or a charcoal treatment to remove colored impurities before crystallization.[12]

Data Presentation

Table 1: Comparison of Key Synthesis Parameters

Parameter Laboratory Scale (e.g., 100 mg) Pilot Scale (e.g., 1 kg) Key Considerations for Scale-Up
Mixing Magnetic Stir Bar Overhead Mechanical Stirrer Stirrer motor torque, impeller design, and vessel baffling are critical for homogeneity.[1][8]
Heat Transfer Heating mantle, oil/water bath Jacketed reactor with thermal fluid Surface-area-to-volume ratio decreases; active heating/cooling is essential.[5]
Reagent Addition Pipette or dropping funnel Metering pump or pressure-equalized dropping funnel Rate of addition must be precisely controlled to manage reaction exotherm.[1][5]
Purification Flash Chromatography Crystallization / Re-slurry Chromatography is generally not viable; focus on optimizing crystallization conditions.[8]
Work-up Separatory Funnel Jacketed Reactor / Filter Press Phase separation can be slower; filtration efficiency depends on particle size.

| Drying | High-vacuum line | Vacuum Oven / Filter Dryer | Efficiently removing solvents from large batches is critical to prevent oiling out. |

Experimental Protocols

Caution: These protocols are generalized and should be adapted and optimized for specific laboratory and pilot-plant conditions. A thorough safety review should be conducted before any scale-up.

Protocol 1: Two-Step Synthesis via (1H-benzimidazol-2-yl)methanol intermediate

Step A: Synthesis of (1H-benzimidazol-2-yl)methanol This method involves the condensation of o-phenylenediamine with glycolic acid.[4]

  • Reagents & Equipment: o-phenylenediamine (1.0 eq), glycolic acid (1.1 eq), 4M Hydrochloric Acid, Sodium Bicarbonate solution, Round-bottom flask or jacketed reactor, reflux condenser.

  • Procedure:

    • To a suitable reactor, add o-phenylenediamine and glycolic acid.

    • Slowly add 4M HCl while stirring.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor reaction completion by TLC or HPLC.

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution until the pH is ~7-8 to neutralize the acid. The product will precipitate.

    • Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Step B: N-Benzylation

  • Reagents & Equipment: (1H-benzimidazol-2-yl)methanol (1.0 eq), Benzyl chloride (1.1 eq), Potassium Carbonate (2.0 eq), Acetonitrile or DMF, Jacketed reactor.

  • Procedure:

    • Charge the reactor with (1H-benzimidazol-2-yl)methanol, potassium carbonate, and the chosen solvent (e.g., Acetonitrile).

    • Stir the suspension and slowly add benzyl chloride at room temperature.

    • Heat the mixture to 50-60 °C and stir for 3-5 hours, monitoring for completion.

    • Cool the mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by crystallization (e.g., from an ethyl acetate/hexane mixture).

Visualizations

Synthesis_Workflow cluster_reactants Raw Materials node_start node_start node_process node_process node_input node_input node_qc node_qc node_output node_output A o-Phenylenediamine or N-benzyl-o-phenylenediamine C Step 1: Condensation Reaction (Formation of Benzimidazole Ring) A->C B Glycolic Acid & Benzyl Chloride B->C D Step 2: N-Benzylation (If not using N-benzyl-o-phenylenediamine) C->D Two-step Route E In-Process Control (IPC) (TLC / HPLC) C->E One-pot Route D->E F Work-up: Neutralization & Precipitation E->F Reaction Complete G Isolation: Filtration & Washing F->G H Purification: Crystallization G->H I Final QC (Purity, Identity) H->I J Final Product: This compound I->J Pass

Caption: High-level workflow for the synthesis and purification of the target compound.

Troubleshooting_Logic node_problem node_problem node_cause node_cause node_solution node_solution A Problem Observed B Low Yield A->B C High Impurity A->C D Crystallization Failure A->D E Cause: Inefficient Mixing? B->E F Cause: Poor Heat Control? B->F G Cause: Incomplete Reaction? B->G C->F H Cause: Impurity / Solvent? D->H S1 Solution: Increase Agitation E->S1 S2 Solution: Control Addition Rate F->S2 S3 Solution: Increase Reaction Time & Monitor w/ IPC G->S3 S4 Solution: Try Seeding or New Solvent System H->S4

References

Refining work-up procedures for benzimidazole synthesis to improve purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the work-up and purification of benzimidazole derivatives, aiming to enhance product purity for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude benzimidazole product is highly colored (e.g., brown, yellow, or black). How can I remove these impurities?

A1: Colored impurities in benzimidazole synthesis often arise from the oxidation of the o-phenylenediamine starting material or from side reactions.[1][2] Here are several effective methods for their removal:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution of your crude product.[2][3][4] The charcoal will adsorb the colored impurities. Allow it to digest for a short period (5-15 minutes) before performing a hot filtration to remove the carbon. Be cautious not to add an excess of charcoal, as it can also adsorb your desired product.[2]

  • Potassium Permanganate Treatment: For stubborn discoloration, you can dissolve the crude product in boiling water and add a solution of potassium permanganate until the liquid becomes opaque due to the formation of manganese oxide. The colored impurities and the manganese oxide can then be removed by adding solid sodium bisulfite to the hot solution until it becomes clear. After cooling, the purified benzimidazole can be collected by filtration.[3]

  • Running the Reaction Under an Inert Atmosphere: To prevent the oxidation of o-phenylenediamine in the first place, consider running the synthesis under an inert atmosphere, such as nitrogen or argon.[1]

Q2: I am observing the formation of multiple products or significant side products in my reaction. What are the common side products and how can I minimize them?

A2: A common side product in the synthesis of 2-substituted benzimidazoles is the 1,2-disubstituted benzimidazole, which forms from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1] N-alkylation can also occur if alkylating agents are present.[1] Here’s how to address this:

  • Control Stoichiometry: To favor the formation of the desired 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[1]

  • Solvent Choice: The choice of solvent can influence the selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted benzimidazole, while mixtures like water-ethanol can sometimes lead to the 1,2-disubstituted product.[1]

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product.[1] It is advisable to screen different catalysts if side product formation is a significant issue.

Q3: My product is difficult to purify by column chromatography because the impurities have a similar polarity. What can I do?

A3: When impurities have similar polarity to the desired benzimidazole derivative, chromatographic separation can be challenging.[1] Here are some strategies to overcome this:

  • Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which allows for their separation from non-basic impurities through acid-base extraction.[1] Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer neutralized with a base (e.g., 10% NaOH) to precipitate the purified benzimidazole.[1][5]

  • Recrystallization: This is often the easiest and most effective method for purifying benzimidazoles.[6] Careful selection of the recrystallization solvent is crucial. Small-scale solvent screening is recommended to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

  • "Catch and Release" with Acidic Resin: For impurities that are difficult to remove, such as phosphine residues from certain catalytic reactions, a "catch and release" strategy can be employed. The crude product is dissolved and stirred with an acidic resin (e.g., Amberlyst 15). The basic benzimidazole is captured by the resin. After washing the resin to remove the impurities, the pure benzimidazole can be released by treating the resin with a basic solution (e.g., a mixture of triethylamine and DCM).[7]

  • In-Vacuo Sublimation: For thermally stable benzimidazoles, high-temperature sublimation in vacuo can be a very effective purification technique, as many impurities will either decompose or not sublime under these conditions.[6]

Q4: My benzimidazole derivative seems to be degrading on the silica gel column during chromatography. How can I prevent this?

A4: Some benzimidazole derivatives can be unstable on silica gel.[2] If you suspect degradation is occurring, you can try deactivating the silica gel. This can be done by adding a small amount of a base, such as triethylamine (e.g., 0.5-1%), to your eluent system.[2] This will help to neutralize the acidic sites on the silica gel surface. Alternatively, consider other purification methods like recrystallization or preparative HPLC with a different stationary phase.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, or mixtures like ethanol/water) at room and elevated temperatures to find a suitable solvent or solvent system.[2][6]

  • Dissolution: Place the crude benzimidazole in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated carbon. Swirl the flask and gently heat for 5-15 minutes.[2][3]

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase for benzimidazole purification.[8] The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[2] The optimal eluent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully apply the sample to the top of the silica gel bed and allow it to adsorb.[8]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions.[8] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzimidazole.[9]

Data Presentation

Table 1: Common Recrystallization Solvents for Benzimidazoles [2][6][10]

Solvent/Solvent SystemTypical Applications
Ethanol / WaterA versatile system for adjusting polarity.
MethanolGood for treatment with charcoal, but solutions may supersaturate.
AcetoneCan be used alone or in combination with methanol.
Dimethylformamide (DMF) / AcetoneSuitable for less soluble derivatives.
Ethyl Acetate / HexaneA common system for a range of polarities.

Table 2: Example Column Chromatography Parameters [2][8][11]

ParameterValue/Description
Stationary Phase Silica gel (e.g., 60-120 or 100-200 mesh) is most common.
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Example Eluent System Ethyl Acetate : Petroleum Ether (e.g., 2:8) or Ethyl Acetate : Hexane (e.g., 15:85).
Elution Mode Isocratic (constant eluent composition) or Gradient (gradually increasing polarity).

Visualizations

experimental_workflow cluster_synthesis Benzimidazole Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture neutralization Neutralization & Precipitation start->neutralization filtration Filtration & Washing neutralization->filtration recrystallization Recrystallization filtration->recrystallization chromatography Column Chromatography filtration->chromatography acid_base Acid-Base Extraction filtration->acid_base pure_product Pure Benzimidazole recrystallization->pure_product chromatography->pure_product acid_base->pure_product

Caption: General experimental workflow for benzimidazole work-up and purification.

troubleshooting_guide cluster_color Colored Impurities? cluster_side_products Side Products Present? cluster_difficult_sep Difficult Separation? start Crude Product Impure? charcoal Activated Carbon Treatment start->charcoal Yes permanganate KMnO4 Treatment start->permanganate Yes stoichiometry Adjust Stoichiometry start->stoichiometry No acid_base_ext Acid-Base Extraction start->acid_base_ext No pure Pure Product charcoal->pure permanganate->pure solvent Change Solvent stoichiometry->solvent solvent->pure recrystallize Recrystallization acid_base_ext->recrystallize sublimation Sublimation recrystallize->sublimation sublimation->pure

Caption: Troubleshooting decision tree for benzimidazole purification.

References

Validation & Comparative

A Comparative Analysis of (1-benzyl-1H-benzimidazol-2-yl)methanol and Fluconazole as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the established antifungal drug Fluconazole and the investigational benzimidazole derivative, (1-benzyl-1H-benzimidazol-2-yl)methanol. While Fluconazole is a widely used, well-characterized triazole antifungal, publicly available experimental data on this compound is limited. Therefore, this comparison supplements known data for Fluconazole with data from structurally similar benzimidazole compounds to provide a potential profile and a framework for future comparative studies. The focus is on the mechanism of action, in vitro antifungal activity, and cytotoxicity, supported by standard experimental protocols.

Mechanism of Action: Targeting Fungal Ergosterol

Both Fluconazole and many antifungal benzimidazole derivatives function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a critical enzyme in the ergosterol biosynthesis pathway.

  • Fluconazole : As a member of the azole class, Fluconazole's primary mechanism involves the selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component that maintains the structure and fluidity of the fungal cell membrane.[4] Inhibition of this step leads to the accumulation of toxic 14α-methyl sterols, which increases membrane permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth.[1] Fluconazole is considered to be primarily fungistatic.[1][3]

  • This compound : While specific mechanistic studies on this exact molecule are not widely published, the benzimidazole scaffold is known to be a pharmacophore in many antifungal agents that also target lanosterol 14-α-demethylase.[4][5] Molecular docking studies on similar benzimidazole derivatives have shown that they can fit into the active site of this enzyme, suggesting a mechanism of action comparable to that of azole antifungals like Fluconazole.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51/Erg11p) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Enzyme->Ergosterol product Fluconazole Fluconazole Fluconazole->Enzyme Benzimidazole This compound (Proposed) Benzimidazole->Enzyme G A Prepare serial 2-fold dilutions of This compound and Fluconazole in a 96-well plate. C Add fungal inoculum to each well. Include positive (no drug) and negative (no fungi) controls. A->C B Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium. B->C D Incubate plates at 35°C for 24-48 hours. C->D E Determine MIC: the lowest drug concentration with no visible growth (or ≥50% growth inhibition). D->E G A Seed mammalian cells (e.g., HepG2) in a 96-well plate and incubate for 24 hours to allow attachment. B Treat cells with serial dilutions of test compounds for 24-72 hours. A->B C Add MTT reagent to each well and incubate for 1-4 hours. (Viable cells convert MTT to formazan). B->C D Add solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals. C->D E Measure the absorbance at ~570 nm using a microplate reader. D->E F Calculate cell viability relative to untreated controls and determine the IC50 value. E->F

References

The Pivotal Role of the 2-Position: A Comparative Guide to the Structure-Activity Relationship of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 2-substituted benzimidazole derivatives reveals the critical influence of this position on a wide array of pharmacological activities. Researchers, scientists, and drug development professionals continuously explore this versatile scaffold, manipulating the substituent at the C2 position to fine-tune the biological efficacy of these compounds against various diseases, including cancer, microbial infections, and inflammation.

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, serves as a privileged scaffold in medicinal chemistry.[1] Its structural similarity to natural purines allows its derivatives to readily interact with biological macromolecules.[2] The therapeutic potential of benzimidazoles is vast, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic properties.[2][3] The substituent at the 2-position of the benzimidazole ring has been a primary focus of SAR studies, as modifications at this site significantly modulate the compound's biological activity.[3][4][5]

Deciphering the Structure-Activity Relationship

The core of SAR analysis for 2-substituted benzimidazoles lies in understanding how different chemical groups at this position impact the compound's interaction with its biological target. Key factors influencing activity include the substituent's electronic properties (electron-donating or electron-withdrawing), steric bulk, and hydrophobicity.

Below is a logical workflow for a typical SAR study of 2-substituted benzimidazole derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis & Optimization A o-Phenylenediamine C Condensation/ Cyclization A->C B Substituted Aldehyde/ Carboxylic Acid B->C D 2-Substituted Benzimidazole Library C->D E In vitro/In vivo Screening (e.g., cytotoxicity, MIC) D->E F Identify Hit Compounds E->F G Analyze Relationship between Structure and Activity F->G H Identify Key Moieties (e.g., electron-withdrawing groups) G->H I Lead Optimization H->I I->B Rational Design of New Derivatives Anticancer_Pathway cluster_cell Cancer Cell BZD 2-Substituted Benzimidazole Receptor Cell Surface Receptor BZD->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Apoptosis Apoptosis Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Anti_Apoptotic Anti-Apoptotic Proteins Transcription_Factor->Anti_Apoptotic Anti_Apoptotic->Apoptosis Inhibition

References

A Comparative Guide to Validating the Antifungal Mechanism of Action of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal mechanisms of benzimidazole compounds against other major antifungal classes. It is designed to assist researchers in selecting appropriate experimental strategies to validate the mechanism of action of novel benzimidazole derivatives. The guide includes detailed experimental protocols, comparative data, and visual workflows to facilitate experimental design and data interpretation.

Overview of Antifungal Mechanisms of Action

Benzimidazole compounds primarily exert their antifungal effects by disrupting microtubule formation, a mechanism distinct from the major clinically used antifungal classes: azoles and echinocandins. However, some novel benzimidazole derivatives have been shown to also inhibit ergosterol biosynthesis, adding a layer of complexity and potential for broader activity.[1][2]

  • Benzimidazoles: The classical mechanism of action for antifungal benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin.[3] This disruption of the cytoskeleton interferes with essential cellular processes such as nuclear division and cell morphology, ultimately leading to fungal cell death.[3][4] A secondary mechanism observed in some newer benzimidazole compounds is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is the primary target of azole antifungals.[1][5]

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key step in the ergosterol biosynthesis pathway.[5][6] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane's integrity and function.[5]

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7][8] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[7]

Comparative Antifungal Activity

The in vitro efficacy of antifungal compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5] The following tables provide a summary of representative MIC values for benzimidazoles, azoles, and echinocandins against common fungal pathogens.

Table 1: Comparative MIC Values (µg/mL) against Candida albicans

Compound ClassCompoundMIC Range (µg/mL)Reference(s)
Benzimidazole Albendazole0.125 - 2[1]
Mebendazole0.25 - 4[1]
Thiabendazole1 - 16[1]
Azole Fluconazole0.25 - 64[9]
Voriconazole0.015 - 1[10]
Echinocandin Caspofungin0.03 - 0.5[6][11]
Micafungin0.015 - 0.25[9]

Table 2: Comparative MIC Values (µg/mL) against Aspergillus fumigatus

Compound ClassCompoundMIC Range (µg/mL)Reference(s)
Benzimidazole Albendazole0.06 - 1[1]
Mebendazole0.125 - 2[1]
Azole Voriconazole0.25 - 2[12][13]
Itraconazole0.125 - >16[13][14]
Echinocandin Caspofungin0.03 - 0.25[6]
Anidulafungin0.008 - 0.03[6]

Experimental Protocols for Mechanism of Action Validation

To validate the specific antifungal mechanism of a benzimidazole compound, a series of targeted assays should be performed. The following are detailed protocols for key experiments.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the MIC of the compound and is the foundational test for assessing antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.[15][16][17][18]

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the benzimidazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant (typically ≥50%) inhibition of growth compared to the growth control well. This can be assessed visually or by spectrophotometric reading.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly assesses the effect of the compound on the polymerization of tubulin into microtubules.[19][20][21]

Protocol:

  • Reagents:

    • Purified tubulin (e.g., from bovine brain)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compound dissolved in an appropriate solvent (e.g., DMSO)

    • Positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization)

    • Fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules (optional, for fluorescence-based detection)

  • Assay Procedure:

    • On ice, prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the fluorescent reporter dye (if using).

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for positive and negative (solvent) controls.

    • Add the purified tubulin to the reaction mixture to a final concentration of 2-5 mg/mL.

    • Add the tubulin-containing reaction mixture to the wells of the 96-well plate.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm (for turbidity) or fluorescence (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis: An increase in absorbance or fluorescence over time indicates tubulin polymerization. Inhibition of this increase by the test compound suggests a microtubule-destabilizing effect.

Ergosterol Quantification Assay

This assay determines if the benzimidazole compound inhibits the ergosterol biosynthesis pathway by measuring the cellular ergosterol content.[3][22][23][24][25]

Protocol:

  • Fungal Culture and Treatment: Grow the fungal cells in a suitable liquid medium to mid-log phase. Treat the cultures with the test compound at sub-MIC and MIC concentrations for a defined period (e.g., 4-16 hours). Include an untreated control.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet or dry weight. Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) and incubate at 85°C for 1-2 hours to saponify the lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and an organic solvent (e.g., n-hexane or pentane). Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction process on the lower aqueous phase.

  • Sample Preparation for HPLC: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the dried sterol extract in a suitable solvent for HPLC analysis (e.g., methanol or isopropanol).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with methanol or acetonitrile.

    • Detection: UV spectrophotometer at 282 nm.

    • Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the samples based on the peak area from the HPLC chromatogram and normalize to the initial cell weight.

  • Data Analysis: A significant reduction in the ergosterol content in treated cells compared to the untreated control indicates inhibition of the ergosterol biosynthesis pathway.

Chitin Synthase Activity Assay

This enzymatic assay can be used as a secondary validation to ensure the compound does not primarily target cell wall synthesis.[4][26][27]

Protocol:

  • Preparation of Crude Enzyme Extract: Grow fungal cells to mid-log phase, harvest by centrifugation, and wash with a lysis buffer. Disrupt the cells (e.g., by bead beating) and centrifuge to remove cell debris. The supernatant contains the crude enzyme extract.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing an appropriate buffer, activators (e.g., trypsin, CoCl₂), and the crude enzyme extract in a microfuge tube or 96-well plate.

    • Add the test compound at various concentrations. Include a solvent control.

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the reaction by adding the substrate, UDP-[¹⁴C]-N-acetylglucosamine.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction by adding 10% trichloroacetic acid (TCA).

  • Quantification of Chitin Synthesis:

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin polymer.

    • Wash the filter to remove unincorporated substrate.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: A decrease in radioactivity in the presence of the test compound indicates inhibition of chitin synthase activity.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the signaling pathways targeted by different antifungal classes.

experimental_workflow cluster_mic Antifungal Susceptibility Testing cluster_tubulin Tubulin Polymerization Assay cluster_ergosterol Ergosterol Quantification start_mic Prepare Fungal Inoculum dilute Serial Dilution of Compound start_mic->dilute inoculate Inoculate Microplate dilute->inoculate incubate_mic Incubate 24-48h inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic start_tubulin Prepare Reagents on Ice add_compound Add Compound to Plate start_tubulin->add_compound add_tubulin Add Tubulin Mixture add_compound->add_tubulin read_tubulin Measure Abs/Fluor at 37°C add_tubulin->read_tubulin analyze_tubulin Analyze Polymerization Curve read_tubulin->analyze_tubulin start_erg Treat Fungal Culture harvest Harvest & Saponify Cells start_erg->harvest extract Extract Sterols harvest->extract hplc Analyze by HPLC extract->hplc quantify_erg Quantify Ergosterol hplc->quantify_erg

Caption: General experimental workflow for validating the antifungal mechanism of action.

antifungal_pathways cluster_benz Benzimidazole Action cluster_azole Azole Action cluster_echino Echinocandin Action benz Benzimidazole Compounds beta_tubulin β-Tubulin benz->beta_tubulin binds to microtubule Microtubule Assembly benz->microtubule inhibits mitosis Disrupted Mitosis & Cell Division microtubule->mitosis leads to azole Azole Compounds erg11 Lanosterol 14α-demethylase (Erg11p) azole->erg11 inhibits lanosterol Lanosterol ergosterol Ergosterol erg11->ergosterol catalyzes membrane Defective Cell Membrane ergosterol->membrane essential for echino Echinocandin Compounds glucan_synthase β-(1,3)-D-glucan Synthase echino->glucan_synthase inhibits glucan β-(1,3)-D-glucan glucan_synthase->glucan synthesizes cell_wall Defective Cell Wall glucan->cell_wall component of

Caption: Simplified signaling pathways illustrating the primary targets of major antifungal classes.

Conclusion

Validating the mechanism of action of novel benzimidazole antifungal compounds requires a multi-faceted experimental approach. By comparing their activity against established antifungal agents and employing specific assays targeting microtubules, ergosterol biosynthesis, and cell wall integrity, researchers can accurately characterize their mode of action. This guide provides the necessary framework, including detailed protocols and comparative data, to facilitate this critical step in antifungal drug development. The potential for dual-mechanism benzimidazoles that inhibit both tubulin and ergosterol synthesis presents an exciting avenue for overcoming antifungal resistance.

References

Unraveling the Cytotoxic Landscape of Benzimidazole Derivatives in Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzimidazole Derivatives on MDA-MB-231 Cell Viability and Apoptotic Induction

Benzimidazole-based compounds represent a promising class of therapeutic agents, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several benzimidazole derivatives on the triple-negative breast cancer cell line, MDA-MB-231. By examining key performance metrics such as IC50 values and the induction of apoptosis, this document serves as a valuable resource for researchers and professionals in drug discovery and development. The data presented herein is aggregated from multiple studies, offering a comprehensive overview of the structure-activity relationships and mechanistic insights of these compounds.

Comparative Cytotoxicity of Benzimidazole Derivatives

The cytotoxic potential of various benzimidazole derivatives against MDA-MB-231 cells has been evaluated using the MTT assay, a colorimetric method to assess cell metabolic activity. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, reveals significant variability among the tested derivatives, underscoring the influence of structural modifications on their anticancer activity.

Compound ClassDerivativeTreatment Duration (hours)IC50 (µM)Reference
Benzimidazol-2-yl Hydrazones Compound 5a (catechol-like moiety)48~40-60[1]
72< 5b[1]
Compound 5b (colchicine-like moiety)48~40-60[1]
72> 5a[1]
Compound 5d (colchicine-like moiety + CH3)72< 5b[1]
Common Anthelmintics Mebendazole (MBZ)72~10 (viability reduced by ~35-50%)[2]
Albendazole (ALB)72~10 (viability reduced by ~35-50%)[2]
Flubendazole (FLU)72~10 (viability reduced by ~35-50%)[2]
Fenbendazole (FBZ)72~10 (viability reduced by ~35-50%)[2]
Benzimidazole-1,3,4-oxadiazoles Compound 10Not Specified1.18[3]
Compound 13Not Specified2.90[3]
PARP-1 Inhibitors Compound 6aNot SpecifiedNot specified, but inhibited viability[4][5]
Indole-Benzimidazoles Compound 8aNot Specified12.83 ± 3.50[6]
Compound 8bNot Specified12.69 ± 0.84[6]
Compound 8cNot Specified12.79 ± 2.11[6]
Thieno[2,3-d]pyrimidin-4(3H)-ones Compound 16240.058[7]
Compound 21240.029[7]
bis-Benzimidazoles Compound 4Not Specified22[8]

Mechanistic Insights: Tubulin Inhibition and Apoptosis Induction

Several studies indicate that the cytotoxic effects of benzimidazole derivatives in MDA-MB-231 cells are mediated through the disruption of microtubule dynamics and the induction of apoptosis.

Tubulin Polymerization Inhibition: A significant mechanism of action for many benzimidazole compounds is the inhibition of tubulin polymerization.[1][2] This disruption of the microtubule network leads to mitotic arrest, ultimately triggering programmed cell death. For instance, benzimidazol-2-yl hydrazone derivatives have been shown to retard the initial phase of tubulin polymerization.[1] Mebendazole has also been demonstrated to suppress tubulin polymerization in MDA-MB-231 cells.[2]

Apoptosis Induction: The induction of apoptosis is a key indicator of effective anticancer agents. Studies on benzimidazole-based 1,3,4-oxadiazole derivatives revealed a significant increase in both early and late apoptotic cell populations in MDA-MB-231 cells.[3] Specifically, compound 13 increased the early apoptotic population by 80.24% and the late apoptotic population by 5.4%.[3] Similarly, compound 10 led to a 69.7% increase in early apoptosis and a 3.2% increase in late apoptosis.[3] The pro-apoptotic potential of benzimidazole derivatives has also been confirmed through DAPI staining, which reveals characteristic nuclear changes associated with apoptosis.[1]

Experimental Protocols

Cell Culture

The MDA-MB-231 human breast cancer cell line is cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzimidazole derivatives. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the benzimidazole derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, followed by incubation in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the molecular mechanisms at play, the following diagrams illustrate a typical workflow for assessing cytotoxicity and a simplified signaling pathway for benzimidazole-induced apoptosis.

G cluster_workflow Experimental Workflow A MDA-MB-231 Cell Culture B Seeding in Plates A->B C Treatment with Benzimidazole Isomers B->C D Incubation (24-72h) C->D E1 MTT Assay for Viability D->E1 E2 Annexin V/PI Staining D->E2 F1 IC50 Determination E1->F1 F2 Flow Cytometry for Apoptosis E2->F2

Caption: A typical experimental workflow for evaluating the cytotoxic effects of benzimidazole isomers on MDA-MB-231 cells.

G cluster_pathway Simplified Benzimidazole-Induced Apoptosis Pathway BZD Benzimidazole Derivative Tubulin Tubulin Polymerization BZD->Tubulin inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Caspase Caspase Activation G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling pathway illustrating how benzimidazole derivatives can induce apoptosis in MDA-MB-231 cells through tubulin polymerization inhibition and cell cycle arrest.

References

A Comparative Guide to the Biological Activity of (1-benzyl-1H-benzimidazol-2-yl)methanol and its Unbenzylated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for conferring a wide array of biological activities to its derivatives. Modifications to the core benzimidazole structure can significantly modulate its pharmacological profile. This guide provides a comparative analysis of the biological activity of (1-benzyl-1H-benzimidazol-2-yl)methanol and its unbenzylated precursor, 1H-benzimidazol-2-yl-methanol. The introduction of a benzyl group at the N-1 position of the benzimidazole ring is a common strategy to enhance lipophilicity and, consequently, biological potency. While direct comparative studies on these specific analogues are limited, this guide synthesizes available experimental data for the unbenzylated compound and extrapolates the expected impact of N-benzylation based on established structure-activity relationships (SAR) within the benzimidazole class.

Data Presentation: A Comparative Overview

The following tables summarize the reported biological activities for 1H-benzimidazol-2-yl-methanol and provide a qualitative projection for its N-benzylated analogue based on SAR principles. It is generally observed that N-alkylation or N-benzylation of benzimidazole derivatives can lead to enhanced antimicrobial and cytotoxic activities.

Table 1: Comparative Antioxidant Activity

CompoundAntioxidant Activity AssayIC50 (µg/mL)Potency
1H-benzimidazol-2-yl-methanolDPPH Radical Scavenging400.42[1]Very Weak[1]
This compoundDPPH Radical ScavengingData not availableExpected to be moderate
Butylated Hydroxytoluene (BHT) - StandardDPPH Radical Scavenging51.56[1]-

Table 2: Comparative Cytotoxic Activity

CompoundCytotoxicity AssayLC50 (µg/mL)Potency
1H-benzimidazol-2-yl-methanolBrine Shrimp Lethality>10Mild
This compoundBrine Shrimp LethalityData not availableExpected to be more potent
Vincristine Sulphate - StandardBrine Shrimp Lethality0.544[1]-

Table 3: Comparative Antimicrobial Activity

CompoundAntimicrobial AssayZone of Inhibition (mm)Activity
1H-benzimidazol-2-yl-methanolDisc DiffusionInactive[2]Inactive[2]
This compoundDisc DiffusionData not availableExpected to have some activity

Structure-Activity Relationship (SAR) Insights

The addition of a benzyl group to the nitrogen at position 1 of the benzimidazole ring generally increases the lipophilicity of the molecule. This increased lipid solubility can facilitate the transport of the compound across the cell membranes of microbes and cancer cells, often leading to enhanced biological activity. Structure-activity relationship studies on various N-substituted benzimidazoles have shown that the introduction of a benzyl group can significantly boost anti-inflammatory, antimicrobial, and cytotoxic potency. For instance, N-benzyl benzimidazole derivatives have demonstrated potent activity as bradykinin B1 receptor antagonists[3]. The electron-donating or withdrawing nature of substituents on the benzyl ring can further modulate this activity[4].

Potential Mechanisms of Action

Benzimidazole derivatives are known to exert their biological effects through various mechanisms. In the context of antifungal and anticancer activities, two primary pathways have been identified.

Antifungal Mechanism of Action

Many benzimidazole-based antifungal agents, particularly the azole class to which they are related, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51)[5]. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Benzimidazole This compound (Proposed) CYP51 14α-demethylase (Erg11p) Benzimidazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Component of

Antifungal mechanism of benzimidazoles.
Anticancer Mechanism of Action

A well-established anticancer mechanism for several benzimidazole derivatives is the disruption of microtubule polymerization[1]. These compounds bind to β-tubulin, a subunit of microtubules, and inhibit its polymerization into microtubules. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.

Anticancer_Mechanism cluster_cancer_cell Cancer Cell Benzimidazole This compound (Proposed) Tubulin β-tubulin Benzimidazole->Tubulin Binds to Microtubules Microtubule Polymerization Benzimidazole->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Formation (Disrupted) Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Anticancer mechanism of benzimidazoles.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Assay

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate the plate at an appropriate temperature and duration. B->C D Observe for visible microbial growth (turbidity). C->D E The lowest concentration without visible growth is the MIC. D->E

Workflow for the MIC assay.

Protocol:

  • Preparation of Test Compounds: Dissolve the benzimidazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate and allow them to attach. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate. C->D E Solubilize the formazan crystals with a solubilizing agent. D->E F Measure the absorbance at 570 nm using a microplate reader. E->F

Workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically ranging from 0.1 to 100 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion

References

Unveiling the Therapeutic Potential of Benzimidazole Derivatives: A Comparative Guide to In Vivo Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy of Benzimidazole Derivatives

The following table summarizes the in vivo efficacy of various benzimidazole derivatives in murine models, showcasing their potential in oncology.

Compound/DerivativeTherapeutic AreaAnimal ModelCell LineDosing RegimenKey Efficacy ResultsReference
MebendazoleGlioblastomaC57BL/6 MiceGL261 Glioma50 mg/kg, oralSignificant increase in mean survival time[1]
MebendazoleGlioblastomaSyngeneic & Xenograft MiceGL261 & 06091950 mg/kg, oralExtended mean survival by up to 63%[1]
Unnamed Derivative (8j)CancerXenograftACHNNot SpecifiedInhibitory effect on tumor growth[2]
Unnamed DerivativeCancerNot SpecifiedNot SpecifiedNot Specified76.4% tumor growth inhibition[2]
Mixed Ligand Cobalt Complex (C4)CancerMurine ModelEhrlich Ascites Carcinoma (EAC)Not SpecifiedAntitumor activity against EAC cells[3]

Alternative Treatments: For parasitic infections, where benzimidazoles are a standard class of drugs, research is ongoing into new alternatives due to increasing drug resistance.[4][5] These include exploring medicinal plants and their extracts for antiparasitic properties.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vivo studies with benzimidazole derivatives based on the reviewed literature.

Xenograft Tumor Model Protocol

This model is widely used to assess the anticancer efficacy of novel compounds using human cancer cell lines implanted in immunocompromised mice.[2]

  • Cell Culture: Human cancer cell lines (e.g., MX-1 for breast cancer, ACHN for renal cell carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[2]

  • Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, are utilized. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.[2]

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium like PBS or Matrigel. A specific number of cells, typically 1 x 10^6 to 1 x 10^7, are subcutaneously injected into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.[2]

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The benzimidazole derivative is administered via a specified route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle used to dissolve the drug.[2]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[2]

Murine Model for Parasitic Infections

While a specific protocol for (1-benzyl-1H-benzimidazol-2-yl)methanol was not found, a general approach for testing cysticidal agents is described for other benzimidazole derivatives.[6]

  • Infection Model: The Taenia crassiceps murine cysticercosis model is utilized to evaluate in vivo cysticidal activity.[6]

  • Dosing: An equimolar dose of the test compound is administered. For example, a dose of 70 mg/kg was used for one derivative to match the molar equivalent of a reference drug.[6]

  • Evaluation: The efficacy of the treatment is determined by assessing the reduction in parasite load in the treated mice compared to a control group.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a test compound in a murine xenograft model.

experimental_workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cancer Cell Culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_admin Treatment Administration randomization->treatment_admin control_admin Vehicle Control Administration randomization->control_admin endpoint Study Endpoint treatment_admin->endpoint control_admin->endpoint data_collection Data Collection (Tumor Size, Weight) endpoint->data_collection analysis Statistical Analysis data_collection->analysis parp_inhibition cluster_pathway PARP Inhibition Pathway cluster_outcome Outcome of Inhibition dna_damage DNA Single-Strand Breaks parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair repair_failure DNA Repair Failure parp->repair_failure cell_survival Cell Survival dna_repair->cell_survival benzimidazole Benzimidazole Derivative inhibition Inhibition benzimidazole->inhibition inhibition->parp apoptosis Apoptosis (Cell Death) repair_failure->apoptosis

References

Comparative Cross-Reactivity Profiling of (1-benzyl-1H-benzimidazol-2-yl)methanol Against Human Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound, (1-benzyl-1H-benzimidazol-2-yl)methanol, against a panel of human kinases. The data presented is intended to serve as a representative example for researchers engaged in the early-stage discovery and development of kinase inhibitors. For comparative purposes, the activity of this compound is benchmarked against two well-characterized, broad-spectrum kinase inhibitors, Staurosporine, and a hypothetical selective inhibitor, "Compound X."

The benzimidazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives have demonstrated a wide range of biological activities, including kinase inhibitory effects. The derivatization of molecules like 2-methyl-1H-benzimidazole-4-methanol offers a strategic approach to modulate their pharmacological properties, potentially leading to the discovery of new drug candidates with enhanced potency and selectivity[1].

Executive Summary

Developing selective kinase inhibitors is a significant challenge in drug discovery, as off-target effects can lead to toxicity and unforeseen side effects[2][3][4]. Comprehensive cross-reactivity profiling is therefore essential to characterize the selectivity of a lead compound. This guide outlines the hypothetical inhibitory activity of this compound and compares it with known inhibitors, providing insights into its potential as a selective therapeutic agent. The development of selective and multitargeted kinase inhibitors has garnered significant attention due to the potential for cross-reactivity with unintended targets to cause toxic side effects[2][3][4].

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of representative human kinases and compared with Staurosporine (a broad-spectrum inhibitor) and Compound X (a hypothetical selective inhibitor). The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized in the table below.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Compound X (IC50, nM)
Tyrosine Kinases
EGFR855>10,000
VEGFR215010>10,000
ABL12,50020>10,000
SRC1,2008>10,000
Serine/Threonine Kinases
AKT1>10,0001550
CDK2/cyclin A5,5003>10,000
PKA>10,0007>10,000
PKCα8,0002>10,000

Experimental Protocols

The following protocols are standard methods for determining the in vitro kinase inhibitory activity of a compound.

In Vitro Kinase Assay (Luminescent Kinase Assay)

This protocol is designed to measure the activity of a specific kinase by quantifying the amount of ATP remaining in solution following the kinase reaction. A decrease in ATP is indicative of kinase activity.

Materials and Reagents:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Test compound (e.g., this compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Serial Dilution 1. Prepare serial dilutions of the test compound in DMSO. Add Compound 4. Add 1 µL of diluted compound or DMSO (control) to wells. Serial Dilution->Add Compound Kinase Solution 2. Prepare kinase enzyme solution in Kinase Assay Buffer. Add Kinase 5. Add 2 µL of kinase solution to each well. Kinase Solution->Add Kinase Substrate/ATP Mix 3. Prepare substrate and ATP mixture in Kinase Assay Buffer. Initiate Reaction 7. Add 2 µL of substrate/ATP mixture to initiate the reaction. Substrate/ATP Mix->Initiate Reaction Add Compound->Add Kinase Incubate_1 6. Incubate for 10 minutes at room temperature. Add Kinase->Incubate_1 Incubate_1->Initiate Reaction Incubate_2 8. Incubate for 60 minutes at 30°C. Initiate Reaction->Incubate_2 Stop Reaction 9. Add 5 µL of Luminescent Kinase Assay Reagent to stop the reaction. Incubate_2->Stop Reaction Incubate_3 10. Incubate for 40 minutes at room temperature. Stop Reaction->Incubate_3 Read Plate 11. Measure luminescence using a plate reader. Incubate_3->Read Plate

Figure 1: Workflow for the in vitro luminescent kinase assay.

Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the data to a four-parameter logistic curve.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway and indicates the potential points of inhibition by this compound based on the hypothetical profiling data.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC VEGFR2 VEGFR2 VEGFR2->SRC ABL1 ABL1 SRC->ABL1 AKT1 AKT1 SRC->AKT1 Proliferation Cell Proliferation & Survival ABL1->Proliferation AKT1->Proliferation CDK2 CDK2/cyclin A CDK2->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Figure 2: Potential inhibition points in a signaling pathway.

Discussion and Future Directions

The hypothetical data suggests that this compound exhibits preferential, albeit modest, inhibitory activity against the tyrosine kinases EGFR and VEGFR2, with significantly less activity against the serine/threonine kinases tested. Its profile appears more selective than the broad-spectrum inhibitor Staurosporine but less selective than the hypothetical narrow-spectrum inhibitor, Compound X.

These preliminary findings would warrant further investigation to confirm the on-target activity and explore the full kinome-wide selectivity. Future studies should include:

  • Expanded Kinome Profiling: Screening against a larger, more diverse panel of kinases is crucial for identifying potential off-target liabilities. Several commercial services offer comprehensive kinase profiling.[5][6][7][8][9]

  • Cell-Based Assays: Validating the inhibitory activity in a cellular context is essential to assess cell permeability and engagement with the target kinases in a more physiologically relevant environment.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to optimize potency and selectivity. Benzimidazole derivatives have shown promise as protein kinase inhibitors, and further chemical modifications could lead to improved drug candidates[10][11][12].

References

A Head-to-Head Comparison of Synthetic Routes to Benzimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzimidazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive comparison of the most common and innovative synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed protocols to aid in methodological selection.

The benzimidazole core is a privileged structure in medicinal chemistry, forming the basis for a wide range of pharmaceuticals with diverse biological activities, including antiulcer, antiviral, and anticancer properties.[1] The development of efficient, cost-effective, and environmentally benign synthetic strategies is therefore a continuous focus of chemical research. This guide will compare the traditional Phillips-Ladenburg and Weidenhagen reactions with more modern approaches such as microwave-assisted and one-pot syntheses.

Comparative Analysis of Key Synthetic Routes

The most prevalent methods for synthesizing 2-substituted benzimidazoles involve the condensation of o-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde.[1][2] Recent advancements have focused on improving reaction conditions, increasing yields, and reducing reaction times through the use of various catalysts and energy sources.[3] The following table summarizes a head-to-head comparison of these key approaches.

Synthesis RouteStarting MaterialsTypical Catalyst/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Phillips-Ladenburg o-Phenylenediamine, Carboxylic AcidStrong acids (e.g., HCl, PPA), High temperature (reflux)Several hoursModerate to highReadily available starting materials, well-established.[4][5]Harsh reaction conditions, often requires high temperatures.[5][6]
Weidenhagen o-Phenylenediamine, AldehydeOxidizing agent (e.g., Cu(OAc)₂, air)Several hoursModerate to highMilder conditions than Phillips-Ladenburg.[5][6]Requires an oxidizing agent, which can lead to side products.[6]
One-Pot Synthesis (Aldehyde) o-Phenylenediamine, AldehydeVarious catalysts (e.g., H₂O₂/HCl, LaCl₃, ZnFe₂O₄)30 min - 2 hHigh to excellentShorter reaction times, simple work-up, often milder conditions.[7][8][9]Catalyst may be expensive or require specific preparation.
Microwave-Assisted (Carboxylic Acid) o-Phenylenediamine, Carboxylic AcidAcidic medium (e.g., HCl)1.5 - 4 min80-95%Extremely rapid reaction times, high yields, clean product formation.[10]Requires specialized microwave reactor equipment.
Microwave-Assisted (Aldehyde) o-Phenylenediamine, AldehydeCatalyst-free or various catalystsFew minutesHigh to excellentRapid, efficient, environmentally friendly.[7][11]Requires specialized microwave reactor equipment.
Ultrasound-Assisted (Aldehyde) o-Phenylenediamine, AldehydeNano-catalyst (e.g., ZnFe₂O₄)~30 min88-92%Shorter reaction times, high yields, simple work-up.[8]Requires ultrasonic irradiation equipment.

Logical Workflow for Synthesis Route Selection

The choice of an optimal synthetic route for a 2-substituted benzimidazole depends on several factors, including the desired yield, purity, available equipment, and the environmental impact of the reaction. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis Route Selection start Define Target Benzimidazole (Substituents, Scale) check_starting_materials Are Starting Materials Readily Available? start->check_starting_materials check_starting_materials->start No, Re-evaluate check_conditions Are Harsh Conditions Acceptable? check_starting_materials->check_conditions Yes check_equipment Specialized Equipment Available? check_conditions->check_equipment No phillips Phillips-Ladenburg (Carboxylic Acid) check_conditions->phillips Yes weidenhagen Weidenhagen (Aldehyde) check_equipment->weidenhagen No specialized equipment one_pot One-Pot Synthesis check_equipment->one_pot No microwave Microwave-Assisted Synthesis check_equipment->microwave Microwave ultrasound Ultrasound-Assisted Synthesis check_equipment->ultrasound Ultrasound end Synthesize Product phillips->end weidenhagen->end one_pot->end microwave->end ultrasound->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable synthesis route for 2-substituted benzimidazoles.

General Reaction Schemes

The core of most benzimidazole syntheses involves the condensation of an o-phenylenediamine with a one-carbon electrophile, followed by cyclization and aromatization. The following diagrams illustrate the general pathways for the Phillips-Ladenburg and Weidenhagen reactions.

Phillips_Ladenburg_Synthesis Phillips-Ladenburg Reaction OPD o-Phenylenediamine Benzimidazole 2-Substituted Benzimidazole OPD->Benzimidazole CA Carboxylic Acid (R-COOH) CA->Benzimidazole Water 2 H₂O Benzimidazole->Water

Caption: General reaction scheme for the Phillips-Ladenburg synthesis of benzimidazoles.

Weidenhagen_Synthesis Weidenhagen Reaction OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Benzimidazole 2-Substituted Benzimidazole Intermediate->Benzimidazole Oxidation Oxidant Oxidizing Agent Oxidant->Benzimidazole Water 2 H₂O Benzimidazole->Water

Caption: General reaction scheme for the Weidenhagen synthesis of benzimidazoles.

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles (Conventional Heating)

This protocol is a general representation of the classical Phillips-Ladenburg reaction.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Substituted carboxylic acid (1.0 mmol)

  • Polyphosphoric acid (PPA) or 4M HCl

Procedure:

  • A mixture of o-phenylenediamine (1.0 mmol) and the respective carboxylic acid (1.0 mmol) is prepared.

  • Polyphosphoric acid is added as a condensing agent.

  • The mixture is heated under reflux for several hours (typically 2-4 hours).[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The solution is neutralized with a suitable base (e.g., 10% NaOH solution) until a precipitate is formed.

  • The solid product is filtered, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Weidenhagen Synthesis of 2-Aryl Benzimidazoles using a Lanthanum Chloride Catalyst (One-Pot)

This protocol is a milder, one-pot version of the Weidenhagen reaction.[9]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Lanthanum chloride (LaCl₃) (10 mol%)

  • Acetonitrile (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.2 mmol), and lanthanum chloride (10 mol%) is stirred in acetonitrile (5 mL) at room temperature.[9]

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[9]

Protocol 3: Microwave-Assisted Synthesis of Benzimidazole Derivatives from Carboxylic Acids

This protocol demonstrates the significant rate enhancement achieved with microwave irradiation.[10]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • 4M Hydrochloric acid (2 drops)

  • Ethanol/water mixture (50:50)

Procedure:

  • In a beaker suitable for microwave synthesis, o-phenylenediamine (1.0 mmol) and the carboxylic acid (1.0 mmol) are mixed.[10]

  • Two drops of 4M hydrochloric acid are added to the mixture.

  • The beaker is placed in a microwave oven and irradiated at a specified power level (e.g., 50% power) for a short duration (typically 1.5 to 4 minutes).[10]

  • After the reaction is complete, the crude product is allowed to cool.

  • The product is recrystallized from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.[10]

Conclusion

The synthesis of benzimidazole derivatives has evolved from harsh, high-temperature classical methods to rapid, efficient, and more environmentally friendly protocols. While the Phillips-Ladenburg and Weidenhagen reactions remain fundamental, modern techniques such as microwave-assisted and catalyzed one-pot syntheses offer significant advantages in terms of reaction time, yield, and milder conditions.[7][10][13] The choice of synthetic route should be guided by a careful consideration of the specific target molecule, available resources, and desired process efficiency. The experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the ADMET Profiling of Novel Benzimidazole-Based Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2][3] As new derivatives are continuously developed, a rigorous evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to identify candidates with the highest potential for clinical success. Early-stage in vitro ADMET assays are indispensable for de-risking candidates, optimizing molecular properties, and reducing the likelihood of late-stage clinical failures.[4][5]

This guide provides an objective comparison of the ADMET properties of two novel, representative benzimidazole-based candidates, designated Candidate A and Candidate B, against a well-established clinical drug, Verapamil. The data presented herein is synthesized from typical experimental outcomes for compounds of this class to provide an illustrative profile.

General Workflow for In Vitro ADMET Profiling

The progression of a therapeutic candidate through preclinical assessment involves a series of tiered in vitro assays. This workflow ensures that key properties related to pharmacokinetics and safety are evaluated systematically. The following diagram illustrates a standard workflow for ADMET profiling.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity solubility Aqueous Solubility permeability Caco-2 Permeability ppb Plasma Protein Binding met_stability Microsomal Stability cyp_inhibit CYP450 Inhibition herg hERG Inhibition mutagenicity Ames Test cytotoxicity Cytotoxicity compound Test Compound compound->solubility compound->permeability compound->ppb compound->met_stability compound->cyp_inhibit compound->herg compound->mutagenicity compound->cytotoxicity

Caption: General experimental workflow for in vitro ADMET profiling.

Comparative ADMET Data Summary

The following table summarizes the key in vitro ADMET properties for two hypothetical novel benzimidazole candidates (A and B) and the comparator drug, Verapamil.

Parameter Assay Benzimidazole Candidate A Benzimidazole Candidate B Verapamil (Comparator) Desired Profile
Absorption
Aqueous SolubilityThermodynamic Solubility (pH 7.4)75 µg/mL15 µg/mL110 µg/mL> 50 µg/mL
PermeabilityCaco-2 Papp (A→B) (10-6 cm/s)15.28.520.1> 10
Efflux RatioCaco-2 (Papp B→A / Papp A→B)1.84.5> 2< 2
Metabolism
Metabolic StabilityHuman Liver Microsome Half-life (t1/2)> 60 min25 min35 min> 30 min
CYP450 InhibitionCYP3A4 IC50 (µM)> 508.55.0> 10 µM
CYP2D6 IC50 (µM)> 5022.11.5> 10 µM
CYP2C9 IC50 (µM)45.0> 5025.0> 10 µM
Toxicity
CardiotoxicityhERG Inhibition IC50 (µM)> 305.20.5> 10 µM
MutagenicityAmes Test (with/without S9)Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic

Detailed Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols represent standard industry practices for generating reliable in vitro ADMET data.

Caco-2 Permeability Assay

This assay is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.[6][7]

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell supports and cultured for approximately 21 days to form a differentiated and confluent monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are used for the permeability evaluation.[8][9]

  • Permeability Measurement (Apical to Basolateral, A→B):

    • The cell monolayers are equilibrated with pre-warmed transport buffer (pH 7.4).[9]

    • The test compound (typically at 10 µM) is added to the apical (A) side.

    • Samples are collected from the basolateral (B) side at predetermined time points (e.g., 2 hours).[7]

  • Efflux Measurement (Basolateral to Apical, B→A):

    • The test compound is added to the basolateral (B) side.

    • Samples are collected from the apical (A) side over the same time course.

  • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp).[8]

Cytochrome P450 (CYP450) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions (DDI).[10][11]

  • System: Human liver microsomes (HLMs) are used as the enzyme source, as they contain a rich complement of CYP450 enzymes.[12]

  • Procedure:

    • A specific probe substrate for a CYP isoform (e.g., Midazolam for CYP3A4) is incubated with HLMs and a NADPH regenerating system.[13]

    • The test compound is added at a range of concentrations (e.g., 0.1 to 100 µM).

    • The reaction is initiated by adding NADPH and incubated at 37°C.

    • The reaction is stopped, and the formation of the specific metabolite is quantified by LC-MS/MS.[10]

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting percent inhibition against the log of the inhibitor concentration.[14]

hERG Inhibition Assay

Inhibition of the hERG potassium channel is a critical safety liability as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15] This assay directly measures the function of the hERG channel in the presence of a test compound.[15]

  • System: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[16]

  • Methodology (Automated Patch Clamp):

    • A stable whole-cell recording is established from a hERG-expressing cell.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current, which is the primary measurement for assessing hERG block.[15]

    • Baseline hERG currents are recorded in a vehicle control solution.

    • The test compound is applied at increasing concentrations, and the hERG current is recorded at each concentration.

  • Data Analysis: The percentage of channel block relative to the control is calculated for each concentration. A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[15][16]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical compound.[17][18]

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[19] The test measures the ability of a compound to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-deficient medium.[17][19]

  • Procedure (Plate Incorporation Method):

    • The bacterial strain is mixed with the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[20]

    • This mixture is combined with molten top agar and poured onto minimal glucose agar plates.[19]

    • The plates are incubated for 48-72 hours at 37°C.[19]

  • Result Interpretation: The number of revertant colonies on the test plates is counted and compared to the number on negative (vehicle) control plates. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.[21]

References

Confirming the Binding Site of (1-benzyl-1H-benzimidazol-2-yl)methanol: A Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential binding site of (1-benzyl-1H-benzimidazol-2-yl)methanol using molecular docking simulations. The performance of this compound is compared with other benzimidazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a common target for this class of molecules.

Benzimidazole derivatives are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2] One of the key mechanisms of action for many benzimidazole-based compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The oncogenic activation of EGFR is frequently associated with non-small cell lung cancer and colorectal cancers.[1] Molecular docking is a crucial in silico tool to predict the binding affinity and interaction of novel compounds with their protein targets, thereby guiding further drug development.

This guide focuses on elucidating the potential binding interactions of this compound with the EGFR kinase domain and compares its predicted binding affinity with other reported benzimidazole derivatives.

Comparative Analysis of Binding Affinities

The following table summarizes the molecular docking results of this compound and other selected benzimidazole derivatives against the EGFR kinase domain. The binding energies, representing the predicted affinity of the compound to the protein, are presented. Lower binding energy values indicate a more stable protein-ligand complex.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
This compoundEGFRwt-7.5MET793, LYS721, THR830
Gefitinib (Reference Drug)EGFRwt-8.0MET793, LYS745, CYS797
Keto-benzimidazole (7c)EGFRwt-8.1Not specified
Keto-benzimidazole (11c)EGFRwt-7.8Not specified
Benzimidazole derivative (12b)EGFRNot specifiedLYS721, THR830

Note: The binding energy for this compound is a hypothetical value for illustrative purposes, based on the range of affinities observed for similar compounds. The data for other compounds are sourced from published studies.[1][3]

Experimental Protocols

The following is a generalized experimental protocol for molecular docking studies based on methodologies reported for benzimidazole derivatives.[1][4][5]

Protein Preparation
  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein, EGFR kinase domain (PDB ID: 3VJO), is downloaded from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared using software such as Discovery Studio or AutoDock Tools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein is saved in the PDBQT file format for use with AutoDock Vina.

Ligand Preparation
  • Ligand Sketching: The 2D structure of this compound and other comparative ligands are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand. The prepared ligands are saved in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the EGFR protein. The grid box dimensions are set to encompass the key amino acid residues known to be involved in ligand binding. For EGFRwt, the grid box can be centered at specific coordinates (e.g., 51.377, 3.559, -25.806) with dimensions of 40 x 60 x 34 Å.[1]

  • Docking Execution: Molecular docking simulations are performed using AutoDock Vina.[1][4] The software explores various conformations (poses) of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like Discovery Studio or PyMOL.

Visualization of Methodologies

The following diagrams illustrate the key workflows and concepts described in this guide.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Protein_Prep Protein Preparation Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Prepared Protein Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Prepared Ligand Grid_Generation->Docking Active Site Grid Analysis Results Analysis Docking->Analysis Binding Poses & Energies Conclusion Conclusion Analysis->Conclusion Binding Site Confirmation

Caption: Molecular Docking Workflow.

Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival Angiogenesis Angiogenesis EGFR->Angiogenesis Benzimidazole This compound Benzimidazole->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

References

Safety Operating Guide

Proper Disposal of (1-benzyl-1H-benzimidazol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (1-benzyl-1H-benzimidazol-2-yl)methanol, a benzimidazole derivative. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Immediate precautionary measures include the use of appropriate Personal Protective Equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[2][3]

Quantitative Hazard Classification

The hazard classifications for closely related benzimidazole compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin
Skin IrritationCategory 2H315Causes skin irritation
Eye IrritationCategory 2H319Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled
Specific target organ toxicity – single exposureCategory 3H335May cause respiratory irritation

Data extrapolated from closely related benzimidazole compounds.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local regulations.[4][5] The following steps provide a general guideline for its proper disposal as a hazardous chemical waste.

Step 1: Waste Identification and Determination All chemical waste is to be considered hazardous.[4] this compound waste, including the pure compound, solutions, and contaminated materials, must be handled as hazardous waste.

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[1][4] The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and date of accumulation.[1]

  • Container Management: Keep the waste container closed at all times except when adding waste.[4]

Step 3: Storage Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area.[6] The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. You will need to provide information about the waste, including its composition and volume. A hazardous waste manifest will be required for off-site transportation and disposal.[7]

Step 5: Decontamination of Empty Containers Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1][5]

  • Triple Rinsing: To decontaminate, triple-rinse the container with a suitable solvent.

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container may often be disposed of as non-hazardous waste. However, it is crucial to puncture the container to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the provided context, the synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[8][9] These reactions can be carried out under various conditions, including heating, refluxing, or in the presence of catalysts.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination start Generation of this compound Waste ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe collect Collect in a Designated, Compatible, and Sealable Hazardous Waste Container ppe->collect label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Date collect->label_waste store Store in a Secure and Well-Ventilated Area label_waste->store empty_container Empty Container? label_waste->empty_container contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal Dispose According to Federal, State, and Local Regulations contact_ehs->disposal empty_container->store No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste (Confirm Institutional Policy) collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1-benzyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1-benzyl-1H-benzimidazol-2-yl)methanol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established safety protocols for analogous benzimidazole derivatives.

Immediate Safety and Hazard Information:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye and Face Protection Safety glasses with side shields or chemical gogglesMust be impact-resistant. For tasks with a higher risk of splashing, chemical goggles are required.[1][4]
Hand Protection Disposable nitrile glovesFor prolonged or high-risk exposure, impervious reusable gloves such as polychloroprene, butyl rubber, or fluorocaoutchouc are recommended. Always inspect gloves for degradation and wash hands thoroughly after removal.[4]
Body Protection Laboratory coat or overallsA PVC apron may be used for additional protection during procedures with a high risk of splashing.[4]
Respiratory Protection Particulate respirator (if dust is generated)Recommended to be NIOSH/MSHA or European Standard EN 149 approved.[4] Use in a well-ventilated area or under a fume hood is critical to avoid inhalation.[4]
Hazard Classification Summary

The hazard classifications for closely related benzimidazole compounds, based on the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, Oral Category 4H302Harmful if swallowed.[1]
Acute Toxicity, Dermal Category 4H312Harmful in contact with skin.[1]
Skin Irritation Category 2H315Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 1 / 2H318 / H319Causes serious eye damage or irritation.[2]
Specific Target Organ Toxicity - Single Exposure Category 3H335May cause respiratory irritation.[2]

Operational Plan: Safe Handling and Disposal

Adherence to proper handling and disposal protocols is critical to prevent contamination, accidental exposure, and environmental release.

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure all necessary PPE is correctly worn. All manipulations of the solid compound and its solutions should occur in a certified chemical fume hood to prevent inhalation.

  • Weighing : Carefully weigh the required amount of the compound.

  • Dissolving : If applicable, dissolve the compound in a suitable solvent as dictated by the experimental procedure.

  • Reaction : Add the compound or its solution to the reaction vessel. Monitor the reaction as required.

  • Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Clean the work area and any equipment used to ensure no residue remains.

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.[5]

  • Solid Waste : All materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated and properly labeled hazardous waste container.[1][5]

  • Liquid Waste : Unused solutions should be collected in a separate, labeled hazardous waste container.

  • Container Decontamination : Empty containers must be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent. The rinsate is also considered hazardous and must be collected in a designated waste container.[1] Once decontaminated, puncture the container to prevent reuse and dispose of it according to your institution's policies.[1]

  • Final Disposal : All hazardous waste must be disposed of through a licensed contractor.

Experimental Workflow

Workflow for Safe Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation & Donning PPE weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve react Perform Reaction dissolve->react post_handle Post-Handling Decontamination react->post_handle segregate Segregate Waste Streams post_handle->segregate collect_solid Collect Contaminated Solid Waste segregate->collect_solid collect_liquid Collect Unused Liquid Waste segregate->collect_liquid final_disposal Dispose via Licensed Contractor collect_solid->final_disposal decon Decontaminate Empty Containers collect_liquid->decon decon->final_disposal

Caption: Workflow for Handling and Disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。